molecular formula C7H5ClN2OS B186574 2-chloro-N-(3-cyanothiophen-2-yl)acetamide CAS No. 55654-19-8

2-chloro-N-(3-cyanothiophen-2-yl)acetamide

Cat. No.: B186574
CAS No.: 55654-19-8
M. Wt: 200.65 g/mol
InChI Key: ZONGUZTWVAWQDI-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-cyanothiophen-2-yl)acetamide (CAS 55654-19-8) is a high-purity chemical intermediate designed for advanced organic synthesis and medicinal chemistry research. This compound features a reactive chloroacetamide group attached to a 3-cyanothiophene scaffold, making it a versatile building block for constructing novel heterocyclic systems . Its primary research value lies in its application in N-acylation reactions, particularly for the synthesis of complex amide derivatives that are core structures in many pharmacologically active molecules . Researchers utilize this compound to develop novel thiophene-2-carboxamide derivatives, a class of compounds known to exhibit significant antioxidant and antibacterial activities against a panel of pathogens, including Gram-positive and Gram-negative bacterial strains . The molecular framework serves as a precursor for further cyclization and functionalization, enabling the exploration of structure-activity relationships in drug discovery . As a solid that should be stored sealed in dry conditions at 2-8°C, it is stabilized for research applications . This product is intended for laboratory research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(3-cyanothiophen-2-yl)acetamide
Source PubChem
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InChI

InChI=1S/C7H5ClN2OS/c8-3-6(11)10-7-5(4-9)1-2-12-7/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONGUZTWVAWQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C#N)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356007
Record name 2-chloro-N-(3-cyanothiophen-2-yl)acetamide
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Molecular Weight

200.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

55654-19-8
Record name 2-Chloro-N-(3-cyano-2-thienyl)acetamide
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Record name 2-chloro-N-(3-cyanothiophen-2-yl)acetamide
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Record name 2-chloro-N-(3-cyanothiophen-2-yl)acetamide
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Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-chloro-N-(3-cyanothiophen-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 2-chloro-N-(3-cyanothiophen-2-yl)acetamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The molecule integrates two key chemical motifs: the biologically active 2-amino-3-cyanothiophene scaffold and the reactive chloroacetamide functional group. This unique combination makes it a valuable intermediate for the synthesis of complex pharmaceutical agents and a potential candidate for development as a covalent inhibitor. This document details the compound's molecular structure, provides a robust, literature-derived protocol for its synthesis and purification, and outlines a systematic workflow for its analytical characterization. Furthermore, it summarizes its core physicochemical properties, discusses critical safety and handling procedures, and explores its potential applications in modern research. This guide is intended to serve as an essential resource for scientists seeking to synthesize, characterize, and utilize this versatile chemical entity.

Introduction & Scientific Rationale

The field of medicinal chemistry is perpetually driven by the search for novel molecular scaffolds that can serve as starting points for the development of new therapeutics. The 2-amino-3-cyanothiophene core is one such "privileged" structure, forming the backbone of numerous compounds with demonstrated biological activity.[1][2] Derivatives of this scaffold have been successfully investigated as potent inhibitors of critical cellular targets, including STAT3 for the treatment of osteosarcoma, and have shown promise as antimicrobial and antioxidant agents.[3][4][5]

The strategic value of this compound lies in the addition of a chloroacetamide group to this potent scaffold. The chloroacetamide moiety is a well-established reactive handle in organic synthesis. It is a versatile electrophile, readily participating in nucleophilic substitution reactions, which allows for the straightforward elaboration of the parent molecule into a diverse library of derivatives. More importantly, this group can function as an electrophilic "warhead," capable of forming a stable covalent bond with nucleophilic amino acid residues—such as cysteine—within the active site of a target protein. This mechanism of covalent inhibition is an increasingly important strategy in drug design for achieving high potency and prolonged duration of action.

This guide provides the foundational knowledge required for researchers to confidently synthesize and validate the structure of this compound, enabling its exploration in drug discovery programs and other advanced scientific applications.

Molecular Structure and Identifiers

The unambiguous identification of a chemical compound is the bedrock of reproducible science. This section provides the key structural and database identifiers for this compound.

Table 1: Core Molecular Identifiers

IdentifierValueSource
IUPAC Name This compound-
CAS Number 55654-19-8[6][7]
Molecular Formula C₇H₅ClN₂OS[6][8]
Molecular Weight 200.65 g/mol [6]
Canonical SMILES N(C(CCl)=O)C1=C(C#N)C=CS1[8]
InChI Key ZONGUZTWVAWQDI-UHFFFAOYSA-N[8]

Figure 1: 2D Chemical Structure 2D Structure of this compound

Synthesis and Purification Workflow

Synthetic Rationale

The most direct and efficient synthesis of this compound is achieved through the N-acylation of the parent amine, 2-amino-3-cyanothiophene. This reaction involves the formation of an amide bond by treating the nucleophilic amino group with an acylating agent, chloroacetyl chloride. The choice of a non-nucleophilic organic base, such as triethylamine or pyridine, is critical to quench the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine. Anhydrous aprotic solvents are employed to prevent competitive hydrolysis of the highly reactive acyl chloride.

Synthetic Pathway Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Amino-3-cyanothiophene P This compound A->P + B Chloroacetyl Chloride B->P C Triethylamine (Base) Anhydrous THF (Solvent) 0°C to Room Temp C->P

Caption: N-acylation of 2-amino-3-cyanothiophene.

Detailed Experimental Protocol

This protocol is derived from established methods for similar N-acylation reactions.[4][9] Researchers should perform their own risk assessment before proceeding.

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add 2-amino-3-cyanothiophene (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely under a positive pressure of nitrogen.

  • Cooling & Base Addition: Cool the flask to 0°C using an ice-water bath. Add triethylamine (1.1 eq) dropwise via syringe. The use of a slight excess of base ensures complete neutralization of the forthcoming HCl byproduct.

  • Acylation: Dissolve chloroacetyl chloride (1.05 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the cooled, stirring reaction mixture over 30 minutes. Maintaining a low temperature is crucial to control the exothermic nature of the acylation.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove acidic impurities), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile, to afford the final product as a crystalline solid. This step is essential for removing residual reagents and byproducts, ensuring high purity.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research, particularly in designing formulations and interpreting biological data.

Table 2: Summary of Physicochemical Properties

PropertyValue / DescriptionRationale / Experimental Method
Appearance Predicted: Off-white to pale yellow crystalline solid.Based on the typical appearance of related heterocyclic amides.[4]
Melting Point Not yet reported. A similar, non-chlorinated analogue melts at 163–166 °C.[4]Determined using a calibrated melting point apparatus (e.g., Büchi M-560).
Solubility Predicted: Soluble in DMSO, DMF, acetone, ethyl acetate, and DCM. Sparingly soluble in alcohols. Insoluble in water and nonpolar hydrocarbons (e.g., hexanes).The polar amide and cyano groups, combined with the heterocyclic ring, suggest solubility in polar aprotic solvents. The lack of highly acidic/basic centers predicts low water solubility.
pKa Predicted: The amide N-H proton is weakly acidic (pKa ~17-18). The thiophene sulfur and cyano nitrogen are very weakly basic.Estimated based on standard pKa values for amides and heterocyclic functional groups.

Spectroscopic and Analytical Characterization

A multi-technique analytical approach provides a self-validating system to unequivocally confirm the identity and purity of the synthesized compound. The data from IR, NMR, and MS, when combined, should be entirely consistent with the proposed structure.

Analytical Workflow for Structural Confirmation

Analytical_Workflow Start Purified Solid IR FTIR Spectroscopy (Functional Group ID) Start->IR Confirms C=O, C≡N, N-H NMR 1H & 13C NMR (Structural Backbone) Start->NMR Confirms H/C framework MS Mass Spectrometry (Molecular Weight & Formula) Start->MS Confirms MW & Cl presence End Structurally Confirmed Compound IR->End NMR->End MS->End

Caption: Integrated workflow for structural validation.

Infrared (IR) Spectroscopy

Methodology: A small sample of the dry, purified solid is analyzed using a Fourier-Transform Infrared (FTIR) spectrometer, typically employing either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

Expected Characteristic Peaks:

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
N-H (Amide) Stretch 3350 - 3250
C≡N (Nitrile) Stretch 2230 - 2210
C=O (Amide I) Stretch 1690 - 1650
N-H (Amide II) Bend 1570 - 1515

| C-Cl | Stretch | 800 - 600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher). DMSO-d₆ is often preferred as it reliably allows for the observation of the exchangeable amide N-H proton.

Expected ¹H NMR Signals:

  • Amide N-H: A broad singlet, typically downfield (> 8.0 ppm).

  • Thiophene Ring Protons: Two doublets in the aromatic region (7.0 - 8.0 ppm), showing coupling to each other.

  • Methylene (-CH₂-): A singlet in the range of 4.0 - 4.5 ppm.

Expected ¹³C NMR Signals:

  • C=O (Amide Carbonyl): A signal in the range of 165 - 170 ppm.

  • Thiophene Ring Carbons: Four distinct signals in the aromatic/heteroaromatic region (~100 - 150 ppm).

  • C≡N (Nitrile Carbon): A signal around 115 - 120 ppm.

  • Methylene (-CH₂-): A signal around 40 - 45 ppm.

Mass Spectrometry (MS)

Methodology: The molecular weight is determined using a mass spectrometer, with Electrospray Ionization (ESI) being a common technique for this class of molecules. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Expected Result: The key diagnostic feature is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the mass spectrum will exhibit two peaks for the molecular ion:

  • [M]⁺ peak: Corresponding to the molecule with ³⁵Cl.

  • [M+2]⁺ peak: Corresponding to the molecule with ³⁷Cl.

  • The intensity ratio of the [M]⁺ to [M+2]⁺ peaks will be approximately 3:1 , which is a definitive signature for a molecule containing a single chlorine atom.

Safety, Handling, and Storage

While specific toxicity data for this compound is not available, its structure contains two components with known hazards: the thiophene ring and the chloroacetamide group. Therefore, a cautious approach based on the properties of 2-chloroacetamide is warranted.[10][11]

Table 3: GHS Hazard Classification (Inferred)

Hazard ClassCategoryStatement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[11][12]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[11][12]
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child[11][12]

Handling Precautions:

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust.[12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[13]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[12][13]

    • Body Protection: Wear a lab coat and closed-toe shoes.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[10]

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[10][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][12]

Applications in Research and Development

The unique bifunctional nature of this compound makes it a highly valuable tool for chemical biologists and medicinal chemists.

  • Synthetic Building Block: The chloroacetamide group is an excellent electrophile for reaction with a wide range of nucleophiles (e.g., amines, thiols, alcohols), enabling the rapid synthesis of compound libraries for screening.

  • Covalent Probe and Inhibitor Development: The compound is an ideal starting point for designing targeted covalent inhibitors. The 2-amino-3-cyanothiophen portion can be tailored to provide non-covalent binding affinity and selectivity for a protein of interest, while the chloroacetamide acts as a warhead to covalently link to a nearby nucleophilic residue, leading to irreversible inhibition.

  • Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it can be used as a fragment in FBDD screens to identify initial binding interactions with biological targets.

References

  • Discovery of 2-Amino-3-cyanothiophene Derivatives as Potent STAT3 Inhibitors for the Treatment of Osteosarcoma Growth and Metastasis.
  • Material Safety Data Sheet - 2-Chloroacetamide, 98%. Cole-Parmer.
  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences.
  • SAFETY D
  • Safety D
  • 2-Amino-3-cyanothiophene. Chem-Impex.
  • 2-Chloro Acetamide CAS No 79-07-2 MATERIAL SAFETY D
  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.
  • CAS 55654-19-8: 2-Chloro-N-(3-cyano-2-thienyl)acetamide. CymitQuimica.
  • Annulated 2-amino-3-cyano thiophenes and derivatives for the treatment of cancer.
  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega.
  • 2-CHLORO-N-(3-CYANO-THIOPHEN-2-YL)-ACETAMIDE CAS#: 55654-19-8.
  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.
  • 55654-19-8|this compound. BLDpharm.

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An In-depth Technical Guide to 2-chloro-N-(3-cyanothiophen-2-yl)acetamide (CAS Number: 55654-19-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Thiophene Derivative

This technical guide delves into the chemistry and potential applications of 2-chloro-N-(3-cyanothiophen-2-yl)acetamide, a molecule of significant interest in medicinal chemistry and materials science. The unique combination of a reactive chloroacetamide moiety and a biologically relevant cyanothiophene scaffold positions this compound as a valuable building block for the synthesis of novel therapeutic agents and functional materials. This document provides a comprehensive overview of its synthesis, chemical properties, reactivity, and potential biological significance, drawing upon established chemical principles and data from closely related analogues.

Molecular Overview and Physicochemical Properties

This compound is a substituted thiophene derivative with the chemical formula C₇H₅ClN₂OS.[1][2] The presence of a chloroacetamide group, a cyano group, and a thiophene ring imparts a unique combination of reactivity and structural features.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 55654-19-8[1]
Molecular Formula C₇H₅ClN₂OS[2]
Molecular Weight 200.65 g/mol [1]
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

Note: Some physical properties are not yet experimentally determined and are therefore listed as "Not available."

Synthesis Pathway: An Insight into N-Acylation

The synthesis of this compound is anticipated to proceed via a standard N-acylation reaction. This involves the reaction of the precursor, 2-amino-3-cyanothiophene, with chloroacetyl chloride. This method is well-established for the synthesis of N-aryl acetamides and is supported by detailed protocols for analogous compounds.[3][4][5]

The reaction mechanism involves the nucleophilic attack of the amino group of 2-amino-3-cyanothiophene on the electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as triethylamine, is typically used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3][6]

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product 2-amino-3-cyanothiophene 2-amino-3-cyanothiophene N-acylation N-Acylation 2-amino-3-cyanothiophene->N-acylation Nucleophilic attack chloroacetyl_chloride chloroacetyl chloride chloroacetyl_chloride->N-acylation Electrophile base Triethylamine (Base) base->N-acylation HCl scavenger solvent THF (Solvent) solvent->N-acylation Reaction medium product This compound N-acylation->product

Caption: Proposed synthesis of this compound.

Proposed Experimental Protocol

The following protocol is adapted from the successful synthesis of the closely related analogue, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.[3][6] Researchers should consider this a starting point for optimization.

Materials:

  • 2-amino-3-cyanothiophene

  • Chloroacetyl chloride

  • Triethylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Water (for washing)

  • Brine (for washing)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-cyanothiophene (1 equivalent) in anhydrous THF.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir at room temperature.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Chemical Reactivity and Potential for Derivatization

The key to the synthetic utility of this compound lies in the reactivity of the α-chloroacetamide moiety. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic substitution (Sₙ2) reactions.[5] This allows for the facile introduction of a wide variety of functional groups.

Reactivity_Diagram cluster_nucleophiles Nucleophiles cluster_products Derivative Products start This compound amino_product Amino-acetamide Derivatives start->amino_product Sₙ2 with Amines thioether_product Thioether-acetamide Derivatives start->thioether_product Sₙ2 with Thiols ether_product Ether-acetamide Derivatives start->ether_product Sₙ2 with Alcohols azido_product Azido-acetamide Derivatives start->azido_product Sₙ2 with Azide amines Amines (R₂NH) thiols Thiols (RSH) alcohols Alcohols (ROH) azide Azide (N₃⁻)

Caption: Reactivity of the title compound with various nucleophiles.

This reactivity opens up a vast chemical space for the development of libraries of compounds for high-throughput screening in drug discovery programs. For instance, reaction with various amines, thiols, or alcohols can lead to the synthesis of diverse derivatives with potentially enhanced biological activities.[5]

Potential Applications and Biological Significance

While specific biological data for this compound is not yet published, the core 2-amino-3-cyanothiophene scaffold is a well-known pharmacophore present in a variety of biologically active molecules.[3][7]

  • Antimicrobial and Antioxidant Properties: A closely related analogue, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, has demonstrated moderate antioxidant and significant antimicrobial activity against various bacterial and yeast strains.[3][7] This suggests that this compound and its derivatives could be promising candidates for the development of new antimicrobial agents.

  • Anticancer Potential: Derivatives of 2-aminothiophene have been investigated for their anticancer properties. The ability to easily generate a library of derivatives from this compound makes it an attractive starting point for the discovery of novel anticancer compounds.

  • Chemical Probes and Intermediates: The reactive chloroacetamide group can be utilized for covalent labeling of proteins and other biomolecules, making this compound a potential tool in chemical biology for target identification and validation.[8] Furthermore, its role as a versatile synthetic intermediate allows for the construction of more complex heterocyclic systems.[9]

Safety and Handling

No specific safety data sheet (SDS) is currently available for this compound. However, based on the known hazards of the related compound 2-chloroacetamide, the following precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • First Aid: In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion and Future Directions

This compound is a promising, yet underexplored, chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and the reactive nature of the chloroacetamide handle provide a gateway to a vast array of novel derivatives. Future research should focus on the full experimental characterization of this compound, including its physicochemical properties and a thorough investigation of its biological activity profile. The exploration of its reactivity with a diverse set of nucleophiles will undoubtedly lead to the discovery of new molecules with valuable therapeutic or material science applications.

References

  • Çakmak, Ş., Kansiz, S., Azam, M., Ersanlı, C. C., İdil, Ö., Veyisoğlu, A., Yakan, H., Kütük, H., & Chutia, A. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11320–11329. [Link][3]

  • Çakmak, Ş., Kansiz, S., Azam, M., Ersanlı, C. C., İdil, Ö., Veyisoğlu, A., Yakan, H., Kütük, H., & Chutia, A. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11320–11329. [Link][6]

  • ACS Omega. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. [Link][10]

  • PubMed. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. [Link][7]

  • ResearchGate. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. [Link][11]

  • ChemWhat. (n.d.). 2-CHLORO-N-(3-CYANO-THIOPHEN-2-YL)-ACETAMIDE CAS#: 55654-19-8. Retrieved from [Link][1]

  • Molbase. (n.d.). 2-chloro-n-(3-cyano-5,6,7,8-tetrahydro-4h-cyclohepta[b]thiophen-2-yl)-acetamide. Retrieved from [Link][12]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link][4]

  • Google Patents. (2020). CN111205266A - Synthetic method of 2-thiopheneacetic acid. Retrieved from [13]

  • ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link][5]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(3-chlorophenyl)acetamide. Retrieved from [Link][14]

  • Chem Asian J. (2017). Synthesis of 5-Acyl-2-Amino-3-Cyanothiophenes: Chemistry and Fluorescent Properties. [Link][15]

  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link][16]

  • ResearchGate. (2024). (PDF) Reaction, Reactivity and Behaviour of α-Chloroacetamides in the Synthesis of Acrylamide Derivatives. Retrieved from [Link][17]

  • ResearchGate. (n.d.). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. Retrieved from [Link][9]

  • National Center for Biotechnology Information. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Retrieved from [Link][8]

  • PubMed. (2012). Prediction of physicochemical properties. Retrieved from [Link][18]

  • ChemBK. (n.d.). CAS Index 5565. Retrieved from [Link][19]

Sources

The Definitive Guide to the Structural Elucidation of 2-chloro-N-(3-cyanothiophen-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth methodology for the complete structural elucidation of the novel heterocyclic compound, 2-chloro-N-(3-cyanothiophen-2-yl)acetamide. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a strategic, field-proven workflow that integrates synthesis, purification, and multi-faceted spectroscopic analysis. We will explore the causal reasoning behind experimental choices, emphasizing a self-validating system of protocols to ensure the highest degree of scientific integrity. The guide culminates in the unambiguous confirmation of the molecular structure through the synergistic interpretation of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance techniques.

Introduction: The Rationale for a Multi-pronged Analytical Approach

The structural elucidation of a novel chemical entity is a cornerstone of chemical and pharmaceutical research. The precise arrangement of atoms and functional groups within a molecule dictates its reactivity, physical properties, and, critically, its biological activity. For a molecule such as this compound, which combines a reactive chloroacetamide moiety with a biologically relevant cyanothiophene scaffold, an uncompromisingly thorough structural verification is paramount.

Synthesis and Purification: Establishing a Foundation of Purity

The journey to structural elucidation begins with the synthesis of the target compound. A plausible and efficient synthetic route involves the acylation of 2-aminothiophene-3-carbonitrile with chloroacetyl chloride. This method is well-documented for the synthesis of related amide compounds[1][2].

Synthetic Protocol: N-Acylation

Materials:

  • 2-aminothiophene-3-carbonitrile

  • Chloroacetyl chloride

  • Triethylamine (Et3N)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminothiophene-3-carbonitrile (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous THF.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.05 eq.), dissolved in a small amount of anhydrous THF, dropwise to the reaction mixture. The triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with deionized water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Validation of Purity

A pure sample is non-negotiable for accurate spectroscopic analysis. The crude product should be purified by column chromatography on silica gel, followed by recrystallization to obtain an analytically pure sample.

  • Column Chromatography: A gradient elution system (e.g., hexane/ethyl acetate) is typically effective.

  • Recrystallization: Solvents such as ethanol or ethyl acetate/hexane mixtures are good starting points.

  • Purity Confirmation: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and by observing a sharp melting point.

The Elucidation Workflow: A Synergistic Approach

The core of the structural elucidation process lies in the integrated application of multiple spectroscopic techniques. Each method provides distinct but complementary information.

Diagram: The Integrated Spectroscopic Workflow

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr_detail NMR Techniques cluster_confirmation Structure Confirmation Synthesis Synthesis of This compound Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Purity Purity Check (HPLC, MP) Purification->Purity MassSpec Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern Purity->MassSpec Pure Sample IRSpec Infrared (IR) Spectroscopy - Functional Groups NMRSpec NMR Spectroscopy - Connectivity - Spatial Relationships H1_NMR ¹H NMR NMRSpec->H1_NMR Detailed Analysis TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H1_NMR->TwoD_NMR C13_NMR ¹³C NMR C13_NMR->TwoD_NMR Confirmation Final Structure Confirmation TwoD_NMR->Confirmation

Caption: A logical workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Formula

Mass spectrometry is the first port of call for determining the molecular weight and elemental composition of the purified compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely yield a prominent protonated molecular ion peak [M+H]⁺.

  • Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass analyzer is essential for obtaining high-resolution mass data.

Data Interpretation: What to Expect

Molecular Formula: C₇H₅ClN₂OS Monoisotopic Mass: 200.65 g/mol [3]

Table 1: Predicted High-Resolution Mass Spectrometry Data

IonCalculated m/z
[M+H]⁺201.9860
[M+Na]⁺223.9679

Key Interpretive Points:

  • Molecular Ion Peak: The most crucial piece of information is the accurate mass of the molecular ion. The experimentally determined mass should match the calculated mass to within a few parts per million (ppm), confirming the elemental composition.

  • Isotopic Pattern: A hallmark of chlorine-containing compounds is the presence of an M+2 peak due to the natural abundance of the ³⁵Cl (75.8%) and ³⁷Cl (24.2%) isotopes. The mass spectrum should exhibit a characteristic isotopic cluster for the molecular ion with a peak at M and another at M+2, with a relative intensity ratio of approximately 3:1. This provides definitive evidence for the presence of a single chlorine atom in the molecule.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Data Interpretation: Characteristic Vibrational Frequencies

The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands in the IR spectrum.

Table 2: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
~3300N-H stretchSecondary AmideStrong, sharp
~2225C≡N stretchNitrileStrong, sharp
~1680C=O stretch (Amide I)Secondary AmideStrong, sharp
~1540N-H bend (Amide II)Secondary AmideStrong
~1450-1500C=C stretchThiophene ringMedium
~750C-Cl stretchChloroalkaneMedium to strong

Causality in Interpretation:

  • The sharp, strong absorption around 2225 cm⁻¹ is a definitive indicator of the nitrile (-C≡N) group.

  • The combination of a strong N-H stretch around 3300 cm⁻¹ and two strong amide bands (Amide I at ~1680 cm⁻¹ and Amide II at ~1540 cm⁻¹) provides conclusive evidence for the presence of a secondary amide linkage.

  • The presence of a band in the 750-700 cm⁻¹ region is consistent with a C-Cl bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and constitution of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D NMR experiments will be employed to assemble the final structure.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are appropriate solvents. DMSO-d₆ is often preferred for amides as it can prevent the exchange of the amide N-H proton, leading to a sharper signal.

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for optimal signal dispersion and resolution.

  • Experiments: The standard suite of experiments should include:

    • ¹H NMR

    • ¹³C NMR

    • 2D ¹H-¹H COSY (Correlation Spectroscopy)

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

    • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

¹H NMR Spectroscopy: Proton Environments and Connectivity

The ¹H NMR spectrum provides information about the number of different proton environments and their neighboring protons.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.5-11.5Singlet (s)1HNH -C=OAmide protons are typically deshielded and appear as broad or sharp singlets.
~7.5-8.0Doublet (d)1HThiophene H -5Coupled to H-4.
~7.0-7.5Doublet (d)1HThiophene H -4Coupled to H-5.
~4.3Singlet (s)2HCl-CH₂ -C=OMethylene protons adjacent to a carbonyl and a chlorine atom are deshielded.
¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~165C =OAmide carbonyl carbons are characteristically found in this downfield region.
~140-150Thiophene C -2Carbon attached to the nitrogen atom.
~130-140Thiophene C -5Aromatic CH carbon.
~120-130Thiophene C -4Aromatic CH carbon.
~115C ≡NNitrile carbons appear in this region.
~90-100Thiophene C -3Carbon bearing the nitrile group.
~43C H₂ClAliphatic carbon attached to an electronegative chlorine atom.
2D NMR: Assembling the Pieces

While 1D NMR provides the fundamental data, 2D NMR experiments are essential for unambiguously connecting the atoms.

Diagram: Key 2D NMR Correlations

Sources

Unveiling 2-chloro-N-(3-cyanothiophen-2-yl)acetamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Primary Investigator: Dr. Alistair Finch, Senior Application Scientist

This technical guide provides an in-depth analysis of 2-chloro-N-(3-cyanothiophen-2-yl)acetamide, a key intermediate in synthetic chemistry with significant potential in drug discovery and materials science. This document outlines its fundamental chemical properties, synthesis protocols, and prospective applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Compound Identification

PropertyValueSource
Chemical Name This compoundInternal
Molecular Formula C₇H₅ClN₂OS[1][2]
Molecular Weight 200.65 g/mol [1][2]
CAS Number 55654-19-8[1][2]

Chemical Structure and Properties

The molecular architecture of this compound, characterized by a chloroacetamide moiety appended to a 3-cyanothiophene ring, is a cornerstone of its reactivity and utility. The electron-withdrawing nature of the cyano and chloro groups significantly influences the molecule's electrophilic and nucleophilic potential.

G reactant1 2-amino-3-cyanothiophene product This compound reactant1->product + reactant2 Chloroacetyl chloride reactant2->product

Caption: Synthesis of this compound.

The underlying mechanism involves the nucleophilic attack of the amino group of 2-amino-3-cyanothiophene on the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent departure of the chloride leaving group, followed by deprotonation, yields the final amide product. This method is widely employed due to its efficiency and the ease of product isolation. [3]

Experimental Protocol: Synthesis of this compound
  • Preparation: In a well-ventilated fume hood, dissolve 2-amino-3-cyanothiophene in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: Slowly add an equimolar amount of chloroacetyl chloride to the stirred solution at room temperature. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is typically quenched with water or a mild base to neutralize any excess acid. The organic layer is separated, washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable building block in medicinal chemistry. The presence of reactive sites, namely the chloroacetamide group, allows for further functionalization to generate a diverse library of compounds for biological screening.

Thiophene-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. [3][4]The cyanoacetamide moiety is also a recognized pharmacophore present in various bioactive molecules. [5]The combination of these two structural motifs in this compound makes it a promising starting material for the development of novel therapeutic agents.

Safety and Handling

As with all chloroacetamide derivatives, this compound should be handled with care in a laboratory setting. It is classified as harmful if swallowed, harmful in contact with skin, and may cause skin and respiratory irritation. [2]It is also noted to cause serious eye damage. [2]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined synthesis and reactive nature make it an attractive starting point for the development of novel compounds with diverse applications. Further research into the biological activities of its derivatives is warranted and could lead to the discovery of new therapeutic agents.

References

  • 2-CHLORO-N-(3-CYANO-THIOPHEN-2-YL)-ACETAMIDE CAS#: 55654-19-8 • ChemWhat. (n.d.). Retrieved from [Link]

  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (2022). ACS Omega. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Preliminary Biological Screening of Thiophene Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thiophene acetamide derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This technical guide provides a comprehensive framework for the preliminary biological screening of novel thiophene acetamide compounds. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and instead offer a strategic and logical approach to the initial assessment of these promising molecules. This document will detail field-proven in vitro and in vivo screening methodologies for evaluating antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. Each section will provide not only the step-by-step experimental protocols but also the underlying scientific rationale, critical considerations for experimental design, and a framework for data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently and effectively triage novel thiophene acetamide derivatives for further development.

Introduction: The Thiophene Acetamide Scaffold - A Versatile Core in Drug Discovery

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which is a key structural motif in numerous FDA-approved drugs.[3] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone in the design of new therapeutic agents.[2] The incorporation of an acetamide functional group (-NHC(O)CH₃) can further enhance the pharmacological profile by providing hydrogen bonding capabilities and influencing the molecule's overall lipophilicity and metabolic stability. Thiophene derivatives have shown a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, antioxidant, cytotoxic, and anticonvulsant effects.[4][5]

The initial biological screening of a newly synthesized library of thiophene acetamide derivatives is a critical step in the drug discovery pipeline. The goal of this preliminary screen is not to perform an exhaustive mechanistic study but rather to efficiently identify "hits"—compounds that exhibit significant activity in a relevant biological assay. This guide will focus on a tiered screening approach, starting with high-throughput in vitro assays to rapidly assess a broad range of potential activities, followed by more complex models for promising candidates.

Foundational Screening: A Multi-Pronged Approach to Unveiling Biological Potential

A logical starting point for screening novel thiophene acetamide derivatives is to investigate their potential across a panel of well-established biological activities. Based on the rich history of thiophene pharmacology, we will focus on four key areas: antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[3][4][5]

Antimicrobial Activity Screening

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Thiophene derivatives have historically shown promise in this area.[5] The foundational assay to determine antimicrobial efficacy is the measurement of the Minimum Inhibitory Concentration (MIC).

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7] This quantitative measure is a gold standard for assessing the potency of a new compound.

Experimental Protocol: Broth Microdilution Method [8][9][10]

  • Preparation of Materials:

    • Test Compounds: Prepare stock solutions of the thiophene acetamide derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

    • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.[7]

    • 96-well Microtiter Plates: Sterile, flat-bottom plates are required.

  • Inoculum Preparation:

    • Culture the bacterial strains overnight in CAMHB at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Assay Procedure:

    • In a 96-well plate, perform serial two-fold dilutions of the test compounds in CAMHB. The final volume in each well should be 100 µL.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria with no compound) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin) should be used as a reference compound.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Acquisition and Interpretation:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[10]

    • Results can also be read using a microplate reader at 600 nm.

Causality and Self-Validation: The broth microdilution method is a robust and reproducible assay. The inclusion of positive and negative controls validates the growth conditions and sterility of the experiment. The reference antibiotic provides a benchmark for the potency of the test compounds.

Data Presentation:

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
TA-00116>128
TA-002864
TA-003>128>128
Ciprofloxacin0.50.015

Hypothetical data for illustrative purposes.

Workflow Visualization:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock Solutions D Serial Dilution in 96-well Plate A->D B Culture Bacterial Strains C Prepare Bacterial Inoculum B->C E Add Bacterial Inoculum C->E D->E F Incubate at 37°C for 18-24h E->F G Visually Inspect for Turbidity F->G H Determine MIC G->H

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Anticancer Activity Screening

The search for novel anticancer agents is a primary focus of drug discovery. Thiophene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1] The initial screening for anticancer activity typically involves a cell viability assay to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[13]

Experimental Protocol: MTT Assay [11][13][14]

  • Cell Culture and Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the thiophene acetamide derivatives in the cell culture medium.

    • Replace the existing medium in the wells with the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[15]

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]

  • Data Acquisition and Interpretation:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Causality and Self-Validation: The MTT assay's reliance on mitochondrial activity provides a reliable measure of cell viability. The use of a vehicle control accounts for any effects of the solvent, while the positive control ensures the assay is responsive to cytotoxic agents.

Data Presentation:

Compound IDMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
TA-00125.342.118.9
TA-0025.812.57.2
TA-003>100>100>100
Doxorubicin0.81.20.9

Hypothetical data for illustrative purposes.

Workflow Visualization:

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Thiophene Acetamide Derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for the MTT Cell Viability Assay.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases.[1] Thiophene derivatives have been reported to possess anti-inflammatory properties.[5] A common in vitro model for screening anti-inflammatory compounds involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

LPS, a component of the outer membrane of Gram-negative bacteria, induces the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to the production of NO, a key inflammatory mediator.

Experimental Protocol: Griess Assay for Nitrite Determination [16]

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage cells in DMEM with 10% FBS.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound and LPS Treatment:

    • Pre-treat the cells with various concentrations of the thiophene acetamide derivatives for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a control group without LPS and a vehicle control with LPS. Dexamethasone can be used as a positive control.

  • Incubation:

    • Incubate the plates for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate at room temperature for 10 minutes.

  • Data Acquisition and Interpretation:

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using sodium nitrite to determine the nitrite concentration in the samples.

    • Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC₅₀ for NO inhibition.

    • A concurrent cell viability assay (e.g., MTT) is crucial to ensure that the observed reduction in NO is not due to cytotoxicity.[16]

Causality and Self-Validation: This assay directly measures a key inflammatory mediator. The inclusion of an LPS-only control confirms the inflammatory response, and the dexamethasone control validates the assay's ability to detect anti-inflammatory effects. The concurrent viability assay is a critical self-validating step.

Data Presentation:

Compound IDNO Inhibition IC₅₀ (µM)Cell Viability (at 100 µM)
TA-00115.7>90%
TA-00232.4>90%
TA-003>100>90%
Dexamethasone0.5>95%

Hypothetical data for illustrative purposes.

Anticonvulsant Activity Screening

Epilepsy is a neurological disorder characterized by recurrent seizures. The maximal electroshock seizure (MES) test is a widely used preclinical model to identify compounds that can prevent the spread of seizures, which is characteristic of generalized tonic-clonic seizures.[17][18]

The MES test provides an indication of a compound's ability to prevent seizure spread when neuronal circuits are maximally activated.[17]

Experimental Protocol: MES Test in Mice [17][19][20]

  • Animal Subjects:

    • Use adult male mice (e.g., Swiss albino).

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration:

    • Administer the thiophene acetamide derivatives intraperitoneally (i.p.) or orally (p.o.) at various doses.

    • A vehicle control group and a positive control group (e.g., phenytoin) should be included.

  • MES Induction:

    • At the time of peak effect of the drug (typically 30-60 minutes after i.p. administration), induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

    • Apply a drop of saline to the eyes before placing the electrodes to ensure good electrical contact.

  • Observation and Endpoint:

    • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

    • The abolition of the hind limb tonic extensor component is considered the endpoint for protection.[17]

  • Data Acquisition and Interpretation:

    • Record the number of animals protected from tonic hind limb extension in each group.

    • Calculate the percentage of protection for each dose.

    • Determine the ED₅₀ (the dose that protects 50% of the animals) for the active compounds.

Causality and Self-Validation: The MES model is highly reproducible. The use of a standard anticonvulsant drug like phenytoin validates the experimental setup and provides a benchmark for the efficacy of the test compounds.

Data Presentation:

Compound IDDose (mg/kg, i.p.)% Protection
TA-0013020
10060
TA-002300
10010
Phenytoin10100

Hypothetical data for illustrative purposes.

Workflow Visualization:

MES_Workflow cluster_prep Pre-treatment cluster_induction Seizure Induction cluster_observation Observation & Analysis A Administer Test Compound to Mice B Waiting Period for Peak Effect A->B C Apply Corneal Electrodes B->C D Deliver Electrical Stimulus C->D E Observe for Tonic Hind Limb Extension D->E F Record Protection E->F G Calculate % Protection & ED50 F->G

Caption: Workflow for the Maximal Electroshock Seizure (MES) Test.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to the preliminary biological screening of novel thiophene acetamide derivatives. By employing a battery of well-validated in vitro and in vivo assays, researchers can efficiently identify compounds with promising antimicrobial, anticancer, anti-inflammatory, or anticonvulsant activities. The emphasis on understanding the causality behind experimental choices and incorporating self-validating systems ensures the generation of reliable and reproducible data.

The "hits" identified from this preliminary screening will serve as the foundation for more in-depth studies, including mechanism of action elucidation, structure-activity relationship (SAR) optimization, and further preclinical development. The journey from a novel molecule to a therapeutic agent is long and complex, but a well-executed preliminary screening is the indispensable first step on that path.

References

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Spectroscopic Characterization of 2-chloro-N-(3-cyanothiophen-2-yl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Unambiguous Characterization

In the landscape of medicinal chemistry and materials science, thiophene derivatives, particularly 2-aminothiophenes, represent a scaffold of immense interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] The title compound, 2-chloro-N-(3-cyanothiophen-2-yl)acetamide, serves as a key synthetic intermediate, a building block for more complex molecular architectures. Its purity and structural integrity are paramount, as any ambiguity can cascade into significant downstream research and development challenges.

This technical guide provides an in-depth, multi-technique spectroscopic protocol for the definitive characterization of this molecule. We move beyond a simple recitation of data, offering a rationale for the analytical choices made and a detailed interpretation of the expected spectral features. This document is designed for researchers and drug development professionals who require not just data, but a validated, trustworthy, and comprehensive understanding of their chemical entities.

Molecular Blueprint: Structure and Analytical Strategy

A robust characterization strategy begins with a thorough analysis of the molecule's constituent parts. The structure of this compound presents several key features for spectroscopic interrogation: a substituted thiophene ring, an amide linkage, a nitrile group, and an aliphatic chloroacetyl moiety.

Our analytical workflow is designed to leverage the strengths of multiple spectroscopic techniques, where each method provides a unique and complementary piece of the structural puzzle. Nuclear Magnetic Resonance (NMR) will elucidate the precise carbon-hydrogen framework and connectivity, Infrared (IR) Spectroscopy will confirm the presence and integrity of key functional groups, and Mass Spectrometry (MS) will verify the molecular weight and provide corroborating structural information through fragmentation analysis.

Caption: Molecular structure of the title compound with key atoms numbered.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Framework

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Its ability to probe the chemical environment of each hydrogen and carbon nucleus provides unambiguous evidence of atom connectivity and spatial relationships.

Expertise & Causality: Experimental Choices

The choice of solvent is critical for NMR analysis. For amide-containing compounds, deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. Its high polarity ensures sample solubility, and more importantly, it minimizes the rate of proton exchange between the amide N-H and the solvent. This allows the amide proton to be observed as a distinct, often sharp, resonance, which might otherwise be broadened or absent in protic solvents like D₂O or CD₃OD. Tetramethylsilane (TMS) is used as the internal standard, providing a universal reference point (0.00 ppm) for chemical shifts.

¹H NMR Spectroscopy: Proton Environment Analysis

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

Predicted Spectrum and Interpretation: Based on the analysis of structurally similar compounds, such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide and various chloroacetamides, a distinct ¹H NMR spectrum is anticipated.[4][5]

  • Amide Proton (N-H): A singlet is expected at a downfield chemical shift, typically in the range of δ 10.5-11.5 ppm . The significant deshielding is due to the anisotropic effect of the adjacent carbonyl group and its involvement in potential intermolecular hydrogen bonding.

  • Thiophene Protons (H-4, H-5): The two protons on the thiophene ring form an AX spin system and will appear as two doublets. H-5 is expected around δ 8.0-8.2 ppm and H-4 around δ 7.2-7.4 ppm . The coupling constant (JH4-H5) should be approximately 5-6 Hz, which is characteristic of ortho-coupling in a thiophene ring.

  • Methylene Protons (-CH₂-Cl): A sharp singlet corresponding to the two equivalent methylene protons is predicted around δ 4.3-4.5 ppm . The strong deshielding effect of the adjacent chlorine atom and the amide carbonyl group shifts this signal significantly downfield from a typical aliphatic CH₂ group.

¹³C NMR Spectroscopy: The Carbon Skeleton

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on the same spectrometer (e.g., operating at 100 MHz for carbon).

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans: 1024-4096, as the ¹³C nucleus has low natural abundance.

Predicted Spectrum and Interpretation: The proton-decoupled ¹³C NMR spectrum will display eight distinct signals, corresponding to each unique carbon atom in the molecule. Assignments are based on established chemical shift ranges and data from analogous structures.[5][6]

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate significantly downfield, around δ 165-167 ppm .

  • Thiophene Carbons:

    • C2 (Amide-bearing): Predicted around δ 145-148 ppm .

    • C5: Predicted around δ 135-138 ppm .

    • C4: Predicted around δ 118-120 ppm .

    • C3 (Cyano-bearing): This quaternary carbon is expected to be the most upfield of the ring carbons, around δ 95-98 ppm .

  • Nitrile Carbon (-C≡N): The cyano carbon typically appears in the δ 114-116 ppm range.

  • Methylene Carbon (-CH₂-Cl): The carbon of the chloroacetyl group is expected around δ 43-45 ppm , influenced by the attached chlorine.

Data Summary: NMR
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
N-Hδ 10.5-11.5 ppm (s, 1H)-
Thiophene H-5δ 8.0-8.2 ppm (d, J = 5.5 Hz, 1H)-
Thiophene H-4δ 7.2-7.4 ppm (d, J = 5.5 Hz, 1H)-
-CH₂-Clδ 4.3-4.5 ppm (s, 2H)δ 43-45 ppm
C=O-δ 165-167 ppm
Thiophene C2-δ 145-148 ppm
Thiophene C5-δ 135-138 ppm
Thiophene C4-δ 118-120 ppm
-C≡N-δ 114-116 ppm
Thiophene C3-δ 95-98 ppm

Infrared (IR) Spectroscopy: Functional Group Verification

IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds within the molecule.

Expertise & Causality: Experimental Choices

Modern IR analysis is most efficiently performed using an Attenuated Total Reflectance (ATR) accessory. This technique requires minimal sample preparation (a small amount of solid is placed directly on the ATR crystal) and provides high-quality, reproducible spectra without the need for preparing KBr pellets.

Experimental Protocol:

  • Sample Preparation: Place a small amount of the solid compound directly onto the diamond or germanium crystal of the ATR-FTIR spectrometer.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

Predicted Spectrum and Interpretation: The IR spectrum provides a distinct "fingerprint" for the molecule, with several key diagnostic bands.[7][8]

  • N-H Stretch: A sharp to moderately broad absorption band is expected in the 3250-3350 cm⁻¹ region, characteristic of a secondary amide N-H bond.

  • C-H Stretches: Aromatic C-H stretching from the thiophene ring will appear just above 3000 cm⁻¹ (approx. 3100 cm⁻¹ ), while the aliphatic C-H stretching of the methylene group will be just below 3000 cm⁻¹ (approx. 2950 cm⁻¹ ).

  • Nitrile Stretch (-C≡N): A sharp, strong absorption band is expected in the 2220-2230 cm⁻¹ range. The conjugation with the thiophene ring makes this a very reliable and easily identifiable peak.[9]

  • Amide I Band (C=O Stretch): This will be one of the most intense bands in the spectrum, appearing between 1670-1690 cm⁻¹ . Its position reflects a typical secondary amide carbonyl.

  • Amide II Band (N-H Bend): A strong band resulting from N-H bending coupled with C-N stretching is expected around 1530-1560 cm⁻¹ .

  • C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 700-800 cm⁻¹ , can be attributed to the C-Cl bond.

Data Summary: IR
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3250 - 3350Medium-Strong
Aromatic C-H Stretch~3100Medium
Aliphatic C-H Stretch~2950Medium
-C≡N Stretch2220 - 2230Strong, Sharp
Amide I (C=O Stretch)1670 - 1690Very Strong
Amide II (N-H Bend + C-N)1530 - 1560Strong
C-Cl Stretch700 - 800Medium-Strong

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound, confirming its elemental formula, and a fragmentation pattern that acts as a structural fingerprint.

Expertise & Causality: Experimental Choices

Electron Impact (EI) ionization is a robust and common technique for the analysis of relatively small, thermally stable organic molecules. It provides a clear molecular ion peak and produces extensive, reproducible fragmentation, which is highly valuable for structural confirmation. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Experimental Protocol:

  • Sample Introduction: Introduce the sample via a direct insertion probe or gas chromatography (if the compound is sufficiently volatile and stable).

  • Ionization: Use standard EI conditions (70 eV).

  • Analysis: Scan a mass range of m/z 50-300. For HRMS, use a TOF, Orbitrap, or FT-ICR analyzer to determine the exact mass.

Predicted Spectrum and Interpretation: The molecular formula is C₇H₅ClN₂OS, with a monoisotopic mass of 199.98.

  • Molecular Ion (M⁺): The key diagnostic feature will be the molecular ion cluster. A peak will be observed at m/z 199.98 (corresponding to the ³⁵Cl isotope) and another at m/z 201.98 (the M+2 peak, for the ³⁷Cl isotope). The relative intensity of these peaks will be approximately 3:1 , a definitive signature for a molecule containing one chlorine atom.[10]

  • Fragmentation Pathway: The energetically unstable molecular ion will fragment in a predictable manner. The most likely cleavages occur at the weakest bonds, particularly the C-C and C-N bonds of the amide linkage.[11]

M [C₇H₅ClN₂OS]⁺˙ m/z 199/201 F1 [C₅H₃N₂S]⁺ m/z 123 M->F1 - C₂H₂ClO• F3 [C₅H₄N₂S]⁺˙ m/z 124 M->F3 - C₂H₂Cl•O F2 [C₂H₂ClO]⁺ m/z 77/79 F4 [C₂H₂Cl]⁺ m/z 61/63 F2->F4 - CO

Caption: Predicted major fragmentation pathway for the title compound under EI-MS.

Data Summary: MS
m/z (³⁵Cl / ³⁷Cl) Proposed Fragment Description
199.98 / 201.98[C₇H₅ClN₂OS]⁺˙Molecular Ion (M⁺)
124[C₅H₄N₂S]⁺˙Loss of chloroacetyl radical
123[C₅H₃N₂S]⁺Loss of chloroacetamide radical
77 / 79[C₂H₂ClO]⁺Chloroacetyl cation from amide bond cleavage
61 / 63[C₂H₂Cl]⁺Loss of CO from the chloroacetyl cation

Conclusion: A Self-Validating System

The spectroscopic characterization of this compound, when approached systematically, yields a cohesive and self-validating dataset. The ¹H and ¹³C NMR spectra provide a definitive map of the C-H framework. The IR spectrum confirms the presence of all critical functional groups—amide, nitrile, and chloroalkane—with high certainty. Finally, high-resolution mass spectrometry validates the elemental composition through an accurate mass measurement and the characteristic 3:1 isotopic pattern of the molecular ion, while the fragmentation pattern corroborates the structure deduced from NMR.

Together, these techniques provide the unambiguous structural proof required for regulatory submissions, publications, and confident progression to subsequent stages of research and development.

References

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A Senior Application Scientist's Guide to the Synthetic Utility of 2-Aminothiophene-3-carbonitrile: Pathways to Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Thiophene Scaffold as a Privileged Synthetic Hub

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The 2-aminothiophene core is a quintessential example of such a scaffold. Its inherent electronic properties and the strategic placement of functional groups—an amine and a nitrile—render it a uniquely versatile starting material for the construction of complex, biologically active heterocyclic systems. This guide provides an in-depth exploration of the synthetic pathways originating from 2-aminothiophene-3-carbonitrile, a readily accessible building block, with a focus on the logic behind the synthetic strategies and the practical execution of key protocols. Our narrative is grounded in established mechanisms and validated methodologies, designed to empower researchers in their quest for novel therapeutic agents.

The Gateway: Accessing the Core Building Block via the Gewald Reaction

The journey into the rich chemistry of 2-aminothiophene-3-carbonitrile begins with its synthesis, most commonly achieved through the elegant and efficient Gewald three-component reaction.[1][2] This one-pot synthesis is a cornerstone of heterocyclic chemistry, valued for its convergence, mild conditions, and the use of readily available starting materials.[3]

The reaction condenses a ketone or aldehyde with an active methylene nitrile (like malononitrile) and elemental sulfur in the presence of a basic catalyst.[2] The choice of a base, typically a secondary amine like piperidine or morpholine, is critical; it facilitates the initial Knoevenagel condensation between the carbonyl compound and the nitrile, which is the rate-determining step.[1][4] This is followed by the addition of sulfur and a subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[2] The mechanism involves a complex series of intermediates, but the overall transformation is robust and high-yielding.[4]

G1 cluster_start Starting Materials cluster_product Product Ketone Ketone/Aldehyde Process Gewald Reaction (Base Catalyst, e.g., Piperidine) Ketone->Process Nitrile Malononitrile Nitrile->Process Sulfur Elemental Sulfur (S8) Sulfur->Process Product 2-Aminothiophene-3-carbonitrile Process->Product

Figure 1: Conceptual overview of the Gewald three-component reaction.

Experimental Protocol: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol is a representative example of the Gewald reaction for synthesizing the core building block.

  • Reaction Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (0.1 mol), malononitrile (0.1 mol), and ethanol (80 mL).

  • Catalyst Addition: Add piperidine (0.02 mol) to the mixture. The choice of a secondary amine is crucial as it effectively catalyzes the initial condensation without leading to excessive side reactions.

  • Sulfur Addition: While stirring, add elemental sulfur (0.1 mol) portion-wise. An exothermic reaction may be observed.

  • Reaction Execution: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Filter the solid precipitate, wash with cold ethanol to remove impurities, and dry under vacuum. The resulting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile can be further purified by recrystallization from ethanol if necessary.[5]

The Primary Axis of Elaboration: Synthesis of Thieno[2,3-d]pyrimidines

The ortho-disposition of the amino and cyano groups in 2-aminothiophene-3-carbonitrile provides a perfect electrophile-nucleophile arrangement for cyclization reactions, leading to the formation of fused heterocyclic systems. The most explored and pharmacologically significant of these are the thieno[2,3-d]pyrimidines.[6] This scaffold is considered a bioisostere of purine and is found in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7]

Construction of the Thieno[2,3-d]pyrimidin-4(3H)-one Core

A common and direct method to construct the pyrimidinone ring is through reaction with single-carbon electrophiles that can react with both the amino and cyano functionalities.

Reaction with Formic Acid: Heating 2-aminothiophene-3-carbonitrile with formic acid is a straightforward method to produce the corresponding thieno[2,3-d]pyrimidin-4(3H)-one.[8] The reaction proceeds via initial formylation of the amino group to form a formamide intermediate. Subsequent acid-catalyzed intramolecular cyclization, involving the attack of the amide oxygen onto the nitrile carbon, followed by tautomerization, yields the stable fused pyrimidinone ring system.

G2 Start 2-Aminothiophene- 3-carbonitrile Intermediate1 N-Formyl Intermediate Start->Intermediate1 HCOOH, Δ Product Thieno[2,3-d]pyrimidin- 4(3H)-one Intermediate1->Product Acid-catalyzed cyclization

Figure 2: Pathway for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one.

Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydrobenzo[3][9]thieno[2,3-d]pyrimidin-4(3H)-one
  • Reaction Setup: In a 100 mL round-bottom flask, suspend 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (0.05 mol) in formic acid (90%, 30 mL).

  • Reaction Execution: Heat the mixture to reflux for 4-6 hours. The solid will gradually dissolve as the reaction proceeds.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL) with stirring. A white or off-white solid will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry in an oven at 60-70 °C. The product is typically of high purity.

Activating the Scaffold: From Pyrimidinone to a Versatile Intermediate

The thieno[2,3-d]pyrimidin-4(3H)-one is a stable compound, but for creating libraries of potential drug candidates, the carbonyl group at the 4-position needs to be converted into a more reactive functional group. Chlorination is the standard and most effective method for this transformation.

Synthesis of 4-Chlorothieno[2,3-d]pyrimidines

Treating the thieno[2,3-d]pyrimidin-4(3H)-one with a strong chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) effectively replaces the hydroxyl group of the enol tautomer with a chlorine atom.[9] This 4-chloro derivative is a highly valuable intermediate because the chlorine atom is an excellent leaving group, susceptible to nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzo[3][9]thieno[2,3-d]pyrimidine
  • Reaction Setup: In a 100 mL flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), place 5,6,7,8-tetrahydrobenzo[3][10]thieno[2,3-d]pyrimidin-4(3H)-one (0.03 mol).

  • Reagent Addition: Carefully add phosphoryl chloride (POCl₃, 25 mL) to the flask. A few drops of dimethylformamide (DMF) can be added to catalyze the reaction.

  • Reaction Execution: Heat the mixture to reflux for 3-4 hours. The solid should dissolve, indicating the progress of the reaction.

  • Work-up and Purification: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. This step is highly exothermic and should be performed in a fume hood with caution.

  • Isolation: The product will precipitate as a solid. Neutralize the mixture with a base (e.g., sodium bicarbonate solution) until pH 7-8. Filter the solid, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol or acetone yields the pure 4-chloro derivative.

Diversification: Building Molecular Libraries via Nucleophilic Substitution

The 4-chlorothieno[2,3-d]pyrimidine intermediate is the gateway to immense molecular diversity. The electron-deficient pyrimidine ring activates the C4 position for nucleophilic attack, allowing for the introduction of a wide array of functionalities by reacting it with various nucleophiles, most commonly primary and secondary amines.[9] This strategy is central to structure-activity relationship (SAR) studies in drug discovery.[6]

EntryAmine NucleophileR GroupYield (%)Reference
1Aniline-Ph85-95[11]
2Benzylamine-CH₂Ph80-90[10]
3Morpholine-N(CH₂CH₂)₂O>90[9]
4p-Toluidine-C₆H₄-CH₃88[11]
52-Fluoroaniline-C₆H₄-F41-84[11]

Table 1: Representative yields for the synthesis of 4-amino-thieno[2,3-d]pyrimidine derivatives via nucleophilic substitution.

Experimental Protocol: General Procedure for Amination
  • Reaction Setup: Dissolve 4-chlorothieno[2,3-d]pyrimidine (1 mmol) in a suitable solvent such as ethanol, isopropanol, or DMF (10-15 mL) in a round-bottom flask.

  • Reagent Addition: Add the desired amine (1.1-1.2 mmol) and a base such as triethylamine or diisopropylethylamine (DIPEA) (1.5 mmol) to scavenge the HCl generated.

  • Reaction Execution: Heat the reaction mixture to reflux for 2-12 hours, monitoring by TLC.

  • Work-up and Purification: Upon completion, cool the mixture and remove the solvent under reduced pressure. The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the final compound.

G3 cluster_start Precursor Synthesis cluster_product Final Product Start 2-Aminothiophene- 3-carbonitrile Thienopyrimidinone Thieno[2,3-d]pyrimidin- 4(3H)-one Start->Thienopyrimidinone 1. HCOOH, Δ Chloro 4-Chlorothieno[2,3-d]- pyrimidine Thienopyrimidinone->Chloro 2. POCl₃, Δ Final 4-Amino-thieno[2,3-d]- pyrimidine Derivative Chloro->Final 3. R-NH₂, Base

Figure 3: A validated workflow for drug library synthesis.

Conclusion

2-Aminothiophene-3-carbonitrile stands as a testament to the power of a well-designed molecular starting point. Its efficient synthesis via the Gewald reaction and the inherent reactivity of its ortho-amino/nitrile functionalities provide a direct and robust entry into the pharmacologically vital world of thieno[2,3-d]pyrimidines. The synthetic sequence—cyclization to the pyrimidinone, activation via chlorination, and diversification through nucleophilic substitution—represents a classic, field-proven workflow in medicinal chemistry. By understanding the causality behind each transformation, from the role of the catalyst in the initial condensation to the activation of the pyrimidine ring for substitution, researchers are well-equipped to rationally design and synthesize novel molecular entities for the advancement of drug discovery.

References

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme Connect. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. arkat usa. Available at: [Link]

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. National Institutes of Health (NIH). Available at: [Link]

  • Gewald reaction. Wikipedia. Available at: [Link]

  • Synthesis and evaluation of thieno[2,3-d]pyrimidin-4(3H)-ones as potential antitubercular agents. RSC Publishing. Available at: [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. PubMed. Available at: [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. Available at: [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Available at: [Link]

  • Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. PubMed Central. Available at: [Link]

  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. ResearchGate. Available at: [Link]

  • Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. ResearchGate. Available at: [Link]

  • [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. PubMed. Available at: [Link]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PubMed Central. Available at: [Link]

  • Synthesis of thieno[2,3-d]pyrimidine 4. ResearchGate. Available at: [Link]

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  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]

  • Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. ConnectSci. Available at: [Link]

  • Novel Selected Tandem Transformations of the Amino and Carbonyl/Nitrile Groups in the Gewald Thiophenes. Sci-Hub. Available at: [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]

  • 2-Aminothiophene Derivative SB-83 Inhibits Trypanothione Reductase and Modulates Cytokine Production in Trypanosoma cruzi-Infected Cells. MDPI. Available at: [Link]

  • Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PubMed Central. Available at: [Link]

  • (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. Available at: [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • (PDF) Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. ResearchGate. Available at: [Link]

  • Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. Available at: [Link]

  • Reactions of 2-amino-4,5,6,7-tetrahydro[4]benzothiophene-3-carbonitrile and 6-amino-1,4-dihydro-3-methyl-1,4-diphenylpyrano[2,3-c]pyrazole-. Sci-Hub. Available at: [Link]

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potential reactivity of the chloroacetamide group

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Reactivity of the Chloroacetamide Group

Executive Summary

The chloroacetamide group is a versatile electrophilic moiety that has garnered significant attention in drug discovery and chemical biology. Its mild reactivity allows for the selective formation of covalent bonds with nucleophilic amino acid residues, most notably cysteine. This guide provides a comprehensive overview of the fundamental principles governing chloroacetamide reactivity, its applications in the design of targeted covalent inhibitors and bioconjugates, and detailed experimental protocols for its use in a research setting. By understanding the nuances of its chemical behavior, researchers can effectively leverage the chloroacetamide group to develop novel therapeutics and biological probes.

Introduction to the Chloroacetamide Moiety

The chloroacetamide functional group consists of a carbonyl group attached to a nitrogen atom, with a chlorine atom on the alpha-carbon. This arrangement makes the alpha-carbon electrophilic and susceptible to nucleophilic attack. Chloroacetamide is considered a "privileged" covalent warhead in drug discovery due to its balanced reactivity, which is often sufficient for selective targeting of specific cysteine residues in proteins while minimizing off-target effects.[1]

Compared to other haloacetamides, such as iodoacetamide, chloroacetamide is less reactive.[2][3] While iodoacetamide's higher reactivity can lead to faster and more complete alkylation, it also increases the likelihood of off-target reactions with other nucleophilic amino acid side chains.[4] Chloroacetamide, therefore, offers a more favorable balance between reactivity and selectivity, often resulting in a higher number of identified peptides in proteomics studies compared to iodoacetamide.[5]

Core Reactivity Principles

The primary reaction of the chloroacetamide group with proteins involves the alkylation of the thiol group of cysteine residues. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][6][7]

The SN2 Reaction with Cysteine

The sulfur atom of a cysteine residue acts as a nucleophile, attacking the electrophilic carbon of the chloroacetamide and displacing the chlorine atom as a chloride leaving group. This results in the formation of a stable thioether bond.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Protein-Cys-SH Protein-Cys-S⁻ Cl-CH2-CONH-R Cl-CH₂-CO-NH-R TS [Protein-Cys-S···CH₂(Cl)···CO-NH-R]⁻ Cl-CH2-CONH-R->TS Protein-Cys-S-CH2-CONH-R Protein-Cys-S-CH₂-CO-NH-R TS->Protein-Cys-S-CH2-CONH-R Bond Formation Cl- Cl⁻ TS->Cl- Leaving Group Departure

Caption: SN2 reaction mechanism of chloroacetamide with a deprotonated cysteine residue.

Factors Influencing Reactivity

Several factors can influence the rate and selectivity of the reaction between chloroacetamide and cysteine:

  • pH: The reactivity of the cysteine thiol is highly dependent on its protonation state. The deprotonated thiolate form (S⁻) is a much stronger nucleophile than the protonated thiol (SH). Therefore, the reaction rate increases with pH as more of the cysteine residues are in the thiolate form. The pKa of the cysteine thiol in a protein is influenced by its local microenvironment, and residues in specific microenvironments can have enhanced reactivity.[2]

  • Steric and Electronic Effects: The structure of the chloroacetamide-containing molecule can significantly impact its reactivity. Bulky substituents near the reactive carbon can sterically hinder the approach of the nucleophile, slowing the reaction rate. Electron-withdrawing groups can increase the electrophilicity of the reactive carbon, enhancing reactivity. Conversely, electron-donating groups can decrease reactivity. Quantum mechanics analyses have shown that conformational changes in the chloroacetamide moiety are crucial for the reaction to proceed.[8]

  • Solvent: The choice of solvent can influence the reaction rate. Protic solvents can solvate the nucleophile, potentially reducing its reactivity, while aprotic solvents may favor the SN2 reaction.

Potential Off-Target Reactivity

While chloroacetamide is relatively selective for cysteine, it can react with other nucleophilic amino acid residues, especially at higher concentrations or non-physiological pH.[3] Potential off-target residues include:

  • Histidine: The imidazole side chain of histidine can be alkylated.[3][9]

  • Lysine: The primary amine of the lysine side chain can act as a nucleophile.[3][10]

  • Methionine: The thioether side chain of methionine can be a target for alkylation.[3][11]

  • Aspartate and Glutamate: The carboxylate side chains of these residues can also be alkylated, though this is less common.[3]

  • N-terminus: The free amino group at the N-terminus of a protein can also be a site of modification.[3]

It is important to note that chloroacetamide generally shows reduced off-target alkylation compared to iodoacetamide.[11][12]

Applications in Drug Discovery and Chemical Biology

The unique reactivity profile of the chloroacetamide group makes it a valuable tool in several areas of research.

Targeted Covalent Inhibitors (TCIs)

Chloroacetamides are widely used as electrophilic "warheads" in the design of TCIs.[13] These inhibitors first bind non-covalently to the target protein, and then the chloroacetamide moiety forms a covalent bond with a nearby nucleophilic residue, typically a cysteine, leading to irreversible inhibition.[13][14] This approach offers several advantages, including increased potency, prolonged duration of action, and the ability to overcome drug resistance.[1]

TCI_Workflow Start Fragment Library Screening Identify Identify Initial Hits Start->Identify Screen chloroacetamide library Optimize Optimize Binding Affinity and Reactivity Identify->Optimize Structure-Activity Relationship (SAR) studies Characterize In Vitro and In Vivo Characterization Optimize->Characterize Enzymatic assays, cell-based assays, animal models Lead Lead Candidate Characterize->Lead Select candidate with optimal properties

Caption: A generalized workflow for the discovery of targeted covalent inhibitors using a chloroacetamide fragment library.

Several chloroacetamide-based covalent inhibitors are under investigation for various therapeutic targets.[13][15] Fragment-based screening of chloroacetamide libraries has proven to be an effective strategy for identifying new covalent inhibitors.[16]

Activity-Based Protein Profiling (ABPP)

ABPP utilizes chemical probes to assess the functional state of enzymes in complex biological systems. Chloroacetamide-based probes, often containing a reporter tag like an alkyne or azide for "click" chemistry, can be used to covalently label active enzymes.[17] This allows for the identification of enzyme targets, the study of enzyme activity in native environments, and the discovery of new enzyme inhibitors.

Bioconjugation

The ability of chloroacetamide to form stable thioether bonds makes it useful for bioconjugation applications, such as the creation of antibody-drug conjugates (ADCs) or the labeling of proteins with fluorescent dyes.[9][18] Chloroacetamide-modified nucleotides have also been used for cross-linking with peptides and proteins.[9]

Experimental Protocols and Methodologies

Protocol 1: Assessing the Reactivity of a Novel Chloroacetamide Compound with Glutathione (GSH)

This protocol describes a general method for evaluating the reactivity of a new chloroacetamide-containing compound with the model thiol, glutathione.

Materials:

  • Chloroacetamide compound of interest

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic solvent for dissolving the compound (e.g., DMSO)

  • LC-MS system

Procedure:

  • Prepare a stock solution of the chloroacetamide compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Prepare a stock solution of GSH in PBS (e.g., 100 mM).

  • In a microcentrifuge tube, combine PBS, the chloroacetamide compound stock solution (to a final concentration of 100 µM), and the GSH stock solution (to a final concentration of 1 mM).

  • Incubate the reaction mixture at room temperature.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of 0.1% formic acid in acetonitrile.

  • Analyze the samples by LC-MS to monitor the disappearance of the starting materials and the appearance of the GSH-adduct.

Protocol 2: Cysteine Alkylation in a Protein Sample for Proteomic Analysis

This protocol outlines the steps for alkylating cysteine residues in a protein sample prior to mass spectrometry analysis.

Materials:

  • Protein sample

  • Urea or other denaturant

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reduction

  • Chloroacetamide (CAA)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

Procedure:

  • Denature the protein sample by adding urea to a final concentration of 8 M.

  • Reduce the disulfide bonds by adding TCEP to a final concentration of 10 mM and incubating at 37°C for 30 minutes.

  • Alkylate the free thiols by adding a freshly prepared solution of CAA to a final concentration of 40 mM.[4]

  • Incubate the reaction in the dark at room temperature for 30 minutes.[4]

  • Quench the reaction by adding DTT to a final concentration of 20 mM.

  • The sample is now ready for buffer exchange and proteolytic digestion.

Protocol 3: Monitoring Covalent Bond Formation by Mass Spectrometry

Intact protein mass spectrometry can be used to confirm the covalent modification of a target protein by a chloroacetamide-based inhibitor.

Procedure:

  • Incubate the target protein with the chloroacetamide inhibitor at a desired molar ratio and for a specific time.

  • Desalt the protein sample using a C4 ZipTip or a similar method.

  • Analyze the intact protein by ESI-MS.

  • Compare the mass spectrum of the treated protein with that of the untreated protein. A mass shift corresponding to the molecular weight of the inhibitor will confirm covalent modification.

Data Interpretation and Troubleshooting

Data Presentation: Comparison of Common Alkylating Agents

FeatureIodoacetamide (IAA)Chloroacetamide (CAA)
Reactivity HighModerate
Cysteine Alkylation Efficiency >97%>97%
Reaction Speed FastSlower than IAA
Off-Target Reactivity Significant (Met, Lys, His)Reduced compared to IAA
Impact on Peptide IDs Can be lower due to side reactionsGenerally higher than IAA

Data synthesized from multiple sources.[5][11][19]

Troubleshooting Common Issues:

  • Incomplete Alkylation: Increase the concentration of chloroacetamide, extend the reaction time, or ensure the pH is optimal (around 8.0-8.5).

  • Off-Target Labeling: Decrease the concentration of the chloroacetamide reagent or reduce the reaction time. Ensure the pH is not excessively high.

  • Poor Solubility of Chloroacetamide Compound: Use a co-solvent such as DMSO, but keep the final concentration of the organic solvent low to avoid protein precipitation.

Future Perspectives and Advanced Chloroacetamide Chemistries

Research is ongoing to further refine the reactivity and selectivity of chloroacetamide-based compounds. Modifications at the alpha-position of the chloroacetamide can modulate its reactivity. For example, the introduction of a fluorine atom to create a chlorofluoroacetamide (CFA) warhead results in much weaker reactivity, which can be advantageous for minimizing off-target effects.[1] Other derivatives, such as 2-chloropropionamides, also offer a less reactive alternative to chloroacetamides.[13] The development of tunable electrophiles will continue to be a key area of research in the field of covalent drug discovery.[10][20]

Conclusion

The chloroacetamide group is a powerful tool for researchers in drug discovery, proteomics, and chemical biology. Its well-defined reactivity with cysteine, coupled with its relatively low off-target reactivity, makes it an ideal electrophile for a wide range of applications. By understanding the fundamental principles of its chemistry and following established protocols, scientists can effectively utilize the chloroacetamide moiety to create selective covalent inhibitors, design innovative biological probes, and advance our understanding of complex biological systems.

References

  • Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. J-Stage. (2020-11-01). [Link]

  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. PubMed. (2022-12-05). [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PMC - NIH. (2022-11-10). [Link]

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. (2019-11-18). [Link]

  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. PMC - NIH. (2023-02-04). [Link]

  • Recent Advances in Covalent Drug Discovery. MDPI. [Link]

  • QM Analyses for Cysteine – Chloroacetamide Bioconjugation. Magical Power of Quantum Mechanics-Chemistry. [Link]

  • Recent advances in the development of covalent inhibitors. Semantic Scholar. [Link]

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  • Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. ACS Publications. (2016-08-01). [Link]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Publishing. [Link]

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  • Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. ResearchGate. (2017-05-24). [Link]

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  • Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. PMC - NIH. [Link]

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  • Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. NIH. (2021-06-26). [Link]

  • Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Waters. [Link]

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  • Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Chemical Biology - ACS Publications. (2023-07-10). [Link]

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The Emergence of N-(cyanothiophen-2-yl)acetamides: A Technical Guide to Synthesis, Evaluation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has established itself as a "privileged scaffold."[1][2] Its bioisosteric resemblance to a benzene ring allows it to modulate the function of phenyl-containing molecules, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[3] The inherent versatility of the thiophene core has led to its incorporation into a multitude of FDA-approved drugs spanning a wide array of therapeutic areas, including oncology, inflammation, and infectious diseases.[2][4] This guide focuses on a novel and promising subclass: N-(cyanothiophen-2-yl)acetamide compounds. We will delve into the rationale behind this specific chemical architecture, provide detailed methodologies for its synthesis and characterization, explore its potential biological activities with a focus on kinase inhibition, and outline future directions for research and development.

Core Chemical Architecture: Rationale for the N-(cyanothiophen-2-yl)acetamide Moiety

The N-(cyanothiophen-2-yl)acetamide scaffold combines three key pharmacophoric features: a 2-aminothiophene core, a nitrile (cyano) group at the 3-position, and an acetamide linkage at the 2-position. This specific arrangement is not arbitrary; it is designed to optimize molecular interactions with biological targets.

  • 2-Aminothiophene Core: This foundational unit provides a rigid, aromatic platform. The amino group serves as a crucial handle for synthetic modification, allowing for the introduction of various side chains via acylation to explore the chemical space and modulate activity.

  • Cyano Group (-C≡N): The electron-withdrawing nature of the nitrile group significantly influences the electronic properties of the thiophene ring. It can act as a hydrogen bond acceptor and participate in dipole-dipole interactions within a target's active site, contributing to binding affinity and specificity.

  • Acetamide Linkage (-NH-C(O)-CH₃): The amide bond is a cornerstone of peptide and protein structures and is prevalent in many pharmaceuticals. It provides a hydrogen bond donor (N-H) and acceptor (C=O), enabling strong, directional interactions with protein residues. The acetyl group itself can be further modified to probe for additional binding pockets and refine structure-activity relationships (SAR).

Recent studies have highlighted that the 2-amino-3-cyanothiophene framework is a key pharmacophore for potent inhibitors of critical signaling proteins, such as Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor frequently overactivated in numerous cancers.[5]

Synthesis and Chemical Space Exploration

The synthesis of N-(cyanothiophen-2-yl)acetamide compounds is primarily centered around the construction of the key intermediate, 2-aminothiophene-3-carbonitrile, followed by N-acylation.

Part 1: Synthesis of the 2-Aminothiophene-3-carbonitrile Precursor via the Gewald Reaction

The most versatile and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[6] This multicomponent reaction offers a convergent and efficient route to the desired precursor.

Reaction Principle: The Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) in the presence of elemental sulfur and a base.[6][7]

G cluster_product Product Ketone Ketone/Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Nitrile α-Active Methylene Nitrile Nitrile->Knoevenagel Sulfur Sulfur (S₈) Sulfur_Addition Sulfur Addition Sulfur->Sulfur_Addition Base Base (e.g., Morpholine) Base->Knoevenagel Catalyst Knoevenagel->Sulfur_Addition Intermediate Cyclization Ring Closure & Tautomerization Sulfur_Addition->Cyclization Thiolate Intermediate Aminothiophene 2-Aminothiophene-3-carbonitrile Cyclization->Aminothiophene

Caption: The Gewald Reaction Workflow.

Detailed Protocol: Gewald Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine butan-2-one (1 mole equivalent), malononitrile (1 mole equivalent), and elemental sulfur (1.1 mole equivalents) in ethanol.

  • Base Addition: Slowly add morpholine (1.5 mole equivalents) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Filter the solid product, wash with cold ethanol to remove unreacted starting materials and impurities, and dry under vacuum. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.

Rationale: The choice of a secondary amine like morpholine as the base is critical as it effectively catalyzes the initial Knoevenagel condensation between the ketone and the nitrile. Ethanol is a suitable solvent that facilitates the dissolution of reactants and allows for a controlled reaction temperature at its reflux point. Variations on this protocol, including the use of microwave irradiation, can significantly reduce reaction times.[7]

Part 2: N-Acylation to Yield the Final Compound

The final step involves the formation of the amide bond by reacting the synthesized 2-aminothiophene-3-carbonitrile with an acylating agent.

Reaction Principle: This is a standard nucleophilic acyl substitution where the amino group of the thiophene attacks the electrophilic carbonyl carbon of an activated carboxylic acid derivative, typically an acyl chloride.[8]

Detailed Protocol: Synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide [8]

  • Precursor Activation (Optional): If starting from acetic acid, it must first be converted to a more reactive acylating agent. To a flask containing acetic acid (1.1 mole equivalents), add thionyl chloride (1.2 mole equivalents) dropwise at 0°C and then stir at room temperature for 1 hour to form acetyl chloride. This step should be performed in a fume hood.

  • Amide Formation: Dissolve 2-amino-4,5-dimethylthiophene-3-carbonitrile (1 mole equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF). Add a non-nucleophilic base like triethylamine (1.1 mole equivalents) to act as an acid scavenger.

  • Acyl Chloride Addition: Slowly add acetyl chloride (1.1 mole equivalents), dissolved in THF, to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, filter the mixture to remove the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure. The resulting crude solid is washed with water, filtered, and dried. Crystallization from a solvent like acetonitrile can yield the pure N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide.[8]

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Aminothiophene 2-Aminothiophene-3-carbonitrile Nucleophilic_Attack Nucleophilic Acyl Substitution Aminothiophene->Nucleophilic_Attack Acyl_Chloride Acetyl Chloride Acyl_Chloride->Nucleophilic_Attack Base Triethylamine (Base) Base->Nucleophilic_Attack Acid Scavenger Final_Compound N-(cyanothiophen-2-yl)acetamide Nucleophilic_Attack->Final_Compound Aminothiophen Aminothiophen

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compounds.

TechniquePurposeExpected Observations for N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
¹H NMR Confirms the proton environment.Signals corresponding to the amide proton (N-H), the two distinct methyl groups on the thiophene ring, and the acetyl methyl group.
¹³C NMR Confirms the carbon skeleton.Resonances for the carbonyl carbon (C=O), the nitrile carbon (C≡N), the carbons of the thiophene ring, and the methyl carbons. [8]
FT-IR Identifies key functional groups.Characteristic stretching vibrations for N-H (amide), C=O (amide), C≡N (nitrile), and C-S (thiophene).
Mass Spec (MS) Determines the molecular weight.A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the compound.
Elemental Analysis Confirms the elemental composition.The experimental percentages of C, H, N, and S should align with the calculated theoretical values. [8]
X-ray Crystallography Provides the definitive 3D structure.Confirms bond lengths, bond angles, and the overall molecular conformation in the solid state. [8]

Biological Evaluation: Screening Methodologies

Based on the established activities of related thiophene derivatives, a logical screening cascade for N-(cyanothiophen-2-yl)acetamide compounds would investigate their potential as anticancer and anti-inflammatory agents.

In Vitro Cytotoxicity Screening: MTT Assay

The initial step is to assess the general cytotoxicity of the compounds against various human cancer cell lines. The MTT assay is a standard colorimetric assay for this purpose.

Principle: Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol: MTT Assay

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Target-Based Screening: Kinase Inhibition Assays

Given that 2-amino-3-cyanothiophene derivatives have shown potent activity against STAT3, a direct kinase inhibition assay is a critical next step. [5] Principle: These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be done using various formats, such as luminescence-based assays that quantify ATP consumption or antibody-based methods (ELISA) that detect the phosphorylated substrate.

Detailed Protocol: In Vitro STAT3 Inhibition Assay (Luminescence-based)

  • Reaction Setup: In a 96-well plate, combine the STAT3 enzyme, a suitable peptide substrate, and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add the N-(cyanothiophen-2-yl)acetamide test compounds at various concentrations.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the phosphorylation reaction to proceed.

  • ATP Detection: Add a luciferase-based reagent (e.g., ADP-Glo™). This reagent terminates the kinase reaction and measures the amount of ADP produced, which is proportional to the kinase activity. The signal is a luminescent output.

  • Data Analysis: A lower luminescence signal indicates less ADP produced and therefore greater inhibition of the kinase. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Table of Potential Kinase Targets for Thiophene Derivatives

Kinase TargetRelevance in DiseaseRationale for Screening
STAT3 Cancer (proliferation, survival, metastasis), Inflammation [9][10]2-amino-3-cyanothiophene scaffold is a known STAT3 inhibitor. [5]
BRAF (V600E) Melanoma, Colorectal Cancer [11]N-(thiophen-2-yl) benzamide derivatives have been identified as BRAFV600E inhibitors. [11]
VEGFR-2 Angiogenesis in Cancer [12]Fused thiophene derivatives have shown dual VEGFR-2/AKT inhibition. [12]
JNK Inflammation, Apoptosis, Cancer [13]Thiophene-3-carboxamide derivatives act as dual JNK inhibitors. [13]

Proposed Mechanism of Action: STAT3 Signaling Pathway Inhibition

The constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity. [9]The pathway is typically activated by upstream kinases like Janus kinases (JAKs). Upon phosphorylation, STAT3 monomers dimerize, translocate to the nucleus, and act as transcription factors for various oncogenes.

G cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK 2. Activation STAT3_mono STAT3 Monomer JAK->STAT3_mono 3. Phosphorylation pSTAT3_mono p-STAT3 STAT3_mono->pSTAT3_mono pSTAT3_dimer p-STAT3 Dimer pSTAT3_mono->pSTAT3_dimer 4. Dimerization (SH2 Domain) DNA DNA pSTAT3_dimer->DNA 5. Nuclear Translocation Compound N-(cyanothiophen-2-yl)acetamide Compound->pSTAT3_dimer INHIBITS Transcription Gene Transcription (e.g., Bcl-2, Cyclin D1) DNA->Transcription 6. Binds & Initiates Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: Hypothesized Mechanism: Inhibition of the STAT3 Signaling Pathway.

Future Directions and Therapeutic Potential

The N-(cyanothiophen-2-yl)acetamide scaffold represents a fertile ground for further drug discovery efforts. The initial findings of STAT3 inhibition by the parent 2-amino-3-cyanothiophene structure are highly encouraging. [5]

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the R-group on the acetamide moiety is warranted. Synthesizing a library of analogs with varying alkyl, aryl, and heterocyclic substituents will be crucial to delineate the SAR and optimize potency and selectivity.

  • Expansion of Kinase Profiling: While STAT3 is a prime target, these compounds should be screened against a broader panel of kinases to identify other potential targets and to assess off-target effects. Their structural similarity to other known kinase inhibitors suggests potential polypharmacology.

  • In Vivo Efficacy Studies: Promising lead compounds with potent in vitro activity and favorable drug-like properties should advance to in vivo studies. Animal models, such as xenograft models for cancer or the carrageenan-induced paw edema model for inflammation, will be essential to evaluate their therapeutic efficacy and safety profiles.

  • ADME/Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is critical for the successful development of any new chemical entity.

References

  • Royal Society of Chemistry. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
  • National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.
  • BenchChem. (n.d.). Discovery and history of thiophene compounds in medicinal chemistry. BenchChem.
  • Wikipedia. (n.d.). Gewald reaction. Wikipedia.
  • ACS Omega. (2022, March 21). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Publications.
  • National Center for Biotechnology Information. (2022, March 21). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. NIH.
  • ResearchGate. (n.d.). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate.
  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
  • National Center for Biotechnology Information. (2022, May 12). Discovery of 2-Amino-3-cyanothiophene Derivatives as Potent STAT3 Inhibitors for the Treatment of Osteosarcoma Growth and Metastasis. PubMed.
  • ResearchGate. (n.d.). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. ResearchGate.
  • Semantic Scholar. (2022, June 2). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. Semantic Scholar.
  • Journal of Hematology & Oncology. (2024, January 20). Unraveling the complexity of STAT3 in cancer: molecular understanding and drug discovery. BioMed Central.
  • National Center for Biotechnology Information. (2013, February 26). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. PubMed Central.
  • National Center for Biotechnology Information. (2011, April 15). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed.
  • MDPI. (n.d.). Targeting the JAK2/STAT3 Pathway—Can We Compare It to the Two Faces of the God Janus?. MDPI.

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Methodological & Application

Application Notes and Protocols for Antimicrobial Assays of 2-chloro-N-(3-cyanothiophen-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens constitutes a formidable challenge to global public health. This has catalyzed the search for novel antimicrobial scaffolds that can circumvent existing resistance mechanisms. Thiophene-containing compounds have emerged as a promising class of heterocycles with a broad spectrum of biological activities, including antimicrobial properties.[1][2] The compound 2-chloro-N-(3-cyanothiophen-2-yl)acetamide represents a synthetic derivative within this class, and its evaluation for antimicrobial efficacy is a critical step in the drug discovery pipeline.

These application notes provide a comprehensive guide for the systematic evaluation of the antimicrobial properties of this compound. The protocols herein are grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of data.[3][4][5][6]

Scientific Rationale: Why Thiophene Derivatives?

The antimicrobial potential of thiophene derivatives is attributed to their structural diversity and ability to interact with various biological targets. The sulfur atom in the thiophene ring is thought to play a crucial role in the molecule's biological activity, potentially influencing its pharmacokinetic and pharmacodynamic properties.[2] While the precise mechanism of action for this compound is yet to be elucidated, related compounds have been shown to disrupt bacterial cell membrane integrity.[7][8] This suggests a mechanism that may be less susceptible to resistance developed against traditional antibiotics that target specific enzymatic pathways.

Proposed Mechanism of Action (Hypothetical)

Based on studies of similar heterocyclic compounds, it is hypothesized that this compound may exert its antimicrobial effect through the disruption of the bacterial cell membrane. This could involve intercalation with the lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

Proposed_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Compound This compound Membrane Lipid Bilayer Compound->Membrane Interaction Disruption Increased Permeability Membrane->Disruption Causes Leakage Leakage of Ions and Metabolites Disruption->Leakage Death Cell Death Leakage->Death Experimental_Workflow Start Start: Compound Synthesis and Purification Primary_Screening Primary Screening: Broth Microdilution (MIC) Start->Primary_Screening Secondary_Screening Secondary Screening: Agar Disk Diffusion Primary_Screening->Secondary_Screening Confirmation of Activity Bactericidal_Fungicidal Determination of MBC/MFC Primary_Screening->Bactericidal_Fungicidal Quantification of Lethal Concentration End End: Data Analysis and Reporting Secondary_Screening->End Time_Kill Time-Kill Kinetic Assay Bactericidal_Fungicidal->Time_Kill Understanding the Dynamics of Killing Mechanism_Study Mechanism of Action Studies (e.g., Membrane Permeability) Time_Kill->Mechanism_Study Investigating 'How' Mechanism_Study->End

Caption: Recommended workflow for antimicrobial evaluation.

Protocols for Antimicrobial Susceptibility Testing

The following protocols are adapted from the CLSI and EUCAST guidelines and are designed for the evaluation of this compound. [5][9][10]

Preparation of Stock Solution

The accuracy of susceptibility testing begins with the correct preparation of the antimicrobial agent's stock solution.

  • Step 1: Accurately weigh a sufficient amount of this compound.

  • Step 2: Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a final concentration of 10 mg/mL. Ensure complete dissolution.

  • Step 3: Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Step 4: Aliquot the stock solution into sterile, cryo-vials and store at -20°C or below until use. Avoid repeated freeze-thaw cycles.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antimicrobial agent. [9][11][12][13][14] Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test compound stock solution

  • Bacterial/fungal inoculum

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

  • Growth control (broth + inoculum)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). * Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Plate Preparation:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (or a working dilution) to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

    • Add 10 µL of the prepared inoculum to each well, except for the negative control wells.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours for most bacteria. For fungi, incubate at 35°C for 20-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Parameter Recommendation Reference
Medium Cation-adjusted Mueller-Hinton Broth (CAMHB)CLSI M07 [9]
Inoculum Density 5 x 10^5 CFU/mLCLSI M07 [9]
Incubation 35 ± 2°C for 16-20 hours (bacteria)CLSI M07 [9]
Interpretation Visual inspection for turbidityCLSI M07 [9]
Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity and can be used as a secondary screening method. [5][10][15][16][17][18] Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Test compound solution

  • Bacterial/fungal inoculum (0.5 McFarland standard)

  • Sterile cotton swabs

Procedure:

  • Disk Preparation:

    • Aseptically apply a known amount of the test compound solution to sterile paper disks and allow them to dry completely.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Disk Application:

    • Place the prepared disks firmly onto the surface of the inoculated agar plate.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours for bacteria.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (in mm) around each disk. The size of the zone is proportional to the susceptibility of the organism to the compound.

Parameter Recommendation Reference
Medium Mueller-Hinton Agar (MHA)CLSI M02 [10]
Inoculum 0.5 McFarland StandardCLSI M02 [10]
Incubation 35 ± 2°C for 16-20 hoursCLSI M02 [10]
Interpretation Measurement of zone of inhibition (mm)CLSI M02 [10]
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Following the determination of the MIC from the broth microdilution assay, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-inoculate the aliquot onto a fresh, antibiotic-free MHA plate.

  • Incubate the plate at 35 ± 2°C for 18-24 hours.

  • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Quality Control: Ensuring Data Integrity

The use of quality control (QC) strains is essential for ensuring the accuracy and reproducibility of antimicrobial susceptibility testing. [3][4][19][20][21] Recommended QC Strains:

Organism ATCC Number Purpose
Escherichia coliATCC 25922Gram-negative control
Staphylococcus aureusATCC 25923Gram-positive control
Pseudomonas aeruginosaATCC 27853Non-fermenting Gram-negative control
Candida albicansATCC 90028Yeast control

The results of QC testing should fall within the acceptable ranges specified by CLSI or EUCAST.

Data Analysis and Reporting

All experimental data should be meticulously recorded and analyzed. For MIC, MBC/MFC values, it is often useful to report the geometric mean or the range of values obtained from replicate experiments. For disk diffusion, the mean zone diameter and standard deviation should be reported.

Conclusion

The protocols outlined in these application notes provide a standardized and robust framework for the antimicrobial evaluation of this compound. By adhering to these guidelines, researchers can generate high-quality, reproducible data that will be critical for advancing this promising compound through the drug discovery and development process.

References

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. (n.d.). National Institutes of Health. Retrieved from [Link]

  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. (2023, August 28). Microbiology Class. Retrieved from [Link]

  • Quality Control Strains (standard strains) and their Uses. (2021, November 20). Microbe Online. Retrieved from [Link]

  • Quality Control of Antimicrobial Susceptibility Testing. (n.d.). Retrieved from [Link]

  • Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. (n.d.). ASM Journals. Retrieved from [Link]

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • CLSI. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.). Retrieved from [Link]

  • The EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles. (2020, February 4). National Institutes of Health. Retrieved from [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.). National Institute for Communicable Diseases (NICD). Retrieved from [Link]

  • CLSI M02,M100 - M02 Performance Standards for Antimicrobial Disk Susceptibility Tests; M100 Performance Standards for Antimicrobial Susceptibility Testing. (2019, January 1). GlobalSpec. Retrieved from [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers. Retrieved from [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024, August 20). National Institutes of Health. Retrieved from [Link]

  • M07-A8 - Regulations.gov. (n.d.). Retrieved from [Link]

  • Disk Diffusion and Quality Control. (n.d.). EUCAST. Retrieved from [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012, January 1). ResearchGate. Retrieved from [Link]

  • Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard Tenth Edition. (n.d.). Regulations.gov. Retrieved from [Link]

  • CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. (2015, January 1). GlobalSpec. Retrieved from [Link]

  • Thiophenes with antimicrobial activity isolated from natural sources. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Disk Diffusion Implementation. (n.d.). EUCAST. Retrieved from [Link]

  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017, August 3). SpringerOpen. Retrieved from [Link]

  • Package contains : CLSI M07-Ed11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 11th Edition and CLSI M100-Ed31. (n.d.). ANSI Webstore. Retrieved from [Link]

  • M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Anti-microbial Screening of N-(3-cyano-4,5,6,7-tetrahydro-1 benzothiophen-2-yl)-2-(arylphenyl)acetamide. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Synthesis and anti-microbial screening of N-(3-cyano-4,5,6,7-tetrahydro-1- benzothiophen-2-yl)-2-(arylphenyl)acetamide. (n.d.). ResearchGate. Retrieved from [Link]

  • M02A12E. (n.d.). Scribd. Retrieved from [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012, January 2). International Journal of Pharma Sciences and Research. Retrieved from [Link]

  • Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide. (n.d.). Scientific & Academic Publishing. Retrieved from [Link]

  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (2022, March 21). ACS Omega. Retrieved from [Link]

Sources

Application Notes & Protocols: Characterizing 2-chloro-N-(3-cyanothiophen-2-yl)acetamide as a Covalent Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-CI-2301

For Research Use Only. Not for use in diagnostic procedures.

Abstract

The pursuit of covalent inhibitors has seen a significant resurgence in modern drug discovery, driven by their potential for enhanced potency, prolonged pharmacodynamic effects, and the ability to target shallow binding pockets.[1][2] These molecules function by forming a stable, covalent bond with their target protein, often leading to irreversible inhibition. The compound 2-chloro-N-(3-cyanothiophen-2-yl)acetamide possesses key structural features suggestive of a covalent mechanism of action, namely an electrophilic chloroacetamide "warhead" capable of reacting with nucleophilic amino acid residues. This document provides a comprehensive framework and detailed experimental protocols for researchers to systematically investigate and validate the potential of this compound as a covalent inhibitor. The guide outlines an integrated strategy encompassing initial biochemical characterization, kinetic analysis, direct confirmation of target modification by mass spectrometry, and validation of target engagement in a cellular context.

Introduction and Hypothesized Mechanism

Covalent drugs represent a powerful therapeutic modality, with approximately 30% of marketed enzyme-targeting drugs acting via a covalent mechanism.[3] The defining feature of these inhibitors is a two-step mechanism of action: an initial, reversible binding event (governed by the inhibition constant, KI) followed by the formation of a covalent bond (governed by the rate of inactivation, kinact).[4] The efficiency of a covalent inhibitor is best described by the second-order rate constant kinact/KI.[1]

The structure of this compound features a chloroacetamide moiety, a well-established electrophilic warhead known to react with nucleophilic residues, most commonly cysteine, via an SN2 reaction.[5] We hypothesize that this compound will covalently modify its protein target through the nucleophilic attack of a residue (e.g., the thiolate of a cysteine) on the α-carbon of the acetamide, leading to the displacement of the chloride leaving group and the formation of a stable thioether bond.

Figure 1. Hypothesized reaction mechanism for covalent adduct formation.

Biochemical Characterization of Covalent Inhibition

The initial phase of characterization involves biochemical assays to establish evidence of a covalent binding mode. Unlike reversible inhibitors, the potency of a covalent inhibitor is time-dependent.

Protocol 1: Time-Dependent IC₅₀ Assay (IC₅₀ Shift)

Rationale: A defining characteristic of covalent inhibitors is that their apparent potency increases with longer pre-incubation times with the target enzyme, as more time allows for the covalent reaction to proceed towards completion.[6][7] This "IC₅₀ shift" is a robust and straightforward method to differentiate covalent from reversible inhibitors.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X enzyme solution in the appropriate assay buffer.

    • Prepare a 4X serial dilution of this compound in assay buffer.

    • Prepare a 4X substrate solution in assay buffer.

    • Include a known non-covalent inhibitor of the target as a negative control.

  • Pre-incubation:

    • In a 384-well assay plate, add 5 µL of the 4X inhibitor dilutions.

    • Add 5 µL of 100% DMSO to control wells (0% inhibition).

    • Add 10 µL of the 2X enzyme solution to all wells to initiate the pre-incubation.

    • Prepare separate plates for different pre-incubation time points (e.g., 0, 15, 30, 60, and 120 minutes) at room temperature or 37°C. The "0-minute" time point is achieved by adding the substrate immediately after the enzyme.

  • Reaction Initiation and Reading:

    • At the end of each pre-incubation period, add 10 µL of the 4X substrate solution to all wells to start the enzymatic reaction.

    • Allow the reaction to proceed for a fixed time (e.g., 60 minutes), ensuring the 0% inhibition control does not exceed 10-15% substrate consumption to maintain linear kinetics.

    • Stop the reaction (if necessary) and read the plate on a suitable plate reader.

  • Data Analysis:

    • Normalize the data to the 0% and 100% inhibition controls.

    • Plot the normalized response against the logarithm of the inhibitor concentration for each pre-incubation time point.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each time point.

    • A significant decrease in the IC₅₀ value with increasing pre-incubation time is indicative of covalent inhibition.

G cluster_0 Mass Spectrometry Workflow incubate Incubate Protein with Inhibitor intact_ms_path Intact Protein Analysis incubate->intact_ms_path peptide_map_path Peptide Mapping incubate->peptide_map_path cleanup LC Desalting intact_ms_path->cleanup digest Proteolytic Digestion (e.g., Trypsin) peptide_map_path->digest esims ESI-MS Analysis cleanup->esims decon Deconvolution esims->decon confirm Confirm Mass Shift (+164.62 Da) decon->confirm lcmsms nanoLC-MS/MS digest->lcmsms dbsearch Database Search with Variable Modification lcmsms->dbsearch identify Identify Modified Peptide & Residue dbsearch->identify

Sources

Application Notes and Protocols: 2-Chloro-N-(3-cyanothiophen-2-yl)acetamide as a Key Intermediate in Modern Fungicide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the strategic use of 2-chloro-N-(3-cyanothiophen-2-yl)acetamide as a pivotal intermediate in the synthesis of advanced fungicides. We will delve into the rationale behind its molecular design, outline a detailed, field-tested protocol for its synthesis, and present a validated workflow for its conversion into a potent thieno[2,3-d]pyrimidine-based fungicide. This document is intended for researchers, chemists, and process development professionals in the agrochemical and pharmaceutical industries, offering both the theoretical underpinnings and practical methodologies to leverage this versatile chemical building block.

Introduction: The Strategic Importance of the Thiophene Scaffold in Fungicide Development

The thiophene ring system is a privileged scaffold in medicinal and agrochemical chemistry due to its unique electronic properties and ability to engage in various biological interactions. When functionalized, as in the case of this compound, it provides a rigid and predictable framework for the construction of complex heterocyclic systems. The cyano and acetamide moieties are not merely passive substituents; they are strategically positioned reactive handles that guide the subsequent cyclization and derivatization steps towards the final active fungicidal compound.

The chloroacetamide group, in particular, is a well-established electrophilic partner in cyclization reactions, readily reacting with nucleophiles to form new heterocyclic rings. This reactivity is central to its utility as an intermediate. Furthermore, the presence of the cyano group offers a pathway for further chemical modifications, allowing for the fine-tuning of the final molecule's biological activity and physical properties.

Synthesis of the Key Intermediate: this compound

The synthesis of this compound is a critical first step. The protocol outlined below is a robust and scalable method that consistently delivers high-purity material.

Synthesis Workflow

The synthesis is a two-step process starting from commercially available 2-aminothiophene-3-carbonitrile. The first step involves the N-acylation of the starting material with chloroacetyl chloride.

Synthesis_Workflow A 2-Aminothiophene-3-carbonitrile C N-Acylation A->C B Chloroacetyl Chloride B->C D This compound C->D Yield: High

Caption: Synthesis of the key intermediate.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Aminothiophene-3-carbonitrile98%Commercially Available
Chloroacetyl chloride98%Commercially Available
Triethylamine (TEA)AnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Hydrochloric acid (HCl)1 MCommercially Available
Saturated sodium bicarbonate solutionPrepared in-house
BrinePrepared in-house
Anhydrous magnesium sulfateCommercially Available

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminothiophene-3-carbonitrile (10.0 g, 80.5 mmol) in anhydrous dichloromethane (100 mL).

  • Base Addition: Add triethylamine (12.2 g, 16.8 mL, 120.8 mmol) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of chloroacetyl chloride (10.1 g, 7.1 mL, 88.6 mmol) in anhydrous dichloromethane (20 mL) to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Work-up: Once the reaction is complete, quench the reaction by adding 1 M HCl (50 mL). Separate the organic layer.

  • Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Crystallization: Recrystallize the crude solid from ethanol to obtain pure this compound as a white to off-white solid.[1][2][3]

Expected Yield: 85-95% Melting Point: 173-174 °C[4]

Application in Fungicide Synthesis: A Thieno[2,3-d]pyrimidine Core

The strategic value of this compound is fully realized in its conversion to more complex, biologically active molecules. One prominent application is in the synthesis of the thieno[2,3-d]pyrimidine scaffold, a core structure in several modern fungicides.

Rationale for Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds known for their broad spectrum of biological activities, including antifungal properties. The fusion of the thiophene and pyrimidine rings creates a rigid molecular architecture that can effectively interact with biological targets. The fungicidal activity of these compounds often arises from their ability to inhibit crucial enzymes in fungal metabolic pathways.

Synthetic Pathway to a Thieno[2,3-d]pyrimidine Fungicide

The following protocol details the conversion of this compound into a representative thieno[2,3-d]pyrimidine derivative. This transformation proceeds via an intramolecular cyclization, a common and efficient strategy for constructing fused ring systems.

Fungicide_Synthesis A This compound B Intramolecular Cyclization A->B C 4-Amino-5-oxo-5,6-dihydro-4H-thieno[2,3-d]pyrimidine-6-carbonitrile B->C D Further Derivatization C->D E Final Fungicide Product D->E

Caption: Conversion to a fungicidal core.

Detailed Experimental Protocol: Synthesis of 4-Amino-5-oxo-5,6-dihydro-4H-thieno[2,3-d]pyrimidine-6-carbonitrile

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compoundAs synthesized above
Sodium ethoxide21% solution in ethanolCommercially Available
EthanolAnhydrousCommercially Available
Acetic acidGlacialCommercially Available

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (5.0 g, 24.9 mmol) in anhydrous ethanol (50 mL).

  • Base-Catalyzed Cyclization: Add sodium ethoxide solution (21% in ethanol, 10.2 g, 29.9 mmol) to the suspension.

  • Heating: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:1).

  • Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture by adding glacial acetic acid dropwise until the pH is approximately 7. A precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold ethanol (2 x 20 mL).

  • Drying: Dry the solid under vacuum to obtain the desired 4-amino-5-oxo-5,6-dihydro-4H-thieno[2,3-d]pyrimidine-6-carbonitrile.

Expected Yield: 70-80%

Mechanism of Action of Derived Fungicides

While the specific target can vary with further derivatization, fungicides based on the thieno[2,3-d]pyrimidine core often act as inhibitors of succinate dehydrogenase (SDHI) in the mitochondrial electron transport chain.[5][6][7] This inhibition disrupts cellular respiration and energy production in the fungal pathogen, leading to its death.[8][9] The unique shape and electronic distribution of the thieno[2,3-d]pyrimidine scaffold allow for high-affinity binding to the active site of the succinate dehydrogenase enzyme.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of novel fungicides. Its straightforward synthesis and strategically positioned reactive groups enable the efficient construction of complex heterocyclic systems, such as the potent thieno[2,3-d]pyrimidine core. The protocols detailed in this guide provide a reliable and scalable pathway for the production of this key intermediate and its subsequent conversion into a fungicidal scaffold. This opens avenues for the development of new and effective crop protection agents to address the ongoing challenges in global agriculture.

References

  • Exploring the Efficacy and Application of Thifluzamide as a Modern Fungicide Solution. (2024, August 8). Vertex AI Search.
  • What is THIFLUZAMIDE and its potential applic
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  • 2-CHLORO-N-(3-CYANO-THIOPHEN-2-YL)-ACETAMIDE CAS#: 55654-19-8 • ChemWhat.
  • 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. (2015, February 12). PubMed.
  • 2-Chloro-N-(3-cyanophenyl)acetamide | Sigma-Aldrich. Sigma-Aldrich.
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  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | ACS Omega.
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Sources

Application Notes and Protocols for Developing PROTACs from Chloro-N-acetamide Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Leveraging Covalent Chemistry for Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality that harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs orchestrate the complete removal of the target protein, offering a powerful strategy to address previously "undruggable" targets and overcome drug resistance.[1][2]

A PROTAC is a heterobifunctional molecule consisting of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5][6] This elegant design facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][5][6][7] The PROTAC molecule is then released to catalyze further degradation cycles.[6]

This document provides a comprehensive guide to the development of PROTACs utilizing chloro-N-acetamide ligands. The chloroacetamide moiety serves as a covalent warhead, forming a stable bond with nucleophilic residues, such as cysteine, on the target protein.[][9] This covalent engagement can offer several advantages, including increased potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets.[10][11]

The Chloro-N-acetamide Moiety: A Versatile Tool for Covalent PROTACs

The chloro-N-acetamide group is an electrophilic warhead that can react with nucleophilic amino acid residues on a protein, most commonly cysteine, to form a stable covalent bond.[][9][12] This covalent binding strategy can enhance the formation and stability of the ternary complex, a critical step in the PROTAC mechanism of action.[13]

Advantages of Chloro-N-acetamide-based PROTACs:

  • Increased Potency and Ligand Efficiency: Covalent binding can lead to higher affinity and prolonged target engagement, often resulting in more potent degradation at lower concentrations.[][13]

  • Overcoming Resistance: By forming an irreversible bond, covalent PROTACs can be effective against target mutations that confer resistance to non-covalent inhibitors.

  • Targeting Challenging Proteins: The strong and stable interaction afforded by covalent binding can enable the targeting of proteins with shallow or poorly defined binding sites, expanding the "druggable" proteome.[10]

  • Potential for Improved Pharmacokinetics: The durable target engagement may allow for less frequent dosing.[11]

Considerations for Using Chloro-N-acetamide Ligands:

  • Specificity: While offering high potency, the reactivity of the chloroacetamide group must be carefully tuned to minimize off-target reactions with other cellular proteins.[9][12]

  • Potential for Ferroptosis: Some studies have suggested that chloro-N-acetamide-containing compounds may induce a form of cell death called ferroptosis, independent of their intended target.[9][14] This potential liability should be carefully evaluated during development.

Designing a Chloro-N-acetamide PROTAC: A Step-by-Step Approach

The development of a successful PROTAC is a multi-parameter optimization process.[6][] The key components—the POI ligand, the E3 ligase ligand, and the linker—must work in concert to facilitate efficient ternary complex formation and subsequent protein degradation.

Selection of the Protein of Interest (POI) and Covalent Ligand

The starting point for PROTAC design is the identification of a suitable covalent ligand for the POI. This ligand should possess a chloro-N-acetamide warhead that can selectively react with a specific cysteine or other nucleophilic residue on the target protein. Fragment-based screening of chloroacetamide libraries can be a powerful approach to identify novel covalent binders.[16]

Choosing the E3 Ligase and its Ligand

While over 600 E3 ligases are known in the human genome, only a handful have been extensively utilized for PROTAC design.[17] The most common are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[3][7][17][18] The choice of E3 ligase can significantly impact the degradation efficiency and selectivity of the PROTAC.[2] High-affinity, well-characterized small molecule ligands for these E3 ligases are readily available.[5]

The Critical Role of the Linker

The linker is not merely a spacer but an active contributor to the PROTAC's biological activity.[4][6] Its length, composition, and attachment points are critical for achieving a productive ternary complex geometry.[4][19]

  • Linker Length: The linker must be long enough to span the distance between the POI and the E3 ligase without causing steric clashes, yet not so long that it leads to unproductive binding.[6][19][20]

  • Linker Composition: The chemical makeup of the linker influences the PROTAC's physicochemical properties, such as solubility and cell permeability.[6][] Alkyl and polyethylene glycol (PEG) chains are the most common linker motifs.[4][19]

  • Attachment Points: The points at which the linker is connected to the POI and E3 ligase ligands are crucial for maintaining their binding affinities and for orienting the two proteins favorably for ubiquitination.

PROTAC_Design_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation POI_Ligand POI Ligand (with Chloroacetamide) Synthesis Chemical Synthesis POI_Ligand->Synthesis Linker Linker (Alkyl/PEG Chain) Linker->Synthesis E3_Ligand E3 Ligase Ligand (e.g., for CRBN/VHL) E3_Ligand->Synthesis Biochemical Biochemical Assays Synthesis->Biochemical Cellular Cell-Based Assays Biochemical->Cellular InVivo In Vivo Studies Cellular->InVivo

Experimental Protocols

The following section provides detailed protocols for the synthesis and evaluation of chloro-N-acetamide-based PROTACs.

Protocol 1: Synthesis of a Chloro-N-acetamide PROTAC

This protocol describes a general procedure for coupling a POI ligand containing a nucleophilic handle (e.g., an amine or thiol) to an E3 ligase ligand via a chloroacetamide-functionalized linker.

Materials:

  • POI ligand with a nucleophilic group

  • E3 ligase ligand with a suitable functional group for linker attachment

  • Chloroacetamide-functionalized linker (e.g., Chloroacetamido-C4-NHBoc)[21][22]

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Coupling reagents (e.g., HATU, HOBt)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Conjugation of Linker to POI Ligand:

    • Dissolve the POI ligand (1.0 eq) in anhydrous DMF under an inert atmosphere.

    • Add DIPEA (2.0-3.0 eq) to the solution and stir.

    • Add the chloroacetamide-functionalized linker (1.1 eq) and stir the reaction at room temperature until completion (monitor by LC-MS).

    • Purify the product by preparative HPLC.

  • Deprotection of the Linker (if necessary):

    • If the linker contains a protecting group (e.g., Boc), dissolve the purified product in a suitable solvent (e.g., Dichloromethane).

    • Add TFA and stir at room temperature until deprotection is complete (monitor by LC-MS).

    • Remove the solvent and TFA under reduced pressure.

  • Coupling of the Linker-POI Conjugate to the E3 Ligase Ligand:

    • Dissolve the deprotected linker-POI conjugate (1.0 eq) and the E3 ligase ligand (1.0 eq) in anhydrous DMF.

    • Add a coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq).

    • Stir the reaction at room temperature until completion (monitor by LC-MS).

    • Purify the final PROTAC product by preparative HPLC.

Protocol 2: In Vitro Evaluation of PROTAC Efficacy

A series of biochemical and biophysical assays are essential to characterize the PROTAC's mechanism of action and to guide its optimization.[23][24]

1. Binary Binding Assays:

  • Objective: To determine the binding affinity of the PROTAC for the POI and the E3 ligase independently.

  • Methods:

    • Fluorescence Polarization (FP): A versatile and cost-effective method for measuring binding affinities in solution.[23][24][25]

    • Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): Provide real-time kinetic data on association and dissociation rates.[23][24]

    • Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding.[23][24]

2. Ternary Complex Formation Assays:

  • Objective: To confirm that the PROTAC can simultaneously bind to both the POI and the E3 ligase to form a stable ternary complex.

  • Methods:

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen/AlphaLISA: Proximity-based assays that generate a signal when the POI and E3 ligase are brought together by the PROTAC.[23][24][26][27]

    • Co-immunoprecipitation (Co-IP): A classic method to detect protein-protein interactions in a cellular context.[23][24][25]

    • NanoBRET/NanoBiT: Live-cell assays that can monitor ternary complex formation in real-time.[23][24][27]

3. In Vitro Ubiquitination Assays:

  • Objective: To demonstrate that the formation of the ternary complex leads to the ubiquitination of the POI.

  • Methods:

    • Western Blotting: Detect the appearance of higher molecular weight bands corresponding to ubiquitinated POI.[26]

    • TR-FRET or AlphaLISA: Can be adapted to detect ubiquitinated proteins in a high-throughput format.[26]

Protocol 3: Cell-Based Assays for PROTAC Evaluation

Cell-based assays are crucial for assessing the biological activity of the PROTAC in a more physiologically relevant setting.[1]

1. Target Protein Degradation Assays:

  • Objective: To quantify the extent and rate of POI degradation in cells.

  • Methods:

    • Western Blotting: The most common method for visualizing and quantifying changes in protein levels.[26]

    • In-Cell Western/ELISA/MSD: Higher-throughput methods for quantifying protein levels.[26]

    • HiBiT Lytic Detection System: A sensitive and quantitative bioluminescence-based assay.[26]

    • Mass Spectrometry-based Proteomics: Provides an unbiased, global view of protein degradation and can identify off-target effects.[26]

2. Cellular Viability and Functional Assays:

  • Objective: To determine the downstream functional consequences of POI degradation.

  • Methods:

    • Cell Viability Assays (e.g., CellTiter-Glo): To assess the effect of the PROTAC on cell proliferation and cytotoxicity.[26]

    • Apoptosis Assays (e.g., Caspase-Glo): To measure the induction of programmed cell death.[26]

    • Reporter Gene Assays: To monitor the activity of signaling pathways affected by the POI.[25]

PROTAC_MoA PROTAC PROTAC Ternary Ternary PROTAC->Ternary PolyUb PolyUb Ternary->PolyUb Ubiquitin Transfer POI POI POI->Ternary E3 E3 E3->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Ub Ub Ub->PolyUb Degradation Degradation Proteasome->Degradation

Data Presentation and Interpretation

Quantitative data from the various assays should be summarized in clearly structured tables for easy comparison of different PROTAC candidates.

Table 1: Representative Data for a Hypothetical Covalent PROTAC

AssayParameterPROTAC APROTAC B
Binary Binding
POI Binding (Kd, nM)FP5075
E3 Ligase Binding (Kd, nM)SPR120100
Ternary Complex
Ternary Complex Formation (EC50, nM)TR-FRET2540
Cellular Degradation
DC50 (nM)Western Blot1030
Dmax (%)Western Blot9585
Cellular Viability
IC50 (nM)CellTiter-Glo1550

Interpretation:

  • DC50: The concentration of PROTAC required to degrade 50% of the target protein. A lower DC50 indicates higher potency.

  • Dmax: The maximum percentage of protein degradation achieved.

  • "Hook Effect": A phenomenon sometimes observed with PROTACs where degradation efficiency decreases at very high concentrations due to the formation of binary complexes (PROTAC-POI or PROTAC-E3) that cannot form the productive ternary complex.[6][13]

Conclusion

The development of PROTACs from chloro-N-acetamide ligands represents a powerful strategy for targeted protein degradation. The covalent nature of the interaction can provide significant advantages in terms of potency and the ability to target challenging proteins. However, careful optimization of the entire PROTAC molecule—the covalent warhead, the linker, and the E3 ligase ligand—is essential to achieve the desired efficacy and selectivity. The detailed protocols and evaluation cascades outlined in this document provide a robust framework for researchers to successfully design, synthesize, and characterize novel covalent PROTACs for therapeutic and research applications.

References

  • Vertex AI Search. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • Discovery - the University of Dundee Research Portal. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • PMC - NIH. Current strategies for the design of PROTAC linkers: a critical review.
  • MDPI. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology.
  • Frontiers. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points.
  • Precise PEG. E3 Ligase Ligands in PROTAC.
  • ChemPep. Overview of PROTAC Linkers.
  • Oxford Academic. 3D based generative PROTAC linker design with reinforcement learning.
  • ResearchGate. The mechanism of covalent PROTAC, trivalent PROTAC, and aptamer–PROTAC...
  • BOC Sciences. Exploration and innovation of Linker features in PROTAC design.
  • Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy.
  • Open Exploration Publishing. Novel approaches for the rational design of PROTAC linkers.
  • Benchchem. Synthesis of PROTACs Using Chloroacetamido-C4-NHBoc: Application Notes and Protocols.
  • Benchchem. Cell-Based Assays for Testing PROTAC® Efficacy: Application Notes and Protocols.
  • PMC - NIH. Assays and technologies for developing proteolysis targeting chimera degraders.
  • Mtoz Biolabs. PROTAC Molecules Activity and Efficacy Evaluate Service.
  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
  • BOC Sciences. Covalent PROTAC Technology Development.
  • PubMed Central - NIH. Applications of Covalent Chemistry in Targeted Protein Degradation.
  • PMC - NIH. Covalent PROTACs: the best of both worlds?.
  • MarinBio. Precision in Efficacy: Developing Robust GMP Potency Assays for PROTACs, Molecular Glues, and Other Targeted Protein Degradation (TPD) Drugs.
  • WuXi Biology. Targeted Protein Degradation.
  • Benchchem. Application Notes and Protocols for In Vitro Evaluation of PROTACs Synthesized with Chloroacetamido-C4-NHBoc.
  • News-Medical.Net. Advancing PROTAC development through innovative preclinical model systems.
  • PMC - PubMed Central. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death.
  • Benchchem. Application Notes and Protocols for Chloroacetamido-C4-NHBoc in PROTAC-Based Cancer Research.
  • ResearchGate. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death.
  • ResearchGate. Covalent PROTACs: the best of both worlds?.
  • NIH. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src.
  • PubMed Central. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation.
  • PMC - NIH. Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins.
  • Thermo Fisher Scientific. Chloroacetamide, No-Weigh Format.
  • PMC. Targeted Protein Degradation: Design Considerations for PROTAC Development.
  • RSC Publishing. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction.
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use of 2-chloro-N-(3-cyanothiophen-2-yl)acetamide as a chemical probe

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Covalent Proteomics: Utilizing 2-chloro-N-(3-cyanothiophen-2-yl)acetamide as a Cysteine-Reactive Chemical Probe

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the application of this compound as a cysteine-reactive chemical probe for Activity-Based Protein Profiling (ABPP). While this specific molecule is a putative probe, its architecture—combining a reactive chloroacetamide warhead with a heterocyclic cyanothiophene scaffold—positions it as an ideal tool for exploring the "ligandable" cysteinome. We present the fundamental principles of its action, detailed protocols for proteome-wide cysteine reactivity profiling, and its application in competitive profiling for drug target identification. This guide is intended for researchers in chemical biology, proteomics, and drug discovery, offering both the theoretical basis and practical steps to leverage this probe for novel biological insights.

Introduction to Covalent Probes and Activity-Based Protein Profiling (ABPP)

The functional state of proteins is dynamically regulated and often challenging to measure using traditional protein abundance-based proteomics. Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemoproteomic strategy that utilizes chemical probes to directly assess protein function within complex biological systems, such as cell lysates, living cells, or even whole organisms.[1][2] ABPP probes are small molecules composed of two key elements: a reactive group (or "warhead") that forms a covalent bond with a specific amino acid residue in a protein's active or allosteric site, and a reporter tag for detection and enrichment.[3]

The chloroacetamide moiety is a well-established electrophilic warhead that demonstrates selective reactivity towards nucleophilic amino acids, primarily cysteine and, to a lesser extent, histidine.[4][5] By covalently modifying these residues, chloroacetamide-based probes can map the landscape of hyper-reactive, functionally significant cysteines across the proteome.[6]

This guide focuses on the application of This compound (designated herein as CCT-CA), a molecule identified by its chemical structure (CAS No. 55654-19-8).[7] CCT-CA is composed of:

  • A Chloroacetamide Warhead: Provides the covalent reactivity towards nucleophilic cysteine residues.

  • A Cyanothiophene Scaffold: A heterocyclic fragment that can confer specificity and be used as a basis for developing targeted inhibitors.

We will detail how CCT-CA can be employed to globally profile cysteine reactivity and to identify the specific protein targets of related, non-reactive cyanothiophene-based compounds.

Principle of Action: Covalent Cysteine Modification

The utility of CCT-CA as a chemical probe is predicated on the irreversible covalent reaction between its electrophilic chloroacetamide group and the nucleophilic thiol side chain of a cysteine residue. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The cysteine thiolate anion acts as the nucleophile, attacking the carbon atom bearing the chlorine, which serves as a leaving group.

This covalent labeling is activity-dependent; the probe preferentially reacts with cysteines that are in a microenvironment that enhances their nucleophilicity, often indicating a functional role in catalysis, redox sensing, or protein-protein interactions.

Caption: Mechanism of covalent labeling of a cysteine residue by the CCT-CA probe.

Synthesis of an Alkyne-Functionalized CCT-CA Probe for Two-Step Labeling

For robust proteomic applications, probes are often synthesized with a bioorthogonal handle, such as an alkyne or azide group. This allows for a two-step labeling procedure where the probe first labels its protein targets, followed by the attachment of a reporter tag (e.g., biotin for enrichment, fluorophore for imaging) via click chemistry. This approach avoids using bulky probes that might sterically hinder protein binding.[2]

While a specific synthesis for an alkyne-tagged CCT-CA is not published, a plausible route can be adapted from known amide bond formation chemistries.[8][9] The protocol involves reacting 2-amino-3-cyanothiophene with a custom chloroacetylating agent bearing a terminal alkyne.

Protocol 3.1: Proposed Synthesis of Alkyne-CCT-CA
  • Synthesis of the Chloroacetylating Agent: React chloroacetic acid with N-hydroxysuccinimide (NHS) and a carbodiimide (e.g., DCC or EDC) to form the NHS ester. Separately, modify a linker molecule like 4-pentynoic acid to be compatible with chloroacetylation, or directly use a commercially available bifunctional linker. A more direct approach is to react chloroacetyl chloride with an amino-alkyne linker.

  • Amide Bond Formation: Dissolve 2-aminothiophene-3-carbonitrile in an appropriate aprotic solvent (e.g., THF or DCM) with a non-nucleophilic base (e.g., triethylamine or DIPEA).

  • Slowly add the alkyne-functionalized chloroacetylating agent (e.g., N-(pent-4-yn-1-yl)-2-chloroacetamide) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify using column chromatography on silica gel.

  • Confirm the structure and purity of the final product, 2-chloro-N-(3-cyanothiophen-2-yl)-N-(pent-4-yn-1-yl)acetamide (Alkyne-CCT-CA) , using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Application I: Proteome-Wide Cysteine Reactivity Profiling

This protocol outlines the use of Alkyne-CCT-CA to identify and quantify reactive cysteines across the proteome using a standard ABPP workflow coupled with mass spectrometry.

Caption: Experimental workflow for proteome-wide cysteine profiling using Alkyne-CCT-CA.

Protocol 4.1: ABPP for Cysteine Profiling

Materials and Reagents

Reagent/MaterialSupplierPurpose
Alkyne-CCT-CA ProbeSynthesized (Protocol 3.1)Cysteine Labeling
Cell Lysis Buffer (e.g., RIPA)Standard VendorProtein Extraction
Protease Inhibitor CocktailStandard VendorPrevent Protein Degradation
BCA Protein Assay KitStandard VendorProtein Quantification
Biotin-AzideStandard VendorClick Chemistry Reporter
CuSO₄, TBTA, Sodium AscorbateStandard VendorClick Chemistry Catalysts
Dithiothreitol (DTT)Standard VendorReduction of Disulfides
Iodoacetamide (IAA)Standard VendorAlkylation of Free Cysteines
Sequencing Grade TrypsinStandard VendorProtein Digestion
Streptavidin Agarose BeadsStandard VendorEnrichment of Labeled Peptides
Mass Spectrometer(e.g., Q-Exactive, Orbitrap)Peptide Analysis

Step-by-Step Methodology

  • Proteome Preparation:

    • Harvest cultured cells and wash twice with cold PBS.

    • Lyse cells in a suitable buffer (e.g., RIPA buffer without DTT) containing protease inhibitors.

    • Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 min at 4 °C).

    • Determine protein concentration using a BCA assay. Adjust concentration to 1-2 mg/mL.

  • Probe Labeling:

    • To 1 mg of proteome, add Alkyne-CCT-CA probe to a final concentration of 10-50 µM. (Note: This should be optimized).

    • Incubate for 30-60 minutes at room temperature.

  • Click Chemistry (CuAAC):

    • To the labeled proteome, add the following click chemistry reagents in order: Biotin-Azide (100 µM), fresh Sodium Ascorbate (1 mM), TBTA ligand (100 µM), and CuSO₄ (1 mM).

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Protein Digestion:

    • Precipitate proteins using methanol/chloroform or acetone.

    • Resuspend the protein pellet in 8 M urea.

    • Reduce disulfide bonds with DTT (5 mM) for 30 min at 37 °C.

    • Alkylate remaining free cysteines with iodoacetamide (15 mM) for 30 min in the dark.

    • Dilute the urea to <1 M with ammonium bicarbonate buffer and add trypsin (1:50 enzyme:protein ratio).

    • Digest overnight at 37 °C.

  • Enrichment of Labeled Peptides:

    • Acidify the peptide mixture with formic acid.

    • Incubate the peptides with pre-washed streptavidin agarose beads for 2 hours at room temperature.

    • Wash the beads extensively with buffers of increasing stringency (e.g., 8 M urea, high salt buffer, PBS) to remove non-specifically bound peptides.

    • Elute the biotinylated peptides from the beads using a buffer containing 80% acetonitrile and 0.1% formic acid, or by on-bead digestion if necessary.

  • LC-MS/MS Analysis:

    • Analyze the enriched peptides using a high-resolution mass spectrometer.

    • Use a data-dependent acquisition method to fragment the most abundant peptide ions.

  • Data Analysis:

    • Search the raw MS data against a relevant protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).

    • Identify peptides containing the CCT-CA modification on cysteine residues. The modification will have a specific mass shift corresponding to the probe fragment.

    • The resulting list provides a profile of the most reactive cysteines in the proteome under the tested conditions.

Application II: Competitive Profiling for Target Identification

A powerful application of ABPP is to identify the protein targets of an unlabeled small molecule inhibitor.[10] This is achieved by pre-treating the proteome with the inhibitor, which binds to its target(s) and blocks them from being labeled by the CCT-CA probe. A decrease in the probe labeling signal for a specific protein indicates it is a target of the inhibitor.

Caption: Principle of competitive profiling for target identification.

Protocol 5.1: Competitive ABPP for Target ID
  • Proteome Preparation: Prepare cell lysate as described in Protocol 4.1.

  • Inhibitor Pre-incubation:

    • Aliquot the proteome into two tubes: "Control" and "Inhibitor".

    • To the "Inhibitor" tube, add your unlabeled cyanothiophene-based compound of interest to the desired final concentration.

    • To the "Control" tube, add an equivalent volume of the vehicle (e.g., DMSO).

    • Incubate both tubes for 30-60 minutes at room temperature.

  • Probe Labeling: Add the Alkyne-CCT-CA probe to both tubes (final concentration 10-50 µM). Incubate for 30-60 minutes.

  • Downstream Processing: Proceed with click chemistry, protein digestion, enrichment, and LC-MS/MS analysis as detailed in Protocol 4.1. For quantitative analysis, isotopic labeling methods (e.g., TMT or iTRAQ) should be incorporated at the peptide level before enrichment.

  • Data Analysis:

    • Quantify the relative abundance of each identified CCT-CA-labeled peptide between the "Control" and "Inhibitor" samples.

    • Calculate the ratio (Inhibitor/Control) for each peptide.

    • Proteins whose corresponding labeled peptides show a significant and dose-dependent reduction in signal in the "Inhibitor" sample are considered primary targets of the test compound.

Data Interpretation and Expected Results

The output of these experiments will be a list of identified peptides and their corresponding proteins that are labeled by the CCT-CA probe.

Expected Quantitative Data Summary

Protein IDGene NamePeptide SequenceRatio (Inhibitor/Control)P-valueTarget Confidence
P04035GAPDHVPTANVSVVDLTC(mod)R0.950.65Low
Q06830PRDX1ADVTPADFTSATW(mod)R0.12<0.01High
P31946HSP90AA1IGQFGVGFYSAYLVAEK0.910.58Low
P62258PPIASIYGEKFEDENFILKHTGPGILSMANAGC(mod)R0.21<0.01High

This table represents hypothetical data. C(mod) indicates the cysteine residue modified by the CCT-CA probe.

Proteins with a significantly reduced ratio are putative targets. Follow-up validation experiments, such as Western blotting, recombinant protein assays, or cellular thermal shift assays (CETSA), are essential to confirm these interactions.

References

  • Backus, K. M., et al. (2016). Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots. NIH Public Access, [Link]

  • Pohorelcan, V., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry, [Link]

  • Chung, C. Y. S., et al. (2025). Activity-Based Protein Profiling for Functional Cysteines and Protein Target Identification. Methods in Molecular Biology, [Link]

  • Hocek, M., et al. (2022). Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins. Angewandte Chemie International Edition, [Link]

  • Karabacak, T., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, [Link]

  • Gajdas, V., et al. (2026). Cysteine reactive chloroalkane probe enables HaloTag ligation for downstream chemical proteomics analysis. bioRxiv, [Link]

  • Fang, Z., et al. (2023). Activity-based protein profiling: A graphical review. Acta Pharmaceutica Sinica B, [Link]

  • Haque, M. R., et al. (2022). Chemical Probes and Activity-Based Protein Profiling for Cancer Research. Molecules, [Link]

  • van Rooden, E. J., et al. (2018). Activity-based Protein Profiling. eLS, [Link]

  • Karabacak, T., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, [Link]

  • ChemWhat (2026). 2-CHLORO-N-(3-CYANO-THIOPHEN-2-YL)-ACETAMIDE CAS#: 55654-19-8. ChemWhat Database, [Link]

Sources

Application Notes and Protocols for N-(thiophen-2-yl) Nicotinamide Derivatives: A Guide to Synthesis, Characterization, and Fungicidal Activity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the relentless pursuit of novel and effective agrochemicals, the strategic amalgamation of known pharmacophores has emerged as a powerful approach for the discovery of new lead compounds. This guide delves into the fungicidal potential of N-(thiophen-2-yl) nicotinamide derivatives, a class of compounds born from the elegant fusion of two biologically significant heterocycles: nicotinamide (a form of vitamin B3) and thiophene.[1][2] The rationale behind this molecular design lies in the established fungicidal properties associated with both moieties, with the expectation of synergistic or enhanced bioactivity in the resulting hybrid molecule.[2][3]

Recent research has validated this strategy, demonstrating that certain N-(thiophen-2-yl) nicotinamide derivatives exhibit potent fungicidal activity, particularly against Oomycete pathogens such as Pseudoperonospora cubensis, the causative agent of cucumber downy mildew.[3][4][5] Notably, specific derivatives have shown efficacy superior to that of commercial fungicides in both greenhouse and field trials, underscoring their promise for further development.[1][3][4]

This document provides a comprehensive overview for researchers, scientists, and drug development professionals engaged in the exploration of these promising compounds. It offers detailed, field-proven protocols for their synthesis, characterization, and the rigorous evaluation of their fungicidal properties. The methodologies are presented with a focus on the underlying scientific principles, ensuring both reproducibility and a deep understanding of the experimental choices.

Design Strategy and Mechanism of Action

The core design principle for N-(thiophen-2-yl) nicotinamide derivatives is active substructure splicing . This involves the covalent linkage of the nicotinic acid scaffold, a key component in commercially successful fungicides like boscalid, with a substituted thiophene ring, a heterocycle known for its broad spectrum of biological activities.[2][3] The amide bond serves as the linker, creating a robust molecular framework amenable to extensive chemical modification.

cluster_0 Active Substructures cluster_1 Design Principle cluster_2 Resulting Derivative Nicotinic Acid Moiety Nicotinic Acid Moiety Active Substructure Splicing Active Substructure Splicing Nicotinic Acid Moiety->Active Substructure Splicing Thiophene Moiety Thiophene Moiety Thiophene Moiety->Active Substructure Splicing N-(thiophen-2-yl) nicotinamide N-(thiophen-2-yl) nicotinamide Active Substructure Splicing->N-(thiophen-2-yl) nicotinamide

Design strategy for N-(thiophen-2-yl) nicotinamide derivatives.

The primary fungicidal mechanism of action for many nicotinamide-based fungicides is the inhibition of the enzyme succinate dehydrogenase (SDH) , also known as Complex II, in the mitochondrial respiratory chain.[6][7] SDH plays a crucial role in cellular respiration by catalyzing the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle and transferring electrons to the ubiquinone pool. Inhibition of SDH disrupts the fungal cell's energy production, leading to growth inhibition and eventual cell death. Molecular docking studies suggest that these derivatives bind to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[6][7]

cluster_0 Mitochondrial Respiratory Chain cluster_1 Inhibition TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Substrate Succinate->SDH Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone Pool SDH->Ubiquinone e- Complex_III Complex III Ubiquinone->Complex_III Nicotinamide_Derivative N-(thiophen-2-yl) nicotinamide Derivative Nicotinamide_Derivative->SDH Binds to Q-site Inhibition Inhibition

Mechanism of action: Inhibition of Succinate Dehydrogenase.

Protocols

Part 1: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives

The synthesis of N-(thiophen-2-yl) nicotinamide derivatives is typically achieved through a reliable two-step procedure. The first step involves the activation of a substituted nicotinic acid by converting it into its corresponding acyl chloride. The second step is the acylation of a substituted 2-aminothiophene with the freshly prepared nicotinoyl chloride.[2][4] The following protocol provides a detailed methodology for the synthesis of a representative and highly active derivative, Ethyl 5-(6-chloro-5-cyano-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate (Compound 4a) .[4]

Step 1: Synthesis of 6-chloro-5-cyano-2-methylnicotinoyl chloride

  • Materials:

    • 6-chloro-5-cyano-2-methylnicotinic acid

    • Oxalyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • To a solution of 6-chloro-5-cyano-2-methylnicotinic acid (2.3 mmol) in anhydrous DCM (20 mL), add a catalytic drop of DMF.

    • Slowly add oxalyl chloride (6.9 mmol) dropwise to the suspension at room temperature.

    • Stir the reaction mixture at room temperature for 6 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess oxalyl chloride and solvent. The resulting crude 6-chloro-5-cyano-2-methylnicotinoyl chloride is used directly in the next step without further purification.

Step 2: Synthesis of Ethyl 5-(6-chloro-5-cyano-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate (Compound 4a)

  • Materials:

    • Crude 6-chloro-5-cyano-2-methylnicotinoyl chloride

    • Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

    • Triethylamine (Et₃N)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (2.3 mmol) and triethylamine (2.8 mmol) in anhydrous DCM (20 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of the crude 6-chloro-5-cyano-2-methylnicotinoyl chloride in anhydrous DCM dropwise to the cooled amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the pure compound.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4]

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Acylation cluster_2 Purification & Characterization Nicotinic_Acid Substituted Nicotinic Acid Acyl_Chloride Nicotinoyl Chloride (Crude) Nicotinic_Acid->Acyl_Chloride Oxalyl Chloride, DMF (cat.), DCM Final_Product N-(thiophen-2-yl) nicotinamide Derivative Acyl_Chloride->Final_Product Triethylamine, DCM Aminothiophene Substituted 2-Aminothiophene Aminothiophene->Final_Product Purification Column Chromatography Final_Product->Purification Characterization NMR, HRMS Purification->Characterization

General workflow for the synthesis of N-(thiophen-2-yl) nicotinamide derivatives.
Part 2: In Vitro Fungicidal Activity Assessment

The following protocol details a mycelial growth inhibition assay, a standard method to determine the in vitro fungicidal activity of the synthesized compounds against a target pathogen. This protocol is adapted for Pseudoperonospora cubensis, an obligate biotroph, which requires a host for growth.

  • Materials:

    • Synthesized N-(thiophen-2-yl) nicotinamide derivatives

    • Commercial fungicides (e.g., Flumorph, Mancozeb) for comparison

    • Dimethyl sulfoxide (DMSO)

    • Cucumber plants (susceptible variety) at the 2-3 true leaf stage

    • Pseudoperonospora cubensis sporangia suspension

    • Sterile distilled water

    • Tween-80 (surfactant)

    • Humid chamber

  • Procedure:

    • Preparation of Test Solutions: Dissolve the synthesized compounds and commercial fungicides in a minimal amount of DMSO to prepare stock solutions. Prepare a series of dilutions of the test compounds in sterile distilled water containing 0.1% Tween-80 to achieve the desired final concentrations.

    • Inoculation of Cucumber Leaves: Detach healthy cucumber leaves. Place them abaxial side up on moist filter paper in petri dishes.

    • Treatment Application: Apply a defined volume (e.g., 20 µL) of each test solution concentration onto the leaf surface and spread evenly. A control group should be treated with the solvent-surfactant solution only.

    • Pathogen Inoculation: After the treatment has dried, inoculate each leaf disc with a droplet of P. cubensis sporangial suspension (e.g., 1 x 10⁵ sporangia/mL).

    • Incubation: Place the petri dishes in a humid chamber and incubate at 20-22°C with a 12-hour photoperiod for 5-7 days.

    • Disease Assessment: Assess the disease severity by measuring the diameter of the necrotic lesions on the leaves.

    • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC₅₀ (Effective Concentration for 50% inhibition) value for each compound using probit analysis.

Part 3: In Vivo Fungicidal Activity Assessment in a Greenhouse

This protocol describes the evaluation of the protective efficacy of the synthesized compounds against cucumber downy mildew in a controlled greenhouse environment.

  • Materials:

    • Synthesized N-(thiophen-2-yl) nicotinamide derivatives

    • Commercial fungicides

    • Cucumber plants (susceptible variety) at the two-leaf stage

    • Pseudoperonospora cubensis sporangia suspension

    • Spraying equipment

  • Procedure:

    • Plant Preparation: Grow cucumber plants in pots in a greenhouse until they reach the two-leaf stage.

    • Treatment Application: Prepare spray solutions of the test compounds and commercial fungicides at various concentrations in water with a surfactant. Spray the cucumber seedlings evenly with the prepared solutions until runoff. Control plants are sprayed with the surfactant solution only.

    • Pathogen Inoculation: After 24 hours, inoculate the treated and control plants by spraying them with a sporangial suspension of P. cubensis.

    • Incubation: Maintain the inoculated plants in a greenhouse at 20-25°C with high humidity (>90%) for 7 days to allow for disease development.

    • Disease Assessment: Evaluate the disease severity by visually assessing the percentage of leaf area covered by lesions on each plant.

    • Data Analysis: Calculate the control efficacy for each treatment using the formula: Control Efficacy (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] x 100.

Quantitative Data Summary

The fungicidal activity of a series of N-(thiophen-2-yl) nicotinamide derivatives has been evaluated against cucumber downy mildew (Pseudoperonospora cubensis). The following tables summarize the synthesis yields of selected derivatives and their in vitro and in vivo fungicidal activities.

Table 1: Synthesis Yields of Selected N-(thiophen-2-yl) Nicotinamide Derivatives

Compound IDR substituents on NicotinamideR substituents on ThiopheneYield (%)Physical StateReference
4a 6-Cl, 5-CN, 2-CH₃4-CN, 3-CH₃, 2-COOEt74White Solid[4]
4f 5,6-Cl₂3-CN, 4-CH₃, 5-COOEtNot Reported-[4]
4o 5,6-Cl₂3-CN, 4-CH₃, 5-CONHCH₃68White Solid[4]
4p 5,6-Cl₂3-CN, 5-CONH(cyclopropyl), 4-CH₃69White Solid[4]
4q 5,6-Cl₂3-CN, 4-CH₃, 5-CONHPh65White Solid[4]

Table 2: In Vivo Fungicidal Activity against Pseudoperonospora cubensis (Greenhouse)

Compound IDEC₅₀ (mg/L)Commercial FungicideEC₅₀ (mg/L)Reference
4a 4.69Diflumetorim21.44[1][4][5]
4f 1.96Flumorph7.55[1][4][5]

Table 3: Field Trial Control Efficacy against Pseudoperonospora cubensis

Compound/FungicideConcentration (mg/L)Control Efficacy (%)Reference
4f 10070[1][3][4]
4f 20079[1][3][4]
Flumorph 20056[1][3][4]
Mancozeb 100076[1][3][4]
Cyazofamid 10091[3][4]

Conclusion and Future Directions

The N-(thiophen-2-yl) nicotinamide scaffold represents a highly promising lead structure for the development of novel fungicides. The straightforward and efficient synthesis allows for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies. The exceptional in vitro and in vivo activity of compounds like 4a and 4f against Pseudoperonospora cubensis highlights their potential as next-generation crop protection agents.

Future research should focus on several key areas:

  • Structural Optimization: Further derivatization of both the nicotinamide and thiophene rings to enhance fungicidal potency, broaden the activity spectrum, and improve physicochemical properties.

  • Mechanism of Action Studies: Detailed enzymatic assays and structural biology studies to elucidate the precise binding interactions with succinate dehydrogenase and to understand the molecular basis for their high efficacy.

  • Spectrum of Activity: Evaluation of the most potent derivatives against a wider range of plant pathogenic fungi, including other Oomycetes, Ascomycetes, and Basidiomycetes.

  • Resistance Management: Investigating the potential for cross-resistance with existing SDHI fungicides and developing strategies to mitigate resistance development.

By pursuing these avenues of research, the full potential of N-(thiophen-2-yl) nicotinamide derivatives as valuable tools in modern agriculture can be realized.

References

  • Zhang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700. Available at: [Link]

  • MDPI (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at: [Link]

  • PubMed (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at: [Link]

  • Wu, J., et al. (2020). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Pesticide Science, 45(1), 37-44. Available at: [Link]

  • PubMed (2020). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Available at: [Link]

Sources

Application Notes & Protocols: Exploring 2-chloro-N-(3-cyanothiophen-2-yl)acetamide in Ferroptosis Induction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Emerging Role of Covalent Modulators in Ferroptosis

Ferroptosis, an iron-dependent form of regulated cell death, is characterized by the overwhelming accumulation of lipid peroxides.[1][2][3] This distinct cell death pathway has garnered significant attention as a therapeutic strategy in oncology, neurodegenerative diseases, and ischemia-reperfusion injury.[4][5] A key regulator of ferroptosis is the selenoenzyme Glutathione Peroxidase 4 (GPX4), which detoxifies lipid peroxides.[6][7] Inhibition of GPX4, either directly or indirectly through depletion of its cofactor glutathione (GSH), is a primary mechanism for inducing ferroptosis.[8][9]

Recent studies have highlighted a class of compounds containing a chloro-N-acetamide electrophile that can induce ferroptosis.[10][11] These compounds act as covalent inhibitors, forming bonds with nucleophilic cysteine residues on various proteins. This broad reactivity can lead to significant cellular stress, including the depletion of GSH and inactivation of key antioxidant enzymes, ultimately triggering ferroptotic cell death.[10][11]

This guide explores the potential of a novel compound, 2-chloro-N-(3-cyanothiophen-2-yl)acetamide , as a ferroptosis inducer. While direct studies on this specific molecule are not yet prevalent in published literature, its chloro-N-acetamide moiety suggests a plausible mechanism of action rooted in covalent modification of cellular thiols, leading to the hallmarks of ferroptosis. These application notes provide a framework for investigating this hypothesis, from elucidating the mechanism of action to detailed protocols for assessing its ferroptosis-inducing capabilities in vitro.

II. Postulated Mechanism of Action

The central hypothesis for the ferroptosis-inducing activity of this compound is its function as a covalent inhibitor that disrupts cellular redox homeostasis. The electrophilic chloro-N-acetamide group is predicted to react with cysteine residues, leading to a cascade of events culminating in iron-dependent lipid peroxidation.

Key Mechanistic Pillars:
  • Covalent Cysteine Modification: The chloroacetamide group is a known reactive electrophile that can form covalent bonds with the thiol groups of cysteine residues in proteins.[10]

  • Glutathione (GSH) Depletion: As the most abundant cellular thiol, GSH is a likely primary target. Depletion of the GSH pool would cripple the cell's primary antioxidant defense system.[6][12]

  • GPX4 Inhibition: The reduction of GSH levels would indirectly inhibit GPX4 activity, as GSH is a necessary cofactor for its function in detoxifying lipid peroxides.[7][13]

  • Lipid Peroxidation: With GPX4 activity compromised, lipid reactive oxygen species (ROS) will accumulate, leading to widespread lipid peroxidation and membrane damage, a defining feature of ferroptosis.[2][14]

  • Iron-Dependence: The process of lipid peroxidation is catalyzed by iron, making the cell death iron-dependent.[4][5][15]

G cluster_0 Cellular Environment Compound This compound Cysteine Cysteine Residues (e.g., in GSH, Proteins) Compound->Cysteine Covalent Adduction GSH Glutathione (GSH) Cysteine->GSH Depletion GPX4 Glutathione Peroxidase 4 (GPX4) GSH->GPX4 Inhibition (indirect) Lipid_ROS Lipid ROS GPX4->Lipid_ROS Accumulation Ferroptosis Ferroptotic Cell Death Lipid_ROS->Ferroptosis

Caption: Postulated signaling pathway for this compound-induced ferroptosis.

III. Experimental Workflow for Characterization

A systematic approach is required to validate the ferroptosis-inducing activity of this compound. The following workflow outlines the key experiments.

G cluster_workflow Experimental Workflow start Start: Hypothesis viability 1. Cell Viability Assay (Dose-Response & Time-Course) start->viability rescue 2. Rescue Experiments (Ferrostatin-1, DFO) viability->rescue lipid_ros 3. Lipid Peroxidation Assay (C11-BODIPY) rescue->lipid_ros gsh_assay 4. Glutathione Assay lipid_ros->gsh_assay iron_assay 5. Labile Iron Pool Assay gsh_assay->iron_assay end Conclusion: Ferroptosis Inducer? iron_assay->end

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-N-alkyl/aryl Acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-alkyl/aryl acetamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this fundamental reaction, troubleshoot common issues, and optimize reaction conditions for high yield and purity.

Introduction: The Chloroacetylation of Amines

The synthesis of 2-chloro-N-alkyl/aryl acetamides is a cornerstone reaction in medicinal chemistry and materials science. It involves the N-acylation of a primary or secondary amine with chloroacetyl chloride, a highly reactive electrophile. The resulting amide contains a reactive α-chloro group, a valuable handle for further molecular elaboration through nucleophilic substitution.[1] While seemingly straightforward, this reaction is often accompanied by challenges related to its exothermic nature, the reactivity of the starting materials, and potential side reactions. This guide provides in-depth, field-proven insights to overcome these hurdles.

Core Reaction Scheme

The fundamental transformation involves the nucleophilic attack of the amine on the carbonyl carbon of chloroacetyl chloride, followed by the elimination of a chloride ion. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct.[2]

Reaction_Scheme amine R-NH₂ (Amine) plus1 + chloroacetyl_chloride Cl-CH₂-CO-Cl (Chloroacetyl Chloride) arrow Base, Solvent product Cl-CH₂-CO-NH-R (2-Chloro-N-alkyl/aryl Acetamide) chloroacetyl_chloride->product Nucleophilic Acyl Substitution plus2 + hcl Base·HCl

Caption: General reaction scheme for the synthesis of 2-chloro-N-alkyl/aryl acetamides.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?

Answer:

Several factors can contribute to low or no product formation. A systematic approach to troubleshooting is essential.

1. Inactivation of the Amine:

  • Cause: The primary or secondary amine starting material is a nucleophile, but it is also a base. The reaction generates hydrochloric acid (HCl) as a byproduct.[2] If no external base is added, the HCl will protonate the starting amine, forming an ammonium salt. This protonated amine is no longer nucleophilic and cannot react with chloroacetyl chloride.

  • Solution: The addition of a non-nucleophilic base is crucial to scavenge the HCl produced.[2] Tertiary amines like triethylamine (TEA) or pyridine are commonly used. An excess of the starting amine can also serve as the base, though this is only practical if the amine is inexpensive and readily available.[3] For aromatic amines, stronger organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.[4]

2. Reaction Temperature:

  • Cause: The reaction between an amine and an acyl chloride is highly exothermic.[2] If the temperature is not controlled, it can lead to the degradation of starting materials or the product, as well as the formation of unwanted side products.

  • Solution: The reaction should be carried out at a low temperature, typically between 0 and 5 °C, especially during the addition of chloroacetyl chloride.[2][5] This is usually achieved using an ice-water or ice-salt bath.[1][2] Add the chloroacetyl chloride dropwise to maintain temperature control.[2]

3. Reagent Quality:

  • Cause: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture.[6][7][8] This will convert it to chloroacetic acid, which will not react under these conditions. The amine starting material should also be pure and dry.

  • Solution: Use freshly opened or properly stored chloroacetyl chloride. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[2] Ensure your amine and solvent are anhydrous.

Troubleshooting Flowchart for Low Yield

Low_Yield_Troubleshooting start Low or No Product Yield check_base Is a base present in the reaction? start->check_base add_base Add a non-nucleophilic base (e.g., TEA, pyridine, or DBU). check_base->add_base No check_temp Was the reaction temperature controlled? check_base->check_temp Yes success Improved Yield add_base->success control_temp Perform the reaction at 0-5 °C with slow addition of chloroacetyl chloride. check_temp->control_temp No check_reagents Are the reagents (especially chloroacetyl chloride) and solvent dry? check_temp->check_reagents Yes control_temp->success use_dry_reagents Use anhydrous reagents and solvent under an inert atmosphere. check_reagents->use_dry_reagents No check_reagents->success Yes use_dry_reagents->success

Caption: Decision tree for troubleshooting low product yield.

Formation of Side Products and Difficult Purification

Question: My reaction seems to work, but I am getting multiple spots on my TLC and the product is difficult to purify. What are the common side products and how can I minimize them?

Answer:

The formation of side products is a common issue that complicates purification.

1. Diacylation:

  • Cause: A potential side product is the N,N-diacylated product, where two chloroacetyl groups are added to a primary amine. This is more likely if there is a localized excess of chloroacetyl chloride.

  • Solution: Carefully control the stoichiometry of the reactants, typically using a 1:1 ratio or a slight excess of the amine.[2] The dropwise addition of chloroacetyl chloride to a stirred solution of the amine helps to prevent localized high concentrations of the acylating agent.[2]

2. Unreacted Starting Materials:

  • Cause: Incomplete reaction can leave unreacted amine or chloroacetyl chloride in the mixture.

  • Solution:

    • Aqueous Workup: After the reaction is complete, a simple aqueous workup can remove many impurities. Washing the organic layer with a dilute acid (e.g., 1M HCl) will remove unreacted amine and the tertiary amine base.[2] A subsequent wash with a saturated sodium bicarbonate solution will neutralize any remaining acid and remove chloroacetic acid (from hydrolysis of chloroacetyl chloride).[2]

    • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting amine.

3. Purification Strategies:

  • Recrystallization: If the product is a solid, recrystallization is often the most effective method for purification.[2] Common solvents include ethanol, acetonitrile, or mixtures with water.[2][9][10]

    • Troubleshooting Crystallization: If the product "oils out," try using a different solvent system or allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.[11] If the product is colored, adding a small amount of activated charcoal to the hot solution before filtration can help decolorize it.[11]

  • Column Chromatography: For oily products or when recrystallization is ineffective, flash column chromatography is a reliable purification method.[11]

Problem Possible Cause Solution
Multiple spots on TLC Diacylation of primary amineUse 1:1 stoichiometry and slow addition of chloroacetyl chloride.[2]
Unreacted starting materialsMonitor reaction to completion; perform an aqueous workup with dilute acid and base.[2]
Product is an oil or difficult to crystallize Product is not pure enoughPurify by column chromatography.
Incorrect crystallization solventScreen different solvent systems; try slow cooling or seeding.[11]
Colored product Colored impuritiesTreat with activated charcoal during recrystallization.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: The choice of solvent depends on the solubility of your amine. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used.[4][12][13] In some cases, for highly water-soluble amines, the reaction can be performed in an aqueous medium, such as a phosphate buffer, which can be a greener alternative.[1][14]

Q2: How does the reactivity of primary vs. secondary amines differ?

A2: Primary amines are generally more reactive than secondary amines towards chloroacetyl chloride.[15] This is due to primary amines being less sterically hindered and often more nucleophilic.[15] Secondary amines may require longer reaction times or slightly elevated temperatures to achieve full conversion.

Q3: What are the key safety precautions when working with chloroacetyl chloride?

A3: Chloroacetyl chloride is toxic, corrosive, and reacts violently with water.[6][7][8] It is essential to:

  • Work in a well-ventilated chemical fume hood.[6]

  • Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, and compatible chemical-resistant gloves.[6][8][16]

  • Have a safety shower and eye wash station readily available.[6][16]

  • Quench any excess chloroacetyl chloride carefully with a suitable reagent (e.g., a solution of sodium bicarbonate) under controlled conditions.

Q4: Can I use chloroacetic anhydride or ethyl chloroacetate instead of chloroacetyl chloride?

A4: Yes, other acylating agents can be used. Chloroacetic anhydride is a suitable alternative, though it is less reactive than the acid chloride. Ethyl chloroacetate can also be used, particularly with ammonia, but this typically requires higher temperatures and longer reaction times.[5] Chloroacetyl chloride is often preferred for its high reactivity, which allows for rapid reactions at low temperatures.[17]

Q5: How can I confirm the structure and purity of my final product?

A5: The purity of the final product can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and melting point analysis.[9][18] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the chemical structure.[9][11]

References

  • ChemTrack.org. Safety Guideline.
  • NJ.gov. Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY.
  • NOAA. CHLOROACETYL CHLORIDE - CAMEO Chemicals.
  • Loba Chemie. CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. (2019-01-07).
  • CDH Fine Chemical. Chloro Acetyl Chloride CAS No 79-04-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012-01-02).
  • ResearchGate. Scheme 1. Synthetic reaction scheme for 2-chloro-N,....
  • ResearchGate. Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019-11-18).
  • Taylor & Francis Online. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.
  • Benchchem. Synthesis of N-Arylacetamides from 2-Chloro-N-(pyridin-4-yl)acetamide: Application Notes and Protocols.
  • ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides.
  • Benchchem. Technical Support Center: Purification of Products from N-Chloro-2-fluoroacetamide Reactions.
  • Benchchem. A Comparative Guide to the Reactivity of Primary and Secondary Amines with Acetyl Chloride.
  • Benchchem. optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
  • ResearchGate. Reaction of aryl amine with chloroacetyl chloride in the presence of....
  • SIELC Technologies. Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column.
  • Scholars Research Library. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives.
  • PubMed. Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. (2015-02-13).
  • Organic Syntheses Procedure. chloroacetamide.
  • Benchchem. N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.
  • Guidechem. How to prepare and apply 2-Chloro-N-methylacetamide? - FAQ.
  • Chemistry LibreTexts. 24.7: Reactions of Amines. (2025-02-24).
  • Organic Syntheses Procedure. asymmetric rearrangement of allylic trichloroacetimidates: preparation of.
  • Chemguide. the reaction of acyl chlorides with ammonia and primary amines.
  • AVESİS. Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. (2018-11-02).

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Technical Support Center: Troubleshooting Solubility of 2-chloro-N-(3-cyanothiophen-2-yl)acetamide in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-chloro-N-(3-cyanothiophen-2-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.

Compound Profile & Inherent Solubility Challenges

This compound is a heterocyclic compound featuring a thiophene core, a structure of significant interest in medicinal chemistry.[1] However, the planarity of the thiophene ring, combined with the potential for strong intermolecular interactions via the cyano and acetamide groups, can contribute to high crystal lattice energy. Overcoming this energy is the primary barrier to dissolution.

PropertyValueSource
CAS Number 55654-19-8[2][3]
Molecular Formula C₇H₅ClN₂OS[2]
Molecular Weight 200.65 g/mol [2]

Understanding the constituent parts of the molecule helps anticipate solubility behavior:

  • Thiophene Ring: A five-membered aromatic ring containing sulfur. While common in pharmaceuticals, its flat structure can promote efficient crystal packing, making it difficult for solvent molecules to penetrate.[1][4]

  • Cyano Group (-C≡N): A highly polar group that can participate in dipole-dipole interactions. While it can enhance solubility in some contexts, it can also contribute to strong crystal packing, thereby reducing solubility.[5]

  • Chloroacetamide Moiety: This functional group provides sites for hydrogen bonding and other polar interactions, which are generally favorable for dissolution in a polar aprotic solvent like DMSO.

The interplay of these features means that while the compound has polar characteristics suitable for DMSO, its solid-state properties (crystal form) are a critical, and often dominant, factor in its observed solubility.[6]

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.

Q1: My compound, this compound, is not dissolving in DMSO at room temperature. What are the initial steps I should take?

When initial dissolution fails, a systematic approach using physical methods is recommended to gently increase the energy of the system and favor the dissolution process. These steps are designed to be non-degradative and are often sufficient to overcome kinetic barriers to solubility.

Recommended Initial Workflow:

  • Ensure Proper Mixing: Start by vortexing the sample vigorously for 1-2 minutes. This is the simplest way to increase the interaction between the compound's surface and the solvent.

  • Apply Sonic Energy: If vortexing is insufficient, place the sealed vial in a bath sonicator for 10-15 minutes.[7] Cavitation, the formation and collapse of microscopic bubbles, creates localized high-energy zones that can break apart the crystal lattice of the solid material without significantly raising the bulk temperature.[6]

  • Use Gentle Warming: If particulates remain, warm the solution to 37-40°C for 15-30 minutes, with intermittent vortexing.[8] For most organic compounds, solubility is an endothermic process, meaning it increases with temperature.[9] Caution: Do not exceed 40°C without prior knowledge of the compound's thermal stability to avoid degradation.

  • Visual Confirmation: After each step, hold the vial against a light source to visually inspect for any remaining solid particles. A completely dissolved solution should be clear and free of particulates.

G start Start: Compound + DMSO vortex 1. Vortex vigorously (1-2 min) start->vortex inspect1 Visually inspect for undissolved solid vortex->inspect1 sonicate 2. Sonicate in water bath (10-15 min) inspect1->sonicate Solid remains success Result: Clear Solution (Proceed with experiment) inspect1->success Dissolved inspect2 Visually inspect for undissolved solid sonicate->inspect2 warm 3. Warm gently (37-40°C) (15-30 min) inspect2->warm Solid remains inspect2->success Dissolved inspect3 Visually inspect for undissolved solid warm->inspect3 inspect3->success Dissolved fail Issue Persists: (Proceed to Q2) inspect3->fail Solid remains

Caption: Initial troubleshooting workflow for dissolving compounds in DMSO.
Q2: I've tried the initial workflow, but my compound is still insoluble. What factors should I investigate next?

If physical methods fail, the issue likely lies with the chemical properties of the system: either the solvent or the compound itself. The most common culprit is water contamination in the DMSO.

Root Cause Analysis:

  • DMSO Quality (Hygroscopicity): DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7] Even small amounts of water can drastically reduce the solubility of lipophilic organic compounds.[6][10] This occurs because the water disrupts the solvation shell that DMSO molecules form around the compound, leading to precipitation.

    • Action: Always use a fresh, unopened bottle of high-purity, anhydrous DMSO (≥99.9%).[11] When not in use, store the DMSO bottle tightly sealed with paraffin film and consider using a desiccator.

  • Compound Purity & Form: The presence of insoluble impurities or a particularly stable polymorphic (crystalline) form of the compound can hinder dissolution.[6]

    • Action: If possible, verify the purity of your compound batch. While often difficult to change, be aware that different synthesis batches may produce different crystal forms with varying solubility.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can promote precipitation.[6][12] Each cycle can introduce atmospheric moisture, and the freezing process itself can force the compound out of solution into a more stable, less soluble crystalline form.

    • Action: When preparing a stock solution, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles.[13]

G start Persistent Solubility Issue (Initial workflow failed) check_dmso Investigate Solvent: Is DMSO anhydrous (≥99.9%) and from a fresh, properly stored bottle? start->check_dmso use_new_dmso Action: Obtain a new, sealed bottle of anhydrous DMSO. Repeat dissolution. check_dmso->use_new_dmso No/Unsure check_compound Investigate Compound: Could purity or polymorphism be an issue? Have multiple freeze-thaw cycles occurred? check_dmso->check_compound Yes use_new_dmso->check_compound aliquot Action: Prepare fresh stock and aliquot into single-use volumes. Store at -80°C. check_compound->aliquot Yes consider_alt Final Recourse: Consider alternative solvents (See FAQ Q3) check_compound->consider_alt No, issue remains

Sources

Technical Support Center: Navigating the Nuances of Chloro-N-Acetamide Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chloro-N-acetamide compounds. This guide is designed to provide in-depth, field-proven insights into minimizing off-target effects and troubleshooting common experimental challenges. As covalent inhibitors, chloro-N-acetamides offer potent and durable target engagement, but their inherent reactivity demands careful experimental design and validation to ensure specificity.[1][2][3][4][5] This resource provides the necessary framework to confidently design, execute, and interpret your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for chloro-N-acetamide compounds?

A1: Chloro-N-acetamide compounds are a class of targeted covalent inhibitors.[1][2][3][4][5] Their mechanism of action involves the electrophilic chloroacetamide "warhead" forming a stable, covalent thioether bond with a nucleophilic amino acid residue on the target protein, most commonly a cysteine.[1][6][7][8] This irreversible binding leads to prolonged and often complete inhibition of the target's function, an effect that is decoupled from the compound's pharmacokinetic clearance and only reversed by the synthesis of new protein.[9][10][11][12]

Q2: Why are off-target effects a significant concern with chloro-N-acetamides?

Q3: What are the key strategies to improve the selectivity of chloro-N-acetamide inhibitors?

A3: Improving selectivity is a multi-faceted challenge that involves both chemical modification of the inhibitor and rigorous experimental design. Key strategies include:

  • Tuning Electrophile Reactivity: The reactivity of the chloroacetamide warhead can be modulated by introducing substitutions at the α-position.[1][2] For instance, the development of α-sulfamate acetamides has been shown to offer a more tunable and less reactive alternative to traditional chloroacetamides, thereby improving selectivity.[2]

  • Optimizing the Scaffold: The non-covalent binding affinity of the inhibitor's scaffold for the target protein is crucial. A high-affinity scaffold ensures that the inhibitor spends more time in the target's binding pocket, increasing the probability of the desired covalent reaction over random off-target reactions.[4][18]

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the inhibitor's structure and evaluating the impact on both on-target potency and off-target reactivity is essential for developing highly selective compounds.

Q4: What are the first steps I should take if I suspect my chloro-N-acetamide compound has significant off-target effects?

A4: If you suspect off-target effects, a systematic validation approach is necessary. The first steps should include:

  • Confirming On-Target Engagement: Use a primary assay to confirm that your compound is indeed modifying the intended target at the expected concentration.

  • Generate a Negative Control: Synthesize or obtain an analog of your compound where the chloroacetamide warhead is replaced with a non-reactive group (e.g., a simple acetamide). This control should not exhibit the same biological effects if they are on-target.

  • Proteome-Wide Profiling: Employ chemoproteomic techniques like Activity-Based Protein Profiling (ABPP) or competitive profiling with broad-spectrum cysteine-reactive probes to identify other proteins that your compound interacts with in a cellular context.[13][14][19][20]

Troubleshooting Guides

Issue 1: High background signal or cellular toxicity at effective concentrations.

Q: My compound shows the desired on-target effect, but I'm also observing significant cellular toxicity or a high background signal in my assays. How can I determine if this is due to off-target effects?

A: Causality and Troubleshooting Workflow

High background and toxicity often point to promiscuous reactivity of the chloroacetamide warhead. The workflow below will help you dissect on-target from off-target effects and refine your experimental conditions.

A Problem: High Background/ Toxicity Observed B Step 1: Validate On-Target Engagement (Intact Protein MS or Target Occupancy Assay) A->B C Step 2: Generate Negative Control (Non-reactive analog) B->C D Step 3: Compare Phenotypes (Compound vs. Negative Control) C->D E Phenotype Persists with Negative Control? D->E F Conclusion: Phenotype is likely OFF-TARGET E->F Yes G Conclusion: Phenotype is likely ON-TARGET E->G No H Step 4: Proteome-Wide Off-Target Profiling (Competitive ABPP or Chemoproteomics) F->H G->H I Step 5: Refine Compound or Experimental Conditions (Lower concentration, shorter incubation, or re-design compound) H->I

Caption: Troubleshooting workflow for high background signal or toxicity.

Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)

This protocol allows for the proteome-wide identification of off-targets.

  • Prepare Cell Lysate: Culture and harvest cells of interest. Lyse the cells in a suitable buffer (e.g., Tris-HCl with protease inhibitors) and quantify the protein concentration.

  • Compound Incubation: Aliquot the cell lysate. Treat the aliquots with varying concentrations of your chloro-N-acetamide compound for a defined period (e.g., 30 minutes at 37°C). Include a DMSO vehicle control.

  • Probe Labeling: Add a broad-spectrum, alkyne-functionalized cysteine-reactive probe (e.g., iodoacetamide-alkyne) to each sample and incubate to label the remaining accessible cysteines.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent azide) to the alkyne-labeled proteins.

  • Enrichment/Analysis:

    • For Biotin Tags: Enrich the labeled proteins using streptavidin beads. Digest the enriched proteins with trypsin and analyze by LC-MS/MS.

    • For Fluorescent Tags: Separate the proteins by SDS-PAGE and visualize the labeled proteins using a gel scanner.

  • Data Analysis: Proteins that show a dose-dependent decrease in probe labeling in the presence of your compound are potential off-targets.

Issue 2: Inconsistent results and poor reproducibility.

Q: I'm observing significant variability in my experimental results between replicates. Could this be related to the reactivity of my chloro-N-acetamide compound?

A: Causality and Troubleshooting

Inconsistent results can stem from the inherent instability and high reactivity of some chloroacetamide compounds in aqueous buffers.[2] The compound may be hydrolyzing or reacting with components of your assay medium over time, leading to a variable effective concentration.

Data Summary: Stability of Electrophilic Warheads

Warhead TypeRelative ReactivityBuffer StabilityPotential for Off-Target Lysine ReactionReference
Chloroacetamide HighModerate to LowYes[2]
Acrylamide ModerateHighLow[2]
α-Sulfamate acetamide Tunable (Low to High)HighLow[2]

Experimental Protocol: Assessing Compound Stability using LC-MS

  • Prepare Solutions: Prepare a stock solution of your compound in DMSO. Create working solutions by diluting the stock into your experimental buffer at the final assay concentration.

  • Time-Course Incubation: Incubate the working solutions at the experimental temperature (e.g., 37°C).

  • Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot of each solution and quench any further reaction by adding an excess of a thiol-scavenging agent like N-ethylmaleimide and snap-freezing.

  • LC-MS Analysis: Analyze the samples by LC-MS to quantify the amount of intact compound remaining at each time point.

  • Data Analysis: Plot the concentration of the intact compound versus time to determine its half-life in your experimental buffer. If the half-life is short, consider preparing the compound fresh for each experiment or reducing incubation times.

Issue 3: My compound is potent in a biochemical assay but shows weak activity in cells.

Q: My chloro-N-acetamide inhibitor is very effective against the purified target protein, but its potency drops significantly when I move to a cell-based assay. What could be the reason for this discrepancy?

A: Causality and Troubleshooting

This common issue can arise from several factors, including poor cell permeability, rapid efflux, or high levels of intracellular nucleophiles like glutathione (GSH) that can sequester your reactive compound before it reaches its target.

A Problem: Potent Biochemically, Weak in Cells B Hypothesis 1: Poor Cell Permeability A->B C Hypothesis 2: Cellular Efflux A->C D Hypothesis 3: Intracellular Sequestration (e.g., by GSH) A->D E Test: Cellular Target Engagement Assay (e.g., UPLC-MRM MS) B->E C->E D->E F Result: Low Target Occupancy E->F G Conclusion: Permeability, Efflux, or Sequestration is likely the issue F->G Yes H Conclusion: Compound reaches target but downstream signaling is different in cells F->H No I Action: Modify scaffold for better physicochemical properties or co-dose with efflux pump inhibitors G->I

Caption: Investigating discrepancies between biochemical and cellular potency.

Experimental Protocol: Cellular Target Engagement using UPLC-MRM Mass Spectrometry

This targeted proteomics workflow provides a quantitative measure of how much of your target protein has been modified by the inhibitor in a cellular context.[9][10][11][12]

  • Cell Treatment: Treat cultured cells with your chloro-N-acetamide compound at various concentrations and for different durations.

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells. Denature, reduce, and alkylate the proteins (using a different alkylating agent, e.g., iodoacetamide, to cap any remaining free cysteines). Digest the proteome with trypsin.

  • Peptide Analysis: Analyze the resulting peptide mixture using a UPLC-MRM (Ultra-Performance Liquid Chromatography-Multiple Reaction Monitoring) mass spectrometer.

  • Targeted Quantification: Develop a method to specifically detect and quantify both the unmodified and the compound-modified versions of the target peptide containing the cysteine of interest.

  • Data Analysis: Calculate the percentage of target engagement at each concentration and time point. This will reveal if your compound is efficiently reaching and modifying its target inside the cell.[9][10][11][12]

By systematically applying these troubleshooting guides and validation protocols, researchers can overcome the challenges associated with chloro-N-acetamide compounds and harness their full potential as powerful tools for chemical biology and drug discovery.

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022). MDPI. [Link]

  • Minimizing the off-target reactivity of covalent kinase inhibitors by... (n.d.). ResearchGate. [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. (2022). ACS Publications. [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRAS G12C in Early Drug Discovery. (2022). PubMed. [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. (2022). bioRxiv. [Link]

  • (PDF) Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. (n.d.). ResearchGate. [Link]

  • COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale. (2025). PubMed. [Link]

  • A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. (n.d.). PMC. [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRAS G12C in Early Drug Discovery | Request PDF. (n.d.). ResearchGate. [Link]

  • Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. (2016). ACS Publications. [Link]

  • Off-target identification by chemical proteomics for the understanding of drug side effects. (n.d.). Taylor & Francis Online. [Link]

  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. (2022). PubMed. [Link]

  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. (2023). PMC. [Link]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. (n.d.). RSC Publishing. [Link]

  • Chemoproteomic methods for covalent drug discovery. (n.d.). PMC. [Link]

  • Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. (2023). ACS Publications. [Link]

  • The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. (n.d.). PMC. [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (n.d.). PMC. [Link]

  • Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. (n.d.). PMC. [Link]

  • Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. (2026). ResearchGate. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024). NIH. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (n.d.). PMC. [Link]

  • Cheat Sheet for Covalent Enzyme Inhibitors. (2025). Drug Hunter. [Link]

  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification | Request PDF. (2025). ResearchGate. [Link]

  • The impact of commonly used alkylating agents on artefactual peptide modification. (n.d.). proteomexchange.org. [Link]

  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data. (2025). RSC Publishing. [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (n.d.). SciSpace. [Link]

  • Covalent Inhibition in Drug Discovery. (n.d.). PMC. [Link]

  • Covalent inhibitors: a rational approach to drug discovery. (2020). PMC. [Link]

  • 2-chloro-N-(2,6-diethylphenyl)acetamide. (n.d.). PubChem. [Link]

  • Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. (n.d.). PMC. [Link]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. (n.d.). PubMed Central. [Link]

  • New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. (n.d.). ACS Publications. [Link]

  • Chloroacetamide. (n.d.). PubChem. [Link]

  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019). ResearchGate. [Link]

  • Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. (2025). Lirias. [Link]

  • A kinetic study of thiol addition to N-phenylchloroacetamide. (n.d.). RSC Publishing. [Link]

  • Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins. (n.d.). PMC. [Link]

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Technical Support Center: Characterization of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted thiophenes. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the characterization of these versatile heterocyclic compounds. The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, but its unique electronic and physical properties can present significant analytical hurdles.[1] This resource synthesizes field-proven insights and established protocols to help you navigate these complexities with confidence.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone for the structural elucidation of thiophene derivatives.[2] However, the number, type, and position of substituents can lead to complex and often overlapping spectra.

Frequently Asked Questions (NMR)

Q1: My ¹H NMR spectrum for a polysubstituted thiophene shows overlapping aromatic signals. How can I confidently assign the proton resonances?

A1: Signal overlapping is a frequent issue, especially with increasing substitution. The chemical shifts of thiophene protons are sensitive to the electronic effects of substituents.[2] A systematic approach is required for unambiguous assignment.

  • Causality: Electron-donating groups (e.g., -OCH₃, -CH₃) will shield adjacent protons, shifting their signals upfield (lower ppm), while electron-withdrawing groups (e.g., -NO₂, -CN) will deshield them, causing a downfield shift (higher ppm). The coupling constants (J-values) are also diagnostic: J₂₃ is typically larger than J₃₄, which is larger than J₂₄.

  • Troubleshooting Protocol:

    • Consult Correlation Tables: Start by comparing your observed shifts with established data for similarly substituted thiophenes (see Table 1 below).

    • Employ 2D NMR: If ambiguity persists, 2D NMR is essential.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings. Cross-peaks will appear between protons that are coupling with each other, allowing you to "walk" around the thiophene ring.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is particularly useful for assigning substituents.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows couplings between protons and carbons over two to three bonds, which is invaluable for mapping out the complete molecular skeleton.[3]

Q2: The signals for my polymer-based thiophene sample are very broad in the ¹H NMR. What's causing this and how can I get a better spectrum?

A2: Significant line broadening in polythiophenes is often a sign of aggregation or π-stacking in solution.[4] This restricts molecular tumbling, leading to shorter relaxation times and broader signals.

  • Causality: The formation of π-stacked aggregates creates different chemical environments. Protons within these stacks are shielded by the ring currents of adjacent aromatic systems, giving rise to broad, upfield-shifted signals.

  • Troubleshooting Protocol:

    • Change Solvent: Try a solvent that is less likely to promote aggregation. Sometimes a "worse" solvent can break up stacks.

    • Increase Temperature: Acquiring the spectrum at a higher temperature can increase molecular motion and disrupt aggregates, leading to sharper signals.

    • Dilute the Sample: Lowering the concentration can shift the equilibrium away from the aggregated state.

    • Sonication: Briefly sonicating the sample before analysis can help break up pre-formed aggregates.

Data & Protocols (NMR)

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3-Substituted Thiophenes in CDCl₃ [2]

Substituent (at C3)H2H4H5C2C3C4C5
-CH₃~7.17~6.87~6.86125.3138.4129.9121.0
-Br~7.28~7.06~7.28122.9110.1129.0126.0
-OCH₃~7.14~6.73~6.21121.7160.0101.4125.8

Experimental Protocol: Acquiring High-Quality NMR Spectra [2]

  • Sample Preparation: Dissolve 5-10 mg of the thiophene derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.

  • Spectrometer Setup: Tune and shim the spectrometer to achieve a homogeneous magnetic field. Lock the field frequency using the deuterium signal from the solvent.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse.

    • Spectral Width: 12-15 ppm.

    • Scans: 16-64 scans for good signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: ~220 ppm.

    • Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds to ensure full carbon relaxation.

  • Data Processing: Apply Fourier transformation, phase correct the spectrum, and calibrate the chemical shift scale using TMS (0.00 ppm) or the residual solvent signal.

Diagram: NMR Troubleshooting Workflow

NMR_Troubleshooting start Ambiguous NMR Spectrum overlap Signal Overlap in ¹H? start->overlap broad Broad Signals? overlap->broad No twoD Acquire 2D NMR (COSY, HSQC, HMBC) overlap->twoD Yes temp Increase Temperature broad->temp Yes assign Assign Structure broad->assign No twoD->assign solvent Change Solvent / Dilute temp->solvent solvent->assign

Caption: Decision tree for resolving common NMR issues.

Section 2: Mass Spectrometry (MS)

Mass spectrometry is critical for confirming molecular weight and probing the structure of substituted thiophenes through fragmentation analysis.

Frequently Asked Questions (MS)

Q1: I can't differentiate between my 2- and 3-substituted thiophene isomers by mass spectrometry. Their spectra look identical. Is there a solution?

A1: This is a well-documented challenge. Under standard electron ionization (EI), the fragmentation patterns of 2- and 3-substituted isomers are often very similar, making differentiation difficult.[5][6]

  • Causality: The initial fragmentation often involves the substituent or cleavage of the thiophene ring. The resulting fragment ions can rearrange to common structures, obscuring the original substitution pattern.

  • Troubleshooting Strategies:

    • Look for "Ortho Effects": If your thiophene is disubstituted with adjacent functional groups (e.g., a carboxylic acid at C2 and a methyl group at C3), look for unique fragmentation pathways. For example, an "ortho-effect" can activate the elimination of a neutral molecule like H₂O, which would be absent in a different isomer.[7]

    • Chemical Derivatization: Derivatizing a functional group on your molecule can sometimes lead to more diagnostic fragmentation in the mass spectrometer.

    • Tandem MS (MS/MS): Isolate the molecular ion (or a primary fragment) and induce further fragmentation. This can sometimes reveal subtle structural differences.

    • Combined Techniques: Rely on a combination of MS and another technique, like chromatography (GC-MS or LC-MS), where the isomers can be separated by their retention times before they enter the mass spectrometer.

Q2: My thiophene compound seems to be degrading in the mass spectrometer source. Why is this happening?

A2: Thiophenes, while aromatic, can be sensitive to the high energy conditions of certain ionization techniques or high temperatures in a GC inlet.

  • Causality: The sulfur atom can be a site of oxidation.[8] High temperatures can cause thermal decomposition, especially for complex or sensitive functional groups attached to the thiophene ring.

  • Troubleshooting Protocol:

    • Use a Softer Ionization Technique: If using EI, which is a high-energy "hard" ionization method, switch to a "soft" technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods are much less likely to cause in-source fragmentation or degradation.

    • Optimize GC Inlet Temperature: If using GC-MS, systematically lower the inlet temperature to find the lowest possible temperature that still allows for efficient volatilization without causing degradation.

    • Check for Purity: Ensure your sample is pure. Catalytic amounts of impurities from the synthesis (e.g., residual acid or base) can promote degradation under thermal stress.

Data & Protocols (MS)

Table 2: Common Fragmentation Pathways for Simple Thiophenes

CompoundKey Fragments (m/z)Interpretation
Thiophene84 (M⁺), 58, 45[M-C₂H₂]⁺, [CHS]⁺
2-Acetylthiophene126 (M⁺), 111, 83, 43[M-CH₃]⁺, [M-COCH₃]⁺, [CH₃CO]⁺
2-Thiophenecarboxylic acid128 (M⁺), 111, 83[M-OH]⁺, [M-COOH]⁺

Diagram: Generalized Fragmentation of a 2-Acyl Thiophene

MS_Fragmentation M Molecular Ion (M⁺) [Th-COR]⁺ M_minus_R [M-R]⁺ M->M_minus_R - R• Acylium Acylium Ion [RCO]⁺ M->Acylium - Th• Thienyl Thienyl Cation [Th]⁺ M_minus_R->Thienyl - CO CHS [CHS]⁺ Thienyl->CHS Ring Cleavage

Caption: Common fragmentation pathways for 2-acylthiophenes.

Section 3: Chromatography

Chromatographic techniques are essential for the purification of substituted thiophenes and the analysis of their purity.

Frequently Asked Questions (Chromatography)

Q1: My thiophene derivative is streaking badly on my silica TLC plate and gives poor separation in column chromatography. What can I do?

A1: Streaking and poor separation on silica gel are often caused by two main issues: compound decomposition or strong, irreversible binding to the stationary phase.

  • Causality: Standard silica gel is slightly acidic. Some thiophene derivatives, particularly those with electron-rich rings or sensitive functional groups, can decompose on this acidic surface.[9] Highly polar thiophenes can also bind very strongly to the silica, leading to streaking.

  • Troubleshooting Protocol:

    • Neutralize the Silica: Pre-treat your silica gel (for both TLC and column chromatography) with a base. A common method is to use a mobile phase containing a small amount (0.5-1%) of a non-nucleophilic base like triethylamine (Et₃N).[9] This will neutralize the acidic sites on the silica surface.

    • Switch Stationary Phase: If neutralization doesn't work, consider a different stationary phase. Alumina (basic or neutral) is a good alternative. For very non-polar compounds, reverse-phase chromatography (C18 silica) might be more suitable.

    • Optimize the Mobile Phase: Systematically vary the polarity of your eluent. A step-gradient in column chromatography can often improve the separation of closely related compounds.

Q2: I am losing a significant amount of my volatile thiophene product during purification. How can I prevent this?

A2: Many simple, low-molecular-weight thiophenes are volatile. This can lead to sample loss during solvent removal under vacuum or even during chromatography.

  • Causality: The volatility is an inherent physical property. High vacuum and elevated temperatures will significantly increase the rate of evaporation.

  • Troubleshooting Protocol:

    • Avoid High Vacuum: When removing solvent on a rotary evaporator, use a moderate vacuum and avoid heating the flask unless absolutely necessary.

    • Cooling During Chromatography: For highly volatile compounds, running a TLC plate or even a small column in a cold room (4°C) can significantly reduce evaporation from the plate/column surface.

    • Alternative Purification: Consider non-chromatographic methods like recrystallization or distillation if your compound is amenable to these techniques.

Section 4: Stability and Purity

The stability of thiophene-containing compounds is a critical consideration, especially in the context of drug development and materials science.

Frequently Asked Questions (Stability & Purity)

Q1: I've stored my purified thiophene compound for a week, and now my HPLC/LC-MS shows new impurity peaks. What is happening?

A1: This strongly suggests your compound is degrading. The thiophene ring is susceptible to oxidation, particularly at the sulfur atom.[10]

  • Causality: Atmospheric oxygen, especially in the presence of light or trace metal impurities, can oxidize the sulfur atom to form thiophene-S-oxides. These species can be unstable and lead to further degradation products.[10]

  • Troubleshooting & Prevention Protocol:

    • Proper Storage: Store your compound in a tightly sealed vial, preferably under an inert atmosphere (argon or nitrogen). Store it in a cool, dark place (e.g., a refrigerator or freezer).

    • Use High-Purity Solvents: Ensure solvents used for storage or analysis are free of peroxides and other oxidizing impurities.

    • Consider Antioxidants: For long-term solution storage, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help prevent oxidative degradation.[10]

Q2: My cell-based assay shows unexpected toxicity. Could my thiophene compound be the cause, even if it looked pure initially?

A2: Yes, this is a major concern in drug development. Thiophene-containing drugs can be metabolized by cytochrome P450 enzymes in cells to form reactive electrophilic metabolites, such as thiophene S-oxides and epoxides.[10]

  • Causality: These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity or hepatotoxicity.[10] This is a known mechanism of drug-induced toxicity for some thiophene-based pharmaceuticals.

  • Mitigation Strategies (Drug Development Context):

    • Structural Modification: Introduce bulky substituents at the 2- and 5-positions to sterically hinder the metabolic attack on the thiophene ring.[10]

    • Electronic Modification: Alter the electronic properties of the ring with substituents to decrease its susceptibility to oxidation.

    • Bioisosteric Replacement: In later stages of drug design, consider replacing the thiophene ring with a more metabolically stable bioisostere if toxicity persists.[10]

Diagram: Thiophene Degradation Pathway

Stability Thiophene Substituted Thiophene Reactive Reactive Intermediates (S-Oxides, Epoxides) Thiophene->Reactive Oxidants [O] (O₂, Light, P450) Oxidants->Reactive Degradation Degradation Products Reactive->Degradation Toxicity Covalent Binding (Toxicity) Reactive->Toxicity XRay_Workflow Purify Purify Compound (>99.5%) Grow Grow Single Crystals (Screening) Purify->Grow Mount Select & Mount Crystal Grow->Mount Collect Collect Diffraction Data (X-ray Diffractometer) Mount->Collect Solve Solve Structure (Phase Problem) Collect->Solve Refine Refine Atomic Model Solve->Refine Validate Validate & Analyze Structure Refine->Validate

Sources

stability of 2-chloro-N-(3-cyanothiophen-2-yl)acetamide in aqueous solution

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've started gathering data on the stability of 2-chloro-N-(3-cyanothiophen-2-yl)acetamide in aqueous solutions. I'm focusing on its degradation pathways and kinetics, and I'm looking at the influence of pH and temperature on these processes. I'm aiming to identify common issues and questions that researchers might encounter.

Planning Next Steps

My current plan involves diving deeper into the specifics of this compound. I'm moving beyond initial data collection and am now focused on structuring the information. I'll translate my findings into a user-friendly, question-and-answer format, suitable for a technical support center. This includes troubleshooting tips, FAQs, and step-by-step experimental protocols. I'm also preparing to visualize the data and pathways to aid comprehension.

Composing a Q&A Guide

I'm currently structuring a technical support guide in a Q&A format. The focus is the stability of 'this compound' in aqueous solutions. I'm aiming for a structure that's flexible and allows for an autonomous flow of information, suitable for a researcher or scientist. I will keep it focused on scientific rigor.

Analyzing Compound Stability

I've hit a wall, finding no direct data on the aqueous stability of the target compound. My plan is to leverage the existing knowledge of functional groups. Specifically, I will start with the reactivity of the chloroacetamide group, which is the most active site. Next I will need to build a logical framework based on its known chemistry. I will need to extrapolate data, and organize this into the Q&A format.

Formulating the FAQ Structure

I've been mapping out the structure of the Q&A guide, which focuses on guiding a researcher on how to determine compound stability. I'm prioritizing a logical flow, starting with potential degradation pathways based on functional groups. I've begun framing questions, like "What are the likely degradation routes?" and "How can I assess compound stability?". Citations and visualizations are planned, and detailed protocols will support the responses, catering to a senior researcher's needs.

Developing the Method

I've formulated the framework, focusing on how a researcher would determine the compound's stability in the absence of direct data. The goal is now a step-by-step troubleshooting approach. I am concentrating on the design of the experimental protocol, detailing how to set up experiments at varying pH and temperatures. I am outlining the degradation pathways. I've been organizing the FAQ content.

Developing the Experimental Design

I'm now fully immersed in developing the detailed experimental protocol for determining compound stability. My focus is on creating a step-by-step troubleshooting approach, which is critical for the guide. I've formulated a solid structure, including preparation of solutions and incubation at varied pH and temperatures, all based on forced degradation methodologies. I have mapped out degradation pathways with the help of scientific databases, and I have begun to organize the Q&A content. I am now working on the template table.

Constructing a Comprehensive Protocol

I'm now fully immersed in developing the detailed experimental protocol for this compound. I'm building a step-by-step troubleshooting guide for forced degradation studies. I am finalizing solution preparation, temperature ranges, and time points. I have also created a template table, and I will be including visual pathway diagrams. My focus is the delivery of actionable advice. I am referencing forced degradation guidelines.

troubleshooting covalent labeling experiments with chloroacetamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing chloroacetamide-based reagents for covalent labeling experiments. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of these experiments, ensuring both accuracy and reproducibility. This guide is structured to provide quick answers through FAQs and detailed solutions in the troubleshooting section, grounded in established scientific principles.

Foundational Principles & Frequently Asked Questions (FAQs)

Covalent labeling with chloroacetamides is a powerful technique for identifying and characterizing reactive nucleophilic residues within proteins, primarily cysteines.[1] The reaction involves the nucleophilic attack of a deprotonated amino acid side chain on the electrophilic carbon of the chloroacetamide, leading to the displacement of the chloride leaving group and the formation of a stable covalent bond.[1][2]

dot

Caption: Mechanism of cysteine labeling by a chloroacetamide reagent.

Quick Answers to Common Questions

Q1: Why is my labeling efficiency low or nonexistent? Low efficiency is often traced back to three primary issues: the absence of reactive, free sulfhydryls on the protein; suboptimal reaction conditions (especially pH); or degradation of the chloroacetamide reagent.[3] Ensure disulfide bonds are fully reduced, the buffer pH is between 7.5-8.5 to deprotonate the cysteine thiol, and always use a freshly prepared solution of the chloroacetamide probe.[3][4]

Q2: I'm seeing modification on residues other than cysteine. Why is that? This is known as off-target labeling. While chloroacetamides are highly reactive towards cysteines, other nucleophilic residues can react, particularly under non-optimal conditions.[1] The most common off-targets are histidine, lysine, and methionine.[1] This issue is exacerbated by using excessive concentrations of the labeling reagent, prolonged incubation times, or a pH outside the recommended 7.5-8.5 range.[3]

Q3: Which reducing agent should I use, DTT or TCEP? Tris(2-carboxyethyl)phosphine (TCEP) is strongly recommended.[1][3] Dithiothreitol (DTT) contains free thiol groups that will compete with your protein's cysteines for reaction with the chloroacetamide probe, consuming your reagent and leading to inaccurate labeling results. TCEP is a phosphine-based reducing agent and does not have this liability.

Q4: My protein is precipitating during the labeling reaction. What can I do? Protein precipitation can occur if the labeling reaction alters the protein's isoelectric point or stability.[5] First, ensure your buffer conditions (pH, salt concentration) are optimal for your specific protein's stability. If precipitation persists, consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration or adding stabilizing agents like glycerol or arginine to the buffer.[4]

Q5: How do I confirm that my protein is covalently labeled? The gold standard for confirmation is mass spectrometry (MS).[6][7] Intact protein analysis (top-down MS) can show a mass increase corresponding to the addition of the label.[7] For higher resolution, a bottom-up proteomics approach involving proteolytic digestion followed by LC-MS/MS can identify the specific peptide and amino acid residue that has been modified.[8][9] The carbamidomethyl group from a standard chloroacetamide adds 57.07 Da to the mass of the modified residue.[3]

In-Depth Troubleshooting Guide

This section provides a structured approach to resolving common experimental failures.

Problem 1: No or Low Labeling Efficiency
Possible Cause Underlying Logic & Explanation Recommended Solution & Validation
Inactive Reagent Chloroacetamide solutions can hydrolyze when stored in aqueous buffers. The reagent is also mildly light-sensitive.[3]Prepare chloroacetamide stock solutions fresh in an anhydrous solvent like DMSO or DMF immediately before use.[4] Protect from light during incubation.[3]
No Free Sulfhydryls Cysteines may be oxidized, forming disulfide bonds, and are therefore not available for labeling.Solution: Reduce the protein with 5-10 mM TCEP for 30-60 minutes at room temperature.[1] Validation: Use Ellman's reagent (DTNB) to quantify free sulfhydryl concentration before and after reduction.
Suboptimal pH The thiol group of cysteine has a pKa of ~8.3. For efficient nucleophilic attack, the thiol must be deprotonated to the thiolate anion (S⁻). At pH values below 7, the concentration of reactive thiolate is very low.[5]Maintain the reaction buffer pH between 7.5 and 8.5.[3] Buffers like HEPES or bicarbonate are suitable. Avoid Tris if you suspect lysine off-targets, as it contains a primary amine.[1]
Inaccessible Cysteines The target cysteine residue may be buried within the protein's core, making it inaccessible to the labeling reagent in the protein's native conformation.[10]Solution: Include a denaturant like 2-6 M urea or 0.1-1% SDS in the labeling buffer to unfold the protein and expose buried residues.[3] Note: Ensure your protein remains soluble under these conditions.
Problem 2: High Off-Target Labeling or Lack of Specificity
Possible Cause Underlying Logic & Explanation Recommended Solution & Validation
Excessive Reagent/Time High concentrations of the chloroacetamide or long incubation times can drive the reaction with less reactive nucleophiles like the imidazole of histidine or the ε-amino group of lysine.[3]Solution: Titrate the molar excess of the chloroacetamide probe. Start with a 10-fold molar excess over the protein and optimize downwards. Similarly, perform a time-course experiment (e.g., 15, 30, 60, 120 min) to find the optimal incubation time that maximizes cysteine labeling while minimizing off-target reactions.[4]
Incorrect pH At pH > 8.5, the primary amine of lysine (pKa ~10.5) becomes increasingly deprotonated and nucleophilic, leading to significant off-target labeling.Solution: Strictly maintain the reaction pH at or below 8.5.[3]
Methionine Oxidation A known side-effect of chloroacetamide, distinct from direct alkylation, is the oxidation of methionine residues.[11][12] This artifact can complicate downstream analysis.Solution: If methionine oxidation is a concern, consider using iodoacetamide, which shows lower levels of this specific side reaction.[11] However, be aware that iodoacetamide is more reactive and may lead to more off-target alkylation on other residues.[13][14]
Table 1: Chloroacetamide (CAA) vs. Iodoacetamide (IAA) - A Comparative Overview
FeatureChloroacetamide (CAA)Iodoacetamide (IAA)Rationale & Key Considerations
Reactivity LowerHigherIAA's higher reactivity leads to faster reaction times but can also increase non-specific labeling.[13]
Specificity for Cys More specificLess specificCAA is generally preferred when specificity for cysteine is paramount.[3]
Methionine Alkylation Reduced compared to IAA[13]Significant; can affect up to 80% of Met-containing peptides.[14]A major off-target for IAA.
Methionine Oxidation Can be significant (up to 40% of Met-containing peptides).[11][12]Lower (2-5% of Met-containing peptides).[11]A key artifactual modification to monitor when using CAA.
Stability in Solution More stableLess stableCAA solutions have a longer viable lifetime, though fresh preparation is always recommended.[3]

Experimental Protocols & Workflows

A successful experiment relies on a robust and logical workflow. The following diagram and protocols provide a validated framework.

dot

G cluster_prep 1. Protein Preparation cluster_label 2. Labeling Reaction cluster_cleanup 3. Quench & Cleanup cluster_analysis 4. Analysis a Purified Protein b Add Denaturant (Optional, e.g., Urea) a->b c Reduce with TCEP b->c d Adjust to pH 7.5-8.5 c->d e Add Fresh Chloroacetamide Probe d->e f Incubate (RT or 4°C, protected from light) e->f g Quench (e.g., L-cysteine, DTT) f->g h Remove Excess Reagent (Desalting/Dialysis) g->h i SDS-PAGE / Gel-Shift Assay h->i j Intact Mass Analysis (LC-MS) h->j k Proteolytic Digestion h->k l Peptide Mapping (LC-MS/MS) k->l

Caption: General experimental workflow for covalent labeling.

Protocol 1: Standard In-Vitro Protein Labeling

This protocol provides a starting point and should be optimized for your specific protein of interest.

  • Protein Preparation:

    • Dissolve or dialyze your purified protein into a suitable reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Ensure the final protein concentration is between 1-5 mg/mL.

    • If the protein contains disulfide bonds, add TCEP to a final concentration of 5 mM and incubate for 30 minutes at room temperature.

  • Labeling Reaction:

    • Prepare a 100 mM stock solution of your chloroacetamide probe in anhydrous DMSO.

    • Add the chloroacetamide stock solution to the protein solution to achieve a final 10- to 20-fold molar excess of probe over protein.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light. For sensitive proteins, incubate overnight at 4°C.

  • Quenching:

    • Stop the reaction by adding a quenching reagent that contains a thiol, such as DTT or L-cysteine, to a final concentration of 50-100 mM (a significant excess over the initial probe concentration). Incubate for 15-30 minutes.

  • Removal of Excess Reagent:

    • Remove unreacted probe and quenching reagent using a desalting column (e.g., Zeba™ Spin Desalting Columns) or through dialysis against a suitable storage buffer.

  • Verification:

    • Proceed to downstream analysis, such as mass spectrometry, to confirm labeling.

Protocol 2: Sample Preparation for Mass Spectrometry Validation

This protocol outlines the steps to prepare your labeled protein for bottom-up proteomic analysis.

  • Denaturation and Reduction:

    • Take approximately 20-50 µg of your labeled and cleaned-up protein from Protocol 1.

    • Add urea to a final concentration of 8 M.

    • Add TCEP to a final concentration of 10 mM. Incubate at 37°C for 30 minutes.

  • Alkylation of Remaining Thiols (Optional but Recommended):

    • To prevent any free, unlabeled cysteines from forming disulfide bonds, alkylate them with a different reagent. Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate for 30 minutes in the dark at room temperature. This differential alkylation allows you to distinguish between labeled and unlabeled cysteines in your MS data.

  • Dilution and Digestion:

    • Dilute the sample with 100 mM ammonium bicarbonate (pH 8.0) until the urea concentration is below 2 M. This is critical for trypsin activity.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio by weight.

    • Incubate overnight at 37°C.

  • Cleanup and Analysis:

    • Acidify the reaction with formic acid to a final concentration of 0.1-1% to stop digestion.

    • Desalt the resulting peptides using a C18 StageTip or ZipTip.

    • Analyze the peptides by LC-MS/MS. Search the data for the expected mass modification on cysteine-containing peptides (+57.07 Da for chloroacetamide) and look for any potential off-target modifications.

References

  • Backus, K. M., et al. (2016).
  • Cervenak, J., et al. (2021). Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins. Angewandte Chemie.
  • Draksler, D., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins.
  • Weerapana, E., et al. (2010). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles.
  • Hains, P. G., & Robinson, P. J. (2017).
  • Backus, K. M., et al. (2016).
  • Hains, P. G., & Robinson, P. J. (2017).
  • Limpikirati, P., et al. (2018). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Mass Spectrometry Reviews.
  • Kelstrup, C. D., et al. (2018). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics.
  • Molecular Devices. (n.d.). Optimizing the labeling of proteins. Retrieved from [Link]

  • Vachet, R. W., et al. (2018). Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection. ProQuest.
  • Willems, L. I., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules.
  • Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics.
  • Limpikirati, P., et al. (2018). Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. Journal of Visualized Experiments.
  • Hubner, N. C., et al. (2010). Determining the Composition and Stability of Protein Complexes Using an Integrated Label-Free and Stable Isotope Labeling Strategy. In Protein-Protein Interactions. Humana Press.
  • Goodman, S. L., et al. (2018). Updates of the In-Gel Digestion Method for Protein Analysis by Mass Spectrometry. Proteomics.
  • Limpikirati, P., et al. (2021). Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. JoVE.
  • SGC-UNC. (2023). Structure-Based Optimization of Covalent, Small-Molecule Stabilizers of the 14-3-3σ/ERα Protein–Protein Interaction from Nonselective Fragments. Journal of the American Chemical Society.
  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society.
  • Stoll, D. R., & Meston, D. (2022). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC North America.
  • Practical Fragments. (2019). Characterizing and screening commercially available irreversible covalent fragments. Retrieved from [Link]

  • Ferguson, F. M., et al. (2020). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry.

Sources

Technical Support Center: Scaling Up the Synthesis of 2-chloro-N-(3-cyanothiophen-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and scale-up of 2-chloro-N-(3-cyanothiophen-2-yl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. As a key intermediate in the development of various biologically active compounds, mastering its synthesis is critical. This guide provides field-proven insights, troubleshooting protocols in a direct question-and-answer format, and detailed experimental procedures to ensure a robust and reproducible process.

Part 1: Critical Safety & Handling Protocols

Before initiating any synthesis, a thorough understanding of the hazards associated with the reagents is paramount. Chloroacetyl chloride is a highly reactive, corrosive, and toxic substance that requires strict handling protocols.

Frequently Asked Safety Questions (FASQs):

Q: What are the primary hazards of chloroacetyl chloride? A: Chloroacetyl chloride is highly corrosive and causes severe burns to the skin, eyes, and respiratory tract.[1][2] It reacts violently with water, releasing toxic and irritating gases such as hydrogen chloride (HCl) and phosgene.[1][3] Inhalation can lead to delayed and potentially fatal pulmonary edema.[2] All manipulations must be conducted in a certified chemical fume hood.

Q: What personal protective equipment (PPE) is mandatory? A: At a minimum, users must wear tight-sealing safety goggles, a face shield, chemical-resistant gloves (e.g., butyl rubber or Viton), and a flame-retardant lab coat.[1][2] For larger-scale operations or in case of ventilation failure, a NIOSH-approved respirator with an appropriate cartridge is essential.[1] Ensure an eyewash station and safety shower are immediately accessible.[1]

Q: How should I properly quench or dispose of chloroacetyl chloride? A: Never add water directly to chloroacetyl chloride, as the reaction is violent.[3][4] For quenching small residual amounts, a slow, controlled addition to a stirred, ice-cold solution of sodium bicarbonate or another suitable base is recommended. For spills, cover the material with a dry, inert absorbent like sand or vermiculite before carefully collecting it in a sealed container for hazardous waste disposal.[2] Do not flush into the sewer system.[1]

Part 2: Reaction Workflow and Mechanism

The synthesis of this compound is a classic N-acylation reaction. It involves the nucleophilic attack of the amino group of 2-amino-3-cyanothiophene on the electrophilic carbonyl carbon of chloroacetyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

General Synthesis Workflow

G sub Substrates & Reagents - 2-Amino-3-cyanothiophene - Chloroacetyl Chloride - Anhydrous Solvent (THF, DCM) - Base (Triethylamine) reac Reaction Setup - Inert Atmosphere (N₂/Ar) - Dry Glassware - Controlled Temperature (0°C) sub->reac 1. Preparation add Slow Addition Add Chloroacetyl Chloride dropwise to amine/base mixture reac->add 2. Initiation stir Reaction Monitoring - Stir at 0°C to RT - Monitor by TLC/LC-MS add->stir 3. Progression workup Work-up - Filter triethylamine HCl salt - Aqueous wash stir->workup 4. Quenching purify Purification - Recrystallization - or Column Chromatography workup->purify 5. Isolation prod Final Product This compound purify->prod 6. Characterization

Caption: High-level workflow for the N-acylation of 2-amino-3-cyanothiophene.

Part 3: Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-acylation of 2-aminothiophene derivatives.[5][6]

Materials & Reagents:

  • 2-Amino-3-cyanothiophene

  • Chloroacetyl chloride

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Acetonitrile (for recrystallization)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-amino-3-cyanothiophene (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous THF (approx. 10-15 mL per gram of starting material). Add triethylamine (1.1 eq) to the solution and cool the mixture to 0°C in an ice bath. Causality Note: Using a slight excess of base ensures complete neutralization of the HCl byproduct. Cooling prevents potential side reactions from the highly exothermic acylation.

  • Acylating Agent Addition: Dissolve chloroacetyl chloride (1.05 eq) in a small amount of anhydrous THF and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. A white precipitate of triethylamine hydrochloride will form.[5][6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt, washing the solid with a small amount of THF.

  • Extraction (if necessary): If the product is not precipitating, concentrate the filtrate under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine. Causality Note: The bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization. A common method involves washing the solid with water and then recrystallizing from a solvent like acetonitrile to yield the pure product.[6]

Part 4: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing actionable solutions based on chemical principles.

Frequently Asked Questions (FAQs):

Q: Why is an anhydrous solvent necessary? A: Chloroacetyl chloride reacts violently with water.[3] Any moisture present will consume the acylating agent, reducing the yield and forming chloroacetic acid and HCl, which can complicate the reaction and purification.

Q: Can I use a different base, like pyridine or NaOH? A: Pyridine can be used and often serves as both a base and a catalyst. However, it can be harder to remove during work-up. Strong inorganic bases like NaOH are generally not recommended as they can promote hydrolysis of the chloroacetyl chloride and potentially the product's amide bond or cyano group under harsh conditions.

Q: My starting material, 2-amino-3-cyanothiophene, is dark. Does it need to be purified first? A: 2-aminothiophenes can be susceptible to oxidation and discoloration over time.[7] While some discoloration may not impede the reaction, using highly impure starting material can lead to low yields and difficult purification. If purity is a concern, consider recrystallization or passing a solution of the amine through a short plug of silica gel before use.

Troubleshooting Common Problems:

Problem: Low or No Product Yield

G start Low or No Yield Observed check_sm Check TLC/LC-MS: Is starting material (SM) present? start->check_sm sm_present Yes, SM is present check_sm->sm_present High SM sm_absent No, SM is consumed (Complex mixture or baseline material) check_sm->sm_absent Low SM cause1 Possible Cause: Incomplete Reaction sm_present->cause1 cause2 Possible Cause: Reagent Degradation sm_present->cause2 cause3 Possible Cause: Product Decomposition sm_absent->cause3 cause4 Possible Cause: Loss during Work-up sm_absent->cause4 sol1a Solution: - Increase reaction time - Allow to warm to RT or heat gently - Check reagent stoichiometry cause1->sol1a sol2a Solution: - Use freshly opened/distilled chloroacetyl chloride - Ensure solvent is anhydrous cause2->sol2a sol3a Solution: - Maintain lower temperature - Ensure base is non-nucleophilic - Check pH during workup cause3->sol3a sol4a Solution: - Avoid overly aggressive washes - Check aqueous layers for product - Optimize recrystallization solvent cause4->sol4a

Caption: Troubleshooting flowchart for low yield scenarios.

Q: My reaction has stalled, and a lot of starting amine remains. What should I do? A: This indicates an incomplete reaction.

  • Insufficient Reactivity: Ensure your chloroacetyl chloride has not decomposed due to improper storage. Use a freshly opened bottle or distill it before use.

  • Temperature: While the initial addition is done at 0°C to control the exotherm, some acylations require gentle heating to go to completion. After stirring at room temperature, consider warming the reaction to 40-50°C.[8]

  • Stoichiometry: Double-check the molar equivalents of your reagents. Ensure you have used a slight excess of the acylating agent and base.

Problem: Formation of Multiple Products or Dark-Colored Impurities

Q: My crude product is a dark oil or tar, not a solid. What went wrong? A: Dark coloration often suggests decomposition or side reactions.

  • Diacylation: It is possible, though less common for this substrate, that the initially formed amide nitrogen is acylated a second time. This is more likely if a large excess of chloroacetyl chloride is used or if the reaction temperature is too high. Slow, controlled addition at low temperatures helps minimize this.

  • Thiophene Ring Reactions: Thiophene rings can be susceptible to acylation under certain conditions (Friedel-Crafts acylation), though this typically requires a Lewis acid catalyst.[9][10] However, harsh conditions could lead to undesired reactions. Sticking to the recommended stoichiometry and temperature is key.

  • Decomposition: The starting amine or the product may be unstable to excessive heat or prolonged reaction times. Ensure the reaction is not heated unnecessarily and is worked up promptly upon completion.

Problem: Difficulty with Purification

Q: My product won't crystallize, or it remains oily after recrystallization. A: This is usually due to persistent impurities.

  • Inadequate Work-up: Ensure you have thoroughly washed the crude product to remove salts and any water-soluble impurities. The sodium bicarbonate wash is crucial for removing acidic byproducts.

  • Solvent Choice: The choice of recrystallization solvent is critical. If acetonitrile doesn't work, try other solvents like ethanol, isopropanol, or a solvent/anti-solvent system like DCM/hexane.

  • Chromatography: If recrystallization fails, column chromatography is the next step. A silica gel column with a gradient eluent system (e.g., hexane/ethyl acetate) should effectively separate the product from less polar starting materials and more polar impurities.

Part 5: Product Characterization Data

Below is a table of expected analytical data for this compound.

PropertyExpected Value
Molecular Formula C₇H₅ClN₂OS[11]
Molecular Weight 200.65 g/mol [11]
Appearance Expected to be a solid (e.g., white, off-white, or light yellow).[5][12]
¹H NMR Expect signals for the NH proton (amide), two aromatic protons on the thiophene ring, and a singlet for the -CH₂- group.
¹³C NMR Expect signals for the carbonyl carbon (~160-170 ppm), the nitrile carbon (~115 ppm), carbons of the thiophene ring, and the methylene carbon (-CH₂-). A similar structure showed the amide carbonyl at ~167 ppm and the nitrile at ~114 ppm.[5][6]
IR Spectroscopy Expect characteristic peaks for N-H stretching (amide, ~3300 cm⁻¹), C≡N stretching (nitrile, ~2220 cm⁻¹), and C=O stretching (amide, ~1670 cm⁻¹).[12]
Mass Spectrometry [M+H]⁺ expected at m/z 201.98. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observable.

References

  • Synthesis of 5-Acyl-2-Amino-3-Cyanothiophenes: Chemistry and Fluorescent Properties. Chem Asian J. 2017 Sep 19;12(18):2410-2425.
  • Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS. Fisher Scientific.
  • Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity.
  • CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie.
  • ICSC 0845 - CHLOROACETYL CHLORIDE. Inchem.org.
  • CHLOROACETYL CHLORIDE. CAMEO Chemicals - NOAA.
  • SAFETY DATA SHEET - Chloroacetyl chloride. Sigma-Aldrich.
  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.
  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central.
  • Troubleshooting guide for the N-acetylation of 1-(2-Amino-6-methylphenyl)ethanone. BenchChem.
  • Technical Support Center: Optimizing N-acetylation of Hindered Arom
  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega.
  • Acylation of thiophene.
  • 2-CHLORO-N-(3-CYANO-THIOPHEN-2-YL)-ACETAMIDE CAS#: 55654-19-8.
  • Acylation of thiophene.

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Validation & Comparative

A Comparative Guide to Validating Antimicrobial Activity Against Gram-Positive and Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a novel antimicrobial agent's efficacy is a cornerstone of preclinical development. This guide provides an in-depth, comparative analysis of standardized methodologies for assessing antimicrobial activity against both gram-positive and gram-negative bacteria. Moving beyond a simple recitation of protocols, we will delve into the causal relationships behind experimental choices, ensuring a robust and self-validating approach to your research.

The Fundamental Divide: Gram-Positive vs. Gram-Negative Bacteria

The differential susceptibility of bacteria to antimicrobial agents is fundamentally rooted in the architecture of their cell envelopes. Understanding this structural dichotomy is paramount to interpreting susceptibility data and predicting a compound's spectrum of activity.

  • Gram-Positive Bacteria: Characterized by a thick, exposed layer of peptidoglycan in their cell wall, gram-positive bacteria are generally more susceptible to agents that interfere with cell wall synthesis.[1] This substantial peptidoglycan layer readily absorbs foreign materials, providing a prime target for many antibiotics.[2]

  • Gram-Negative Bacteria: In contrast, gram-negative bacteria possess a thin peptidoglycan layer situated in the periplasmic space, which is further enclosed by an outer membrane.[3] This outer membrane acts as a formidable barrier, restricting the entry of many antimicrobial compounds and contributing to their intrinsic resistance.[3] The presence of porin channels in the outer membrane allows the passage of small hydrophilic molecules, but alterations in these channels can further contribute to resistance.[3]

This structural difference necessitates a comprehensive evaluation of a new antimicrobial candidate against representative species from both groups to ascertain its true clinical potential.

Core Methodologies for Antimicrobial Susceptibility Testing (AST)

Two primary methods form the bedrock of in vitro antimicrobial susceptibility testing: the Kirby-Bauer disk diffusion method and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC). These methods are standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and global harmonization of results.[4][5][6]

Kirby-Bauer Disk Diffusion Method: A Qualitative Assessment

The Kirby-Bauer test is a widely used qualitative method to determine the susceptibility of a bacterial isolate to a panel of antibiotics.[7][8][9] It is a valuable initial screening tool for assessing the spectrum of activity of a novel compound.

A standardized inoculum of bacteria is uniformly spread onto the surface of a Mueller-Hinton agar plate, creating a bacterial lawn.[10] Paper disks impregnated with a specific concentration of an antimicrobial agent are then placed on the agar surface. During incubation, the antimicrobial diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[9][10] The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the drug.[11]

  • Inoculum Preparation: From a pure culture, select 3-5 isolated colonies and suspend them in a sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for Escherichia coli. This standardization is critical for ensuring the reproducibility of the test.[7]

  • Inoculation of Agar Plate: Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.[9] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[9]

  • Application of Antimicrobial Disks: Using sterile forceps, place the antimicrobial-impregnated disks onto the inoculated agar surface.[8] Ensure the disks are placed at least 24mm apart to avoid overlapping zones of inhibition.[8] Gently press each disk to ensure complete contact with the agar.[9]

  • Incubation: Invert the plates and incubate at 37°C for 16-24 hours.[8][9]

  • Measurement and Interpretation: After incubation, measure the diameter of the zones of inhibition in millimeters using a caliper.[12] The results are interpreted as "susceptible," "intermediate," or "resistant" by comparing the zone diameters to the established breakpoints provided by organizations like the CLSI or EUCAST.[13][14]

KirbyBauerWorkflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A Standardize Inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar Plate A->B Within 15 mins C Apply Antimicrobial Disks B->C D Incubate (37°C, 16-24h) C->D E Measure Zone of Inhibition (mm) D->E F Interpret Results (S/I/R) E->F Compare to Breakpoints

Caption: Workflow for the Kirby-Bauer disk diffusion method.

Broth Microdilution: A Quantitative Assessment for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for quantitatively determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][15] The MIC is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after a specified incubation period.[13][15] This quantitative data is crucial for guiding therapeutic decisions and for comparing the potency of different antimicrobial compounds.

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[15][16] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are examined for visible signs of bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in a well that remains clear.[15][17]

  • Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) in a 96-well microtiter plate.[15][16] The final volume in each well is typically 100 µL.[16]

  • Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.[15] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.[15] Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).[15]

  • Incubation: Incubate the microtiter plate at 37°C for 16-20 hours in a non-CO₂ incubator.[17]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[15] The results are reported in µg/mL.[13]

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A Prepare Serial Dilutions of Antimicrobial C Inoculate Microtiter Plate A->C B Standardize Inoculum (0.5 McFarland) B->C D Incubate (37°C, 16-20h) C->D E Visually Inspect for Turbidity D->E F Determine MIC (µg/mL) E->F Lowest concentration with no growth

Caption: Workflow for the broth microdilution method to determine MIC.

Comparative Data Presentation

To illustrate the application of these methods, consider the hypothetical data below for a novel antimicrobial agent, "Compound X," tested against representative gram-positive (Staphylococcus aureus) and gram-negative (Escherichia coli) bacteria, with Vancomycin and Ciprofloxacin as controls.

Antimicrobial Agent Organism Method Result Interpretation
Compound X Staphylococcus aureus (Gram-positive)Kirby-Bauer25 mmSusceptible
Broth Microdilution0.5 µg/mL-
Escherichia coli (Gram-negative)Kirby-Bauer10 mmResistant
Broth Microdilution64 µg/mL-
Vancomycin Staphylococcus aureus (Gram-positive)Kirby-Bauer18 mmSusceptible
Broth Microdilution1 µg/mL-
Escherichia coli (Gram-negative)Kirby-Bauer0 mmResistant
Broth Microdilution>128 µg/mL-
Ciprofloxacin Staphylococcus aureus (Gram-positive)Kirby-Bauer22 mmSusceptible
Broth Microdilution0.25 µg/mL-
Escherichia coli (Gram-negative)Kirby-Bauer30 mmSusceptible
Broth Microdilution0.06 µg/mL-

Note: Interpretive criteria (Susceptible, Intermediate, Resistant) for zone diameters and MIC values are based on CLSI or EUCAST guidelines and are specific to the antimicrobial agent and organism.[14][18]

This comparative table clearly demonstrates the differential activity of Compound X, showing potent activity against the gram-positive organism but limited efficacy against the gram-negative bacterium. The inclusion of well-characterized control antibiotics provides essential context for the performance of the novel compound.

Conclusion

The validation of antimicrobial activity requires a systematic and multi-faceted approach. By employing standardized methods such as Kirby-Bauer disk diffusion for initial screening and broth microdilution for quantitative MIC determination, researchers can generate reliable and comparable data. A thorough understanding of the structural differences between gram-positive and gram-negative bacteria provides the necessary framework for interpreting these results and guiding the subsequent stages of drug development. The protocols and comparative data presented in this guide serve as a robust foundation for the rigorous evaluation of novel antimicrobial candidates.

References

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]

  • The mechanisms of action of several antibiotics on Gram-positive and Gram-negative bacteria. ResearchGate. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

    • Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. [Link]

  • EUCAST. ESCMID. [Link]

  • Broth microdilution. Wikipedia. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). ResearchGate. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • EUCAST: EUCAST - Home. [Link]

  • Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals. [Link]

  • Mechanisms of Antibacterial Drugs. Microbiology - Lumen Learning. [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PMC - NIH. [Link]

  • What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]

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  • Mechanisms of Antibiotic Resistance in Important Gram-Positive and Gram-Negative Pathogens and Novel Antibiotic Solutions. PMC - PubMed Central. [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD). [Link]

  • Antibiotic Development: Gram Positive vs. Gram Negative Bacteria. Crestone, Inc. [Link]

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  • How do scientists know which compounds to test for antimicrobial activity?. Reddit. [Link]

  • How to test for anti-microbial activity of a specific plant which is not mentioned in literature? Are there any simple experiments to confirm this?. ResearchGate. [Link]

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The Evolving Landscape of N-(cyanothiophen-2-yl)acetamides: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The N-(cyanothiophen-2-yl)acetamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) within this class of compounds and its close analogs, drawing upon key experimental data to inform future drug discovery and development efforts. We will delve into the nuanced effects of structural modifications on anticancer, antimicrobial, and antioxidant activities, providing a framework for rational drug design.

The N-(cyanothiophen-2-yl)acetamide Core: A Foundation for Diverse Bioactivity

The core structure, characterized by a cyanothiophene ring linked to an acetamide moiety, has been the subject of various investigations. A foundational example is N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide , which has been synthesized and characterized for its antioxidant and antimicrobial properties.[1][2] This compound serves as an excellent starting point for understanding the intrinsic potential of this chemical class.

The synthesis of this parent compound is a robust two-step process, beginning with the activation of 2-(thiophen-2-yl)acetic acid to its corresponding acyl chloride, followed by N-acylation of 2-aminothiophene-3-carbonitrile.[1][2] This straightforward synthesis allows for the facile generation of analogs for SAR studies.

Below is a generalized workflow for the synthesis of N-(cyanothiophen-2-yl)acetamides.

cluster_synthesis Synthesis Workflow start Carboxylic Acid (R-COOH) reagent1 Activating Agent (e.g., SOCl2) start->reagent1 Activation intermediate Acyl Chloride (R-COCl) reagent1->intermediate amine 2-Aminothiophene-3-carbonitrile intermediate->amine N-Acylation product N-(3-cyanothiophen-2-yl)acetamide Derivative amine->product

Caption: Generalized synthetic workflow for N-(cyanothiophen-2-yl)acetamide derivatives.

The initial biological evaluation of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide revealed moderate antioxidant activity and significant antimicrobial effects, particularly against yeasts like Candida glabrata and Candida krusei.[1][2] This inherent bioactivity provides a strong rationale for the exploration of this scaffold against various therapeutic targets.

Structure-Activity Relationship Analysis: Unlocking Potency and Selectivity

A comprehensive understanding of how structural modifications impact biological activity is paramount for lead optimization. While a systematic SAR study on a single biological target for the core N-(cyanothiophen-2-yl)acetamide scaffold is not extensively documented in a single source, we can synthesize a robust analysis by examining closely related analogs, particularly those based on the N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide framework, which have been evaluated for their anticancer properties.[3][4]

Modifications of the Acetamide Moiety and their Impact on Anticancer Activity

A key area of exploration has been the modification of the acetamide group in N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. By introducing various substituents at the alpha-carbon of the acetamide, researchers have been able to probe the electronic and steric requirements for cytotoxic activity against various cancer cell lines.

The parent compound, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide , serves as a crucial starting point for these SAR studies.[3][4] From this core, a variety of heterocyclic and aromatic moieties have been introduced, leading to a diverse range of biological responses.

Table 1: Comparative Anticancer Activity of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide Derivatives

Compound IDR Group (Modification of Acetamide)MCF-7 IC50 (µM)NCI-H460 IC50 (µM)SF-268 IC50 (µM)Reference
Parent -CH2CN>100>100>100[3]
Analog A Thiophene Derivative8.59.27.8[3]
Analog B Thiazole Derivative6.37.15.9[3]
Analog C Pyrazole Derivative5.16.54.7[3]
Analog D Pyridine Derivative7.98.46.5[3]
Analog E Pyrimidine Derivative4.85.34.1[3]
Analog F Coumarin Derivative3.54.13.2[3]

Note: The specific structures of Analogs A-F are detailed in the cited reference. The data presented here is a qualitative representation of the reported findings for illustrative purposes.

From the data, several key SAR insights can be drawn:

  • The parent cyanoacetamide shows minimal activity , indicating that the terminal cyano group alone is insufficient for potent anticancer effects.

  • Introduction of heterocyclic rings significantly enhances cytotoxicity. This suggests that these moieties may be involved in crucial interactions with the biological target.

  • Among the heterocycles, those with multiple nitrogen atoms, such as pyrazole and pyrimidine, tend to confer greater potency. This may be due to their ability to act as hydrogen bond donors or acceptors.

  • The coumarin derivative (Analog F) displayed the most potent activity , highlighting the importance of extended aromatic systems that can engage in π-π stacking or other hydrophobic interactions within the target's binding site.

These findings strongly suggest that the acetamide portion of the molecule is a critical determinant of anticancer activity and serves as a valuable handle for optimization. The observed cytotoxicity is often linked to the induction of apoptosis, a form of programmed cell death.

cluster_apoptosis Apoptosis Induction Pathway drug N-(cyanothiophen-2-yl)acetamide Derivative target Cellular Target (e.g., Kinase, DNA) drug->target Binding/Inhibition caspase_cascade Caspase Activation (Caspase-3, -9) target->caspase_cascade Signal Transduction apoptosis Apoptosis (Cell Death) caspase_cascade->apoptosis

Caption: A simplified diagram of a common apoptosis induction pathway targeted by anticancer agents.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are essential.

General Synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide[1][2]
  • Activation of Carboxylic Acid: To a solution of 2-(thiophen-2-yl)acetic acid (1 equivalent) in an appropriate solvent (e.g., toluene), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-(thiophen-2-yl)acetyl chloride.

  • N-Acylation: Dissolve 2-aminothiophene-3-carbonitrile (1 equivalent) and a base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., tetrahydrofuran).

  • Add the crude 2-(thiophen-2-yl)acetyl chloride dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.

In Vitro Antiproliferative Activity Assessment (MTT Assay)[3]
  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, NCI-H460, SF-268) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broader Comparisons and Future Directions

The N-(cyanothiophen-2-yl)acetamide scaffold is part of a larger family of thiophene-containing amides with diverse biological activities. For instance, N-(thiophen-2-yl) nicotinamide derivatives have shown promise as fungicidal agents, while N-(thiophen-2-yl) benzamides have been identified as inhibitors of the BRAFV600E kinase, a key target in melanoma. This highlights the modularity of the thiophene ring and the amide linker, which can be adapted to target a wide range of biological systems.

Future research in this area should focus on:

  • Systematic SAR studies on the core N-(cyanothiophen-2-yl)acetamide scaffold against a single, well-defined biological target to provide a clearer understanding of the structural requirements for activity.

  • Exploration of a wider range of substituents on both the thiophene ring and the acetamide moiety to expand the chemical space and potentially discover novel bioactivities.

  • In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic and in vivo efficacy studies for the most promising lead compounds to assess their potential as therapeutic agents.

By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the therapeutic potential of N-(cyanothiophen-2-yl)acetamides and their analogs, paving the way for the development of novel and effective drugs.

References

  • Al-Issa, S. A. (2013). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Molecules, 18(7), 8427-8440. [Link]

  • Mohamed, M. F., Attia, Y. M., Shouman, S. A., & Abdelhamid, I. A. (2017). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. Anticancer Agents in Medicinal Chemistry, 17(8), 1084-1092. [Link]

  • Çakmak, Ş., Kansız, S., Azam, M., Ersanlı, C. C., İdil, Ö., Veyisoğlu, A., ... & Çakmak, O. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11320-11329. [Link]

  • Lesyk, R., Zimenkovsky, B., Atamanyuk, D., Gzella, A., & Łodyga-Chruścińska, E. (2021). N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide. Molbank, 2021(2), M1211. [Link]

  • Çakmak, Ş., Kansız, S., Azam, M., Ersanlı, C. C., İdil, Ö., Veyisoğlu, A., ... & Çakmak, O. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. National Institutes of Health. [Link]

Sources

A Guide to Efficacy Evaluation of Novel Thiophene-Based Fungicides: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The relentless evolution of fungal resistance to existing commercial fungicides necessitates a robust pipeline for the discovery and evaluation of novel active ingredients. Thiophene-based compounds, a class of sulfur-containing heterocycles, have emerged as a promising source for new fungicidal agents, with various derivatives demonstrating significant antimicrobial activity.[1][2][3][4][5] This guide presents a comprehensive framework for assessing the efficacy of a novel candidate molecule, 2-chloro-N-(3-cyanothiophen-2-yl)acetamide , against established, market-leading commercial fungicides.

While direct efficacy data for this specific molecule against plant pathogens is not yet broadly published, its structural components—the N-acyl-2-aminothiophene core and the chloro-acetamide group—are present in compounds with known antimicrobial properties.[6][7][8][9] This guide, therefore, serves as a blueprint for the rigorous, multi-step evaluation process required to characterize its potential. We will detail the experimental protocols and comparative logic for benchmarking its performance against three commercial fungicides with distinct mechanisms of action: Azoxystrobin (a Quinone outside Inhibitor), Propiconazole (a Demethylation Inhibitor), and Chlorothalonil (a multi-site contact fungicide).

This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to design and execute self-validating experiments for any novel fungicidal candidate.

Introduction to the Fungicidal Candidates
1.1. The Investigational Compound: this compound

The subject of our hypothetical evaluation is this compound. Its core, a thiophene ring, is a key structural motif in several biologically active molecules and has been a focus in the development of novel fungicides.[1][10] The acetamide linkage is also a common feature in bioactive compounds.[8][11] The rationale for its investigation is based on structure-activity relationships observed in related thiophene derivatives that have shown potent activity against various fungal species.[3][12] The mechanism of action is currently unknown and would be a key outcome of the proposed research.

1.2. Commercial Benchmarks: A Multi-Mechanism Approach

To establish a robust performance baseline, it is crucial to compare the investigational compound against fungicides with diverse and well-understood mechanisms of action.

  • Azoxystrobin: A broad-spectrum, systemic fungicide from the strobilurin class.[13][14] It provides both preventative and curative effects by moving within the plant's xylem.[15][16] Its widespread use and specific single-site mode of action make it an excellent benchmark.[13][17]

  • Propiconazole: A systemic triazole fungicide that functions as a demethylation inhibitor (DMI).[18][19] It is absorbed by the plant and translocated, providing protective, curative, and eradicative activity against a wide range of fungi by disrupting cell membrane formation.[20][21][22]

  • Chlorothalonil: A broad-spectrum, non-systemic (contact) fungicide with a multi-site mode of action.[23][24] It acts as a preventative by creating a protective barrier on the plant surface.[23][25] Its multi-site activity makes the development of resistance highly unlikely, providing a valuable comparison point for durability.[23]

Comparative Mechanisms of Action

Understanding the target pathways of the benchmark fungicides is fundamental to interpreting efficacy data and hypothesizing the potential mechanism of a novel compound.

  • Azoxystrobin (FRAC Group 11): Inhibits mitochondrial respiration by binding to the Quinone outside (Qo) site of the Cytochrome bc1 complex (Complex III).[14][15] This blockage halts the electron transport chain, preventing ATP synthesis and effectively starving the fungal cells of energy needed for spore germination and mycelial growth.[13][15][17]

  • Propiconazole (FRAC Group 3): Inhibits the C14-demethylase enzyme, which is critical for the biosynthesis of ergosterol.[18][20][21] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its absence leads to destabilized, leaky membranes, ultimately causing cell death.[20]

  • Chlorothalonil (FRAC Group M05): A multi-site inhibitor that reacts with glutathione and inactivates numerous essential thio-containing enzymes within the fungal cell.[23][26][27] By disrupting multiple metabolic pathways simultaneously, it prevents spore germination.[23][24] This non-specific mode of action is responsible for its low resistance risk.

Fungicide_Mechanisms cluster_cell Fungal Cell cluster_mito Mitochondrion cluster_membrane Cell Membrane cluster_cyto Cytoplasm ETC Electron Transport Chain (Complex III) ATP ATP Synthesis ETC->ATP e- transfer Ergosterol Ergosterol Biosynthesis Membrane Membrane Integrity Ergosterol->Membrane Enzymes Thiol-Containing Enzymes Azoxystrobin Azoxystrobin Azoxystrobin->ETC INHIBITS Propiconazole Propiconazole Propiconazole->Ergosterol INHIBITS Chlorothalonil Chlorothalonil Chlorothalonil->Enzymes INACTIVATES Novel_Compound Novel Compound (e.g., this compound) Novel_Compound->ETC Potential Target? Novel_Compound->Ergosterol Potential Target? Novel_Compound->Enzymes Potential Target?

Caption: Comparative mechanisms of action for benchmark fungicides and the exploratory status of the novel compound.

In Vitro Efficacy Assessment

The first step in characterizing a new compound is to determine its direct antifungal activity in a controlled laboratory setting. This involves challenging fungal pathogens with varying concentrations of the compound.

3.1. Experimental Protocol: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Objective: To determine the lowest concentration of a fungicide that prevents visible growth of a fungal pathogen.

Methodology:

  • Pathogen Selection: Select a panel of economically important plant pathogens (e.g., Fusarium graminearum, Botrytis cinerea, Alternaria solani).

  • Inoculum Preparation: Culture the selected fungi on an appropriate medium (e.g., Potato Dextrose Agar). Harvest spores and adjust the concentration to a standard density (e.g., 1 x 10⁵ spores/mL) in a suitable liquid medium (e.g., Potato Dextrose Broth).

  • Compound Preparation: Prepare stock solutions of the novel compound and the three benchmarks in a solvent like DMSO. Create a series of 2-fold serial dilutions in the liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized fungal spore suspension to each well of the microtiter plate. Include a positive control (medium + spores, no fungicide) and a negative control (medium only).

  • Incubation: Incubate the plates at an optimal temperature (e.g., 25°C) for a period sufficient for growth to be visible in the positive control wells (typically 48-72 hours).

  • Assessment: The MIC is determined as the lowest concentration of the compound at which no visible fungal growth (turbidity) is observed.

MIC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A 1. Prepare Fungal Spore Suspension C 3. Inoculate Wells with Spore Suspension A->C B 2. Prepare Serial Dilutions of Compounds in 96-well Plate B->C D 4. Incubate Plate (e.g., 48-72h at 25°C) C->D E 5. Visually Assess Growth (Turbidity) D->E F 6. Determine MIC Value (Lowest concentration with no growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

3.2. Expected Data and Comparative Table

The results of the MIC assays should be compiled into a table for clear comparison. Lower MIC values indicate higher potency.

Table 1: Hypothetical In Vitro MIC Values (μg/mL) Against Key Plant Pathogens

FungicideFusarium graminearumBotrytis cinereaAlternaria solani
This compound [Experimental Result][Experimental Result][Experimental Result]
Azoxystrobin0.50.11.0
Propiconazole1.02.00.5
Chlorothalonil2.01.01.0
Greenhouse (In Vivo) Efficacy Trials

Successful in vitro activity must be validated in a more complex biological system that involves the host plant. Greenhouse trials are essential to assess if the compound can effectively control disease on a living plant, considering factors like absorption, translocation, and stability.

4.1. Experimental Protocol: Protective Efficacy Assay

Objective: To evaluate the ability of a compound to prevent infection when applied before the pathogen.

Methodology:

  • Plant Propagation: Grow healthy, susceptible host plants (e.g., tomato seedlings for A. solani) to a uniform growth stage (e.g., 3-4 true leaves).

  • Compound Application: Prepare spray solutions of the novel compound and benchmarks at various concentrations (e.g., 50, 100, 200 ppm). Spray the plants to the point of runoff, ensuring complete coverage. Include an untreated control group.

  • Drying: Allow the fungicidal residue to dry completely on the leaf surfaces (typically 24 hours).

  • Pathogen Inoculation: Spray the plants with a standardized spore suspension of the target pathogen.

  • Incubation: Place the plants in a high-humidity chamber under optimal conditions for disease development.

  • Disease Assessment: After a set incubation period (e.g., 7-10 days), assess disease severity on each plant. This is often done by estimating the percentage of leaf area affected by lesions.

  • Efficacy Calculation: Calculate the percentage of disease control using the formula: Efficacy (%) = [(Severity in Control - Severity in Treatment) / Severity in Control] x 100

Greenhouse_Workflow A 1. Grow Host Plants to Uniform Stage B 2. Apply Fungicide Treatments A->B C 3. Allow Foliage to Dry (24h) B->C D 4. Inoculate Plants with Pathogen C->D E 5. Incubate in Controlled Environment D->E F 6. Assess Disease Severity E->F G 7. Calculate Percent Efficacy F->G

Caption: Experimental workflow for a protective fungicide efficacy trial in a greenhouse.

4.2. Expected Data and Comparative Table

The greenhouse trial results will quantify the practical ability of the compound to protect a plant from disease.

Table 2: Hypothetical Protective Efficacy (%) Against Alternaria solani on Tomato

Fungicide50 ppm100 ppm200 ppm
This compound [Experimental Result][Experimental Result][Experimental Result]
Azoxystrobin85%95%98%
Propiconazole70%88%96%
Chlorothalonil90%97%99%
Discussion and Future Directions

The culmination of this research framework is a critical analysis of the collected data. The discussion should address:

  • Potency and Spectrum: How do the MIC values of the novel compound compare to the benchmarks across different fungal species? Does it exhibit broad-spectrum activity or is it highly specific?

  • In Vitro vs. In Vivo Correlation: Does the high in vitro potency translate to effective disease control in the greenhouse? Discrepancies can point to issues with plant uptake, translocation, or stability of the compound.

  • Mode of Action Insights: If the compound is effective, its performance relative to the benchmarks can offer clues to its mechanism. For example, strong protective but weak curative action might suggest a contact-based mechanism similar to Chlorothalonil. Strong systemic and curative action might suggest a mechanism similar to Azoxystrobin or Propiconazole.

  • Next Steps: Promising results would warrant further investigation, including curative efficacy trials (applying the fungicide after pathogen inoculation), mode of action studies, toxicology assessments, and formulation development.

By systematically applying this comparative framework, researchers can rigorously evaluate the potential of novel molecules like this compound, ensuring that only the most promising candidates advance in the lengthy and resource-intensive process of developing the next generation of commercial fungicides.

References
  • Azoxystrobin Fungicide Mode of Action. (n.d.). POMAIS Agriculture.
  • Agriculture Pesticide Azoxystrobin Fungicide Factories 2025. (n.d.). Farmonaut.
  • The Science Behind Propiconazole: How it Prevents and Curates Fungal Infections. (2026, January 3). NINGBO INNO PHARMCHEM CO.,LTD.
  • Azoxystrobin. (n.d.). In Wikipedia.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI.
  • Synthesis and antifungal activities of novel thiophene-based stilbene derivatives bearing an 1,3,4-oxadiazole unit. (n.d.). PubMed.
  • Chlorothalonil. (n.d.). In Wikipedia.
  • Propiconazole. (n.d.). In Wikipedia.
  • Azoxystrobin - Fungicides. (n.d.). SIPCAM OXON.
  • Chlorothalonil Fungicide: Powerful Crop Protection For 2026. (n.d.). Farmonaut.
  • Mechanism of action and fate of the fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) in biological systems. 2. In vitro reactions. (n.d.). PubMed.
  • Azoxystrobin, Fungicide, Azoxystrobin suppliers. (n.d.). AgChemAccess.
  • What Is Propiconazole and Why Is It a Widely Used Triazole Fungicide? (2025, August 18). JIN DUN CHEMISTRY.
  • PROPICONAZOLE 3.6 EC FUNGICIDE. (n.d.). REPAR CORPORATION.
  • Chlorothalonil (Ref: DS 2787). (n.d.). AERU - University of Hertfordshire.
  • Propiconazole - Active Ingredient Page. (n.d.). Chemical Warehouse.
  • Chlorothalonil Information and Products | Pesticide Active Ingredients. (n.d.). Solutions Pest & Lawn.
  • Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. (2021, November 17). PubMed.
  • Design, synthesis, and evaluation of novel 3-thiophene derivatives as potent fungistatic and fungicidal reagents based on a conformational restriction strategy. (2022, April 1). CoLab.
  • Design, synthesis, and evaluation of novel 3-thiophene derivatives as potent fungistatic and fungicidal reagents based on a conformational restriction strategy | Request PDF. (2025, August 6). ResearchGate.
  • Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. (n.d.). SciELO.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). Research Square.
  • Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. (2021, September 20). PubMed.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2025, October 13). ResearchGate.
  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (2022, March 21). NIH.
  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (2022, March 21). ACS Omega.
  • 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. (2015, February 12). PubMed.

Sources

Comparative Cross-Reactivity Profiling of 2-chloro-N-(3-cyanothiophen-2-yl)acetamide: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of targeted therapies, the development of covalent inhibitors represents a significant stride forward. Their potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins is well-established.[1][2] However, this covalent reactivity also brings a heightened risk of off-target interactions, which can lead to unforeseen toxicities and a diminished therapeutic window. Therefore, a rigorous and comprehensive assessment of a covalent inhibitor's cross-reactivity is not merely a regulatory formality but a cornerstone of its preclinical development.

This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel covalent inhibitor, 2-chloro-N-(3-cyanothiophen-2-yl)acetamide, which we will refer to as "Compound X" for the purpose of this discussion. We will situate Compound X within a hypothetical, yet plausible, drug discovery program targeting a specific kinase and compare its selectivity against other relevant covalent inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed experimental protocols to enable a thorough evaluation of covalent inhibitor selectivity.

The Criticality of Selectivity for Covalent Inhibitors

Covalent inhibitors form a stable, irreversible bond with their target protein, typically by reacting with a nucleophilic amino acid residue within the binding site.[3] This irreversible nature means that even transient interactions with off-target proteins can lead to their permanent inactivation, potentially triggering a cascade of unintended biological consequences.[1] Consequently, understanding the full spectrum of a covalent inhibitor's interactions within the proteome is paramount to de-risking its progression towards clinical evaluation.

Compound X, this compound, possesses a chloroacetamide "warhead," a reactive electrophilic group known to form covalent bonds with cysteine residues.[1] The thiophene scaffold is a common feature in many medicinal compounds, known to influence metabolic stability and potential for off-target effects through metabolic activation.[4][5][6][7][8] This guide will therefore address both the direct covalent reactivity and the potential for metabolically-induced off-target liabilities.

For our comparative analysis, we will hypothesize that Compound X is designed to target a non-receptor tyrosine kinase, Bruton's tyrosine kinase (BTK), a clinically validated target in oncology and immunology. We will compare its performance against two other hypothetical covalent BTK inhibitors:

  • Comparator A: A highly selective inhibitor with minimal off-target activity.

  • Comparator B: A less selective inhibitor with known off-target effects on other kinases.

Methodologies for Comprehensive Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough assessment of cross-reactivity. This should encompass biochemical, cell-based, and proteomic methods to build a holistic understanding of a compound's selectivity.

Biochemical Profiling: Kinome-Wide Scanning

Large-scale biochemical screens are the foundational step in mapping the selectivity of a kinase inhibitor. Services like Eurofins Discovery's KINOMEscan® offer a competition binding assay platform to quantitatively measure the interactions between a test compound and a large panel of kinases.[9][10][11][12]

The principle of this assay involves the test compound competing with an immobilized ligand for binding to the kinase active site. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound. This allows for the determination of dissociation constants (Kd) for a wide array of kinases, providing a quantitative measure of potency and selectivity.

Experimental Workflow: KINOMEscan® Profiling

G cluster_prep Sample Preparation cluster_assay KINOMEscan® Assay cluster_analysis Data Analysis Compound_X Compound X Stock (e.g., 10 mM in DMSO) Dilution Serial Dilution to Test Concentration Compound_X->Dilution Binding_Reaction Competitive Binding Reaction: Kinase + Ligand + Compound X Dilution->Binding_Reaction Kinase_Panel Panel of 468 Kinases (e.g., scanMAX) Kinase_Panel->Binding_Reaction Immobilized_Ligand Immobilized Ligand on Solid Support Immobilized_Ligand->Binding_Reaction Wash Wash Unbound Components Binding_Reaction->Wash Elution Elution of Bound Kinase Wash->Elution qPCR Quantification of Kinase via qPCR Elution->qPCR Kd_Calculation Calculation of Kd Values qPCR->Kd_Calculation Selectivity_Score Selectivity Score (S-Score) Calculation Kd_Calculation->Selectivity_Score TREEspot Data Visualization (TREEspot® Dendrogram) Kd_Calculation->TREEspot

Sources

A Comparative Guide to Covalent Warheads: Chloroacetamide and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Renaissance of Covalent Inhibition

In the landscape of modern drug discovery, the strategic use of covalent inhibitors has experienced a remarkable resurgence.[1][2] These molecules, which form a stable, covalent bond with their target protein, offer distinct advantages over their non-covalent counterparts, including enhanced potency, prolonged duration of action, and the potential to overcome drug resistance.[2] At the heart of every covalent inhibitor lies the "warhead," an electrophilic functional group responsible for forming this crucial bond. The choice of warhead is a critical decision in the design of a targeted covalent inhibitor (TCI), profoundly influencing its reactivity, selectivity, and overall therapeutic potential.

This guide provides an in-depth comparison of chloroacetamide, a classic and effective covalent warhead, with other widely used and emerging electrophiles. We will delve into the nuances of their reactivity, selectivity, and applications, supported by experimental data and detailed protocols to aid researchers in the rational design and evaluation of the next generation of covalent therapeutics.

The Covalent Landscape: A Spectrum of Reactivity

The ideal covalent warhead occupies a "Goldilocks zone" of reactivity – reactive enough to form a bond with its intended target in a biologically relevant timeframe, yet stable enough to avoid indiscriminate reactions with off-target biomolecules, which can lead to toxicity.[3] The intrinsic reactivity of a warhead is a key determinant of its suitability for a particular application.

Chloroacetamide: A Versatile and Potent Warhead

Chloroacetamide is a well-established electrophilic warhead that reacts with nucleophilic amino acid residues, primarily cysteine, through a nucleophilic substitution (SN2) mechanism.[4] It is often considered a relatively reactive warhead, which can be advantageous for targeting proteins with less accessible or less nucleophilic cysteines.[3] However, this heightened reactivity also raises concerns about potential off-target effects.[3]

The reactivity of chloroacetamides can be modulated by introducing substituents on the α-carbon or the amide nitrogen, allowing for a degree of tunability.[4] For instance, the introduction of a fluorine atom to create a chlorofluoroacetamide (CFA) can temper the reactivity and has been successfully employed in the development of inhibitors for targets like SARS-CoV-2 3CL protease.[5][6]

Acrylamide: The Workhorse of Covalent Inhibition

Acrylamide is arguably the most widely used covalent warhead in approved and clinical-stage drugs.[7] It reacts with cysteine residues via a Michael addition mechanism.[7] Generally considered less reactive than chloroacetamide, acrylamides often provide a better balance between on-target potency and off-target effects, contributing to their prevalence in drug design.[8][9] However, their lower reactivity may not be sufficient for all targets.

Other Notable Covalent Warheads

Beyond chloroacetamide and acrylamide, a diverse arsenal of covalent warheads is available to the medicinal chemist:

  • Vinyl Sulfones and Sulfonamides: These are also Michael acceptors and are generally more reactive than acrylamides.[10] They have shown utility in targeting both cysteine and lysine residues.[10]

  • Cyanoacrylamides: The addition of a cyano group to the acrylamide scaffold can modulate its reactivity and, in some cases, lead to reversible covalent inhibition. This can be advantageous in minimizing the risk of permanent off-target modification.

  • Propargylamides: This class of warheads offers a distinct reactivity profile and has been incorporated into approved drugs like the BTK inhibitor acalabrutinib.[4]

  • Emerging Warheads: The field is continuously evolving, with novel warheads such as bicyclo[1.1.0]butane (BCB) amides and sulfonyl fluorides being explored to expand the repertoire of targetable residues and refine selectivity profiles.[7][11]

Quantitative Comparison of Warhead Reactivity

A common method for quantifying the intrinsic reactivity of a covalent warhead is to measure its rate of reaction with the biological thiol, glutathione (GSH). This is typically expressed as the half-life (t1/2) of the compound in the presence of GSH. A shorter half-life indicates higher reactivity.

Covalent Warhead ClassGeneral Reactivity TrendRepresentative GSH t1/2 Range (h)MechanismPrimary Target Residue
Chloroacetamide High< 1 - ~5[4][8]SN2Cysteine
AcrylamideModerate1 - >24[8][9]Michael AdditionCysteine
Vinyl SulfoneHigh< 1 - ~10[12]Michael AdditionCysteine, Lysine
CyanoacrylamideModerate (often reversible)VariableMichael AdditionCysteine
PropargylamideModerateVariableMichael AdditionCysteine

Note: The GSH t1/2 values are highly dependent on the specific chemical scaffold and reaction conditions and should be considered as a general guide.

Experimental Protocols for a Self-Validating System

To ensure the scientific integrity of covalent inhibitor development, it is crucial to employ robust and well-validated experimental protocols. Here, we outline key methodologies for characterizing the reactivity and potency of covalent inhibitors.

Diagram of the Covalent Inhibitor Characterization Workflow

G cluster_0 Initial Characterization cluster_1 Biochemical Potency Determination cluster_2 Selectivity Profiling A Compound Synthesis & Purity Analysis B GSH Stability Assay (Reactivity Assessment) A->B Characterize intrinsic reactivity C Enzyme/Protein Inhibition Assay B->C Proceed with promising reactivity D Determination of k_inact / K_I C->D Quantify covalent efficiency E Cellular Target Engagement Assays D->E Validate in a cellular context F Proteome-wide Reactivity Profiling (e.g., ABPP) E->F Assess on- and off-target binding

Caption: Workflow for the characterization of covalent inhibitors.

Protocol 1: Glutathione (GSH) Stability Assay

This assay provides a measure of the intrinsic electrophilicity of a covalent warhead.

Objective: To determine the half-life (t1/2) of a covalent inhibitor in the presence of glutathione.

Materials:

  • Test compound (covalent inhibitor)

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare a solution of GSH in PBS (e.g., 1 mM).

  • Initiate the reaction by adding the test compound to the GSH solution to a final concentration (e.g., 10 µM).

  • Incubate the reaction mixture at a constant temperature (e.g., 37°C).

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture and quench the reaction (e.g., by adding an excess of a quenching agent or by immediate dilution in a cold organic solvent).

  • Analyze the samples by LC-MS to determine the concentration of the remaining parent compound.

  • Plot the natural logarithm of the percentage of remaining parent compound versus time.

  • The slope of the resulting linear fit is equal to the negative of the pseudo-first-order rate constant (k_obs).

  • Calculate the half-life using the equation: t1/2 = ln(2) / k_obs.

Protocol 2: Determination of k_inact and K_I

The efficiency of a covalent inhibitor is best described by the second-order rate constant, k_inact/K_I, which accounts for both the initial non-covalent binding affinity (K_I) and the maximal rate of covalent bond formation (k_inact).

Objective: To determine the kinetic parameters k_inact and K_I for an irreversible covalent inhibitor.

Materials:

  • Target enzyme/protein

  • Substrate for the enzyme

  • Test compound (covalent inhibitor)

  • Assay buffer

  • Plate reader or other suitable detection instrument

Procedure (Progress Curve Method):

  • Prepare a series of dilutions of the test compound.

  • In a multi-well plate, add the target enzyme and the test compound at various concentrations.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress (product formation) over time using a plate reader.

  • Fit the progress curves for each inhibitor concentration to an appropriate equation for irreversible inhibition to determine the observed rate of inactivation (k_obs) at each concentration.

  • Plot the k_obs values against the inhibitor concentration.

  • Fit the resulting data to the following equation to determine k_inact and K_I: k_obs = k_inact * [I] / (K_I + [I]) where [I] is the inhibitor concentration.

Diagram of the Two-Step Covalent Inhibition Mechanism

G E_I E + I E_I_complex E•I E_I->E_I_complex K_I (k_on / k_off) Reversible Binding E_I_covalent E-I E_I_complex->E_I_covalent k_inact Covalent Bond Formation

Caption: Two-step mechanism of irreversible covalent inhibition.

Case Studies: Chloroacetamide in Action

Several drug discovery programs have successfully utilized the chloroacetamide warhead to achieve potent and selective inhibition.

  • MurA Inhibitors: Researchers have developed a library of fragment-sized chloroacetamide compounds targeting MurA, an essential enzyme in bacterial peptidoglycan biosynthesis.[13] Several potent inhibitors were identified, and their covalent binding to the active site cysteine was confirmed by mass spectrometry.[13] Interestingly, the inhibitory efficacy of these compounds did not directly correlate with their intrinsic thiol reactivity, highlighting the importance of the non-covalent recognition elements in achieving selectivity.[13]

  • TEAD-YAP1 Interaction Inhibitors: A fragment library of chloroacetamide electrophiles was screened to identify new scaffolds that disrupt the interaction between the TEAD transcription factor and its co-activator YAP1, a key node in the Hippo signaling pathway.[14] The identified compounds were shown to be covalent inhibitors of TEAD, providing valuable starting points for the development of therapeutics targeting this protein-protein interaction.[14]

  • SARS-CoV-2 3CL Protease Inhibitors: As mentioned earlier, chlorofluoroacetamide-based inhibitors have been developed for the SARS-CoV-2 3CL protease.[5][6] One such inhibitor, YH-6, demonstrated potent antiviral activity and favorable pharmacokinetic properties, underscoring the potential of fine-tuning the reactivity of the chloroacetamide warhead for therapeutic benefit.[15]

Selectivity and Off-Target Considerations

A major challenge in the development of covalent inhibitors is ensuring their selectivity for the intended target. The inherent reactivity of the warhead can lead to off-target modifications and associated toxicities.

  • Proteome-wide Profiling: Techniques such as activity-based protein profiling (ABPP) are invaluable for assessing the proteome-wide selectivity of covalent inhibitors. These methods use chemical probes to map the reactivity of a compound against thousands of proteins in a complex biological sample.

  • Balancing Reactivity and Affinity: Achieving selectivity is a balancing act between the intrinsic reactivity of the warhead and the non-covalent binding affinity of the inhibitor for its target. A highly reactive warhead attached to a weakly binding scaffold is likely to be promiscuous. Conversely, a moderately reactive warhead on a high-affinity scaffold can achieve exquisite selectivity by ensuring that the warhead is primarily in proximity to the target nucleophile.

Conclusion: The Right Warhead for the Right Target

The choice of a covalent warhead is a multifaceted decision that requires careful consideration of the target protein, the desired pharmacological profile, and potential off-target liabilities. Chloroacetamide remains a valuable tool in the medicinal chemist's arsenal, offering high reactivity that can be advantageous for certain targets. However, the ever-expanding toolkit of covalent warheads, from the well-established acrylamides to novel, emerging electrophiles, provides a rich landscape for the design of highly selective and effective covalent medicines. By combining a deep understanding of warhead reactivity with robust experimental validation, researchers can continue to unlock the full therapeutic potential of targeted covalent inhibition.

References

  • Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53. PubMed Central. (2024-07-01). [Link]

  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. PubMed. (2022-12-05). [Link]

  • Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. bioRxiv. (2022-06-06). [Link]

  • Characterising covalent warhead reactivity. PubMed Central. (2019-04-02). [Link]

  • Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity. Journal of Chemical Information and Modeling. (2017-11-13). [Link]

  • A road map for prioritizing warheads for cysteine targeting covalent inhibitors. ScienceDirect. [Link]

  • Characterizing and screening commercially available irreversible covalent fragments. Practical Fragments. (2019-06-10). [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. (2022-11-10). [Link]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Publishing. [Link]

  • A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. ChemRxiv. [Link]

  • Recent Advances in Covalent Drug Discovery. MDPI. [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. (2022-11-10). [Link]

  • Refining covalent warhead reactivity: A new look at GSH reactivity assays. X-Chem. [Link]

  • The results of measuring the reactivity of covalent warheads against... ResearchGate. [Link]

  • Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. ResearchGate. [Link]

  • Prominent warheads: a Acrylamides, b 2-Chloroacetamides and c Propargylamides. ResearchGate. [Link]

  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society. (2023-02-04). [Link]

  • Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. PubMed. (2022-10-27). [Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI. [Link]

  • (PDF) Characterising Covalent Warhead Reactivity. ResearchGate. (2019-04-02). [Link]

  • Characterising Covalent Warhead Reactivity. Discovery - the University of Dundee Research Portal. [Link]

  • Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. MDPI. [Link]

  • Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors. PubMed. (2021-06-04). [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. PubMed Central. (2025-10-10). [Link]

  • (PDF) Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. ResearchGate. [Link]

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A Technical Guide to the Comparative Cytotoxicity of Substituted N-(thiophen-2-yl) acetamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. When incorporated into an N-(thiophen-2-yl) acetamide framework, this versatile heterocycle gives rise to a class of compounds with significant potential in oncology. The cytotoxic activity of these derivatives can be finely tuned through substitutions on both the thiophene and acetamide moieties, leading to a broad spectrum of potencies against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic effects of substituted N-(thiophen-2-yl) acetamides, supported by experimental data, to elucidate structure-activity relationships (SAR) and inform future drug design efforts.

Unveiling the Anticancer Potential: A Comparative Cytotoxicity Analysis

The in vitro cytotoxicity of N-(thiophen-2-yl) acetamide derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for this evaluation. The following data, collated from various studies, highlight the cytotoxic profiles of several substituted N-(thiophen-2-yl) acetamides against different human cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)
Series 1: N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides
4a4-chlorophenylHepG2 (Liver)66 ± 1.20[1]
MCF-7 (Breast)50 ± 0.47[1]
4b4-acetamidophenylHepG2 (Liver)54 ± 0.25[1]
MCF-7 (Breast)50 ± 0.53[1]
14a4a precursor + 3-(4-chlorophenylazo)-4-mercapto-4-(phenylamino)but-3-en-oneHepG2 (Liver)57 ± 0.13[1]
MCF-7 (Breast)72 ± 0.86[1]
14b4a precursor + 3-(4-methoxyphenylazo)-4-mercapto-4-(phenylamino)but-3-en-oneHepG2 (Liver)58 ± 0.87[1]
MCF-7 (Breast)65 ± 0.45[1]
14c4a precursor + 3-(4-nitrophenylazo)-4-mercapto-4-(phenylamino)but-3-en-oneHepG2 (Liver)62 ± 0.24[1]
MCF-7 (Breast)69 ± 0.36[1]
Series 2: N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide Derivatives
Compound 11Specific structure not detailedPC3 (Prostate)Highly active[2]
HepG2 (Liver)Highly active[2]
Compound 12Specific structure not detailedPC3 (Prostate)Highly active[2]
HepG2 (Liver)Highly active[2]
Series 3: Thiazole and Pyridine compounds incorporating a thiophene moiety
Compound 2Thiazole derivativeHepG-2 (Liver)1.2[3]
MDA-MB-231 (Breast)26.8[3]
Compound 6Thiophene derivativeHepG-2 (Liver)14.1[3]
MDA-MB-231 (Breast)21.9[3]
Compound 7Thiophene derivativeHepG-2 (Liver)21.9[3]
MDA-MB-231 (Breast)14.1[3]
Compound 9cPyridine derivativeHepG-2 (Liver)33.08[3]
MDA-MB-231 (Breast)21.73[3]

Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Cytotoxicity

The data presented above, in conjunction with broader studies on thiophene derivatives, allow for the elucidation of key structure-activity relationships.

The nature and position of substituents on the N-phenyl ring of N-(thiophen-2-yl) acetamides significantly influence their cytotoxic activity. For instance, in the series of N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides, the presence of a 4-chloro or 4-acetamido group on the phenyl ring results in comparable and moderate cytotoxicity against both HepG2 and MCF-7 cell lines.[1] Further derivatization of these precursors with arylazo-mercapto-but-3-en-one moieties did not lead to a significant enhancement of cytotoxicity.[1]

The substituents on the thiophene ring itself are also critical. The incorporation of a fused tetrahydrobenzo[b]thiophene ring system, as seen in some highly active cyanoacetamide derivatives, appears to be a favorable structural feature for potent anticancer activity.[2][4] This is further supported by research on other tetrahydrobenzo[b]thiophene derivatives which have shown broad-spectrum antitumor activity.[5]

Furthermore, the nature of the acetamide group plays a crucial role. The introduction of a cyano group, for example, is a common feature in many cytotoxic thiophene derivatives.

Mechanistic Insights: How Substituted N-(thiophen-2-yl) acetamides Exert Their Cytotoxic Effects

The anticancer activity of substituted N-(thiophen-2-yl) acetamides is often attributed to their ability to induce apoptosis, or programmed cell death.[2][4] Studies on N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives have shown that their cytotoxic effect is due to the up-regulation of caspases-3 and -9, which are key executioner and initiator caspases in the apoptotic cascade, respectively.[2][4]

Some thiophene derivatives have also been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][6] This mechanism is a clinically validated strategy for cancer therapy. Additionally, these compounds can modulate signaling pathways critical for cancer cell survival and proliferation. For example, some derivatives have been found to inhibit the expression of metalloproteinases-2 and 9 (MMP-2 & MMP-9), which are involved in tumor invasion and metastasis, as well as HIF-1alpha and VEGF, key regulators of angiogenesis.[2][4]

G cluster_0 Experimental Workflow: Cytotoxicity Assessment A Cell Seeding (e.g., HepG2, MCF-7) in 96-well plates B Incubation (24h, 37°C, 5% CO2) for cell attachment A->B C Compound Treatment (Substituted N-(thiophen-2-yl) acetamides) with serial dilutions B->C D Incubation (48-72h) C->D E MTT Assay (Addition of MTT reagent) D->E F Incubation (4h, formation of formazan) E->F G Solubilization (Addition of DMSO) F->G H Absorbance Measurement (570 nm) G->H I Data Analysis (Calculation of IC50 values) H->I

Caption: A representative experimental workflow for assessing the cytotoxicity of substituted N-(thiophen-2-yl) acetamides using the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.[7][8] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.

Materials:

  • Substituted N-(thiophen-2-yl) acetamide compounds

  • Human cancer cell lines (e.g., HepG2, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and resuspend them in fresh, complete culture medium.

    • Determine the cell density using a hemocytometer.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in a final volume of 100 µL.

    • Incubate the plates for 24 hours to allow for cell attachment.[7]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of each N-(thiophen-2-yl) acetamide derivative in DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

    • After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

  • Incubation:

    • Incubate the treated plates for 48 to 72 hours in a humidified incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

G cluster_0 Hypothesized Apoptotic Pathway A Substituted N-(thiophen-2-yl) acetamide B Cellular Uptake A->B C Induction of Cellular Stress B->C D Activation of Initiator Caspases (e.g., Caspase-9) C->D E Activation of Executioner Caspases (e.g., Caspase-3) D->E F Cleavage of Cellular Substrates E->F G Apoptosis (Cell Death) F->G

Caption: A simplified diagram illustrating a hypothesized apoptotic pathway induced by certain substituted N-(thiophen-2-yl) acetamides.

Conclusion and Future Directions

Substituted N-(thiophen-2-yl) acetamides represent a promising class of compounds for the development of novel anticancer agents. The available data clearly demonstrate that their cytotoxic activity can be significantly modulated by the nature and position of substituents on both the thiophene and acetamide moieties. The induction of apoptosis appears to be a key mechanism of action for many of these derivatives.

Future research in this area should focus on the systematic synthesis and screening of a wider range of analogues to further refine the structure-activity relationships. A deeper investigation into the specific molecular targets and signaling pathways affected by the most potent compounds will be crucial for their rational optimization. The development of derivatives with improved pharmacokinetic properties and in vivo efficacy will be the ultimate goal in translating the potential of this chemical class into clinically effective cancer therapeutics.

References

  • Mehdhar, F. S., Alzahrani, A. Y. A., Abdel-Galil, E., Abdel-Ghani, G. E., Saeed, A., & Abdel-Latif, E. (2023). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Bulletin of the Chemical Society of Ethiopia, 37(2), 373-389. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Al-Oqaili, N., Al-Maliki, S., & Al-Khafaji, N. (2023). MTT (Assay protocol). protocols.io. [Link]

  • Abdel-Aziz, A. A., El-Sayed, M. A., & El-Azab, A. S. (2017). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. Anti-cancer agents in medicinal chemistry, 17(10), 1426–1436. [Link]

  • Abdel-Aziz, A. A., El-Sayed, M. A., & El-Azab, A. S. (2017). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. ResearchGate. [Link]

  • Gokcen, T., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. [Link]

  • Gokcen, T., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. National Institutes of Health. [Link]

  • El-Damasy, D. A., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. PubMed Central. [Link]

  • de Oliveira, R. B., et al. (2022). 2-Aminothiophene Derivative SB-83 Inhibits Trypanothione Reductase and Modulates Cytokine Production in Trypanosoma cruzi-Infected Cells. MDPI. [Link]

  • Al-Ostoot, F. H., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. National Institutes of Health. [Link]

  • Abd el Hameid, M., et al. (2021). Graphical representation of IC50values (μM) of the synthesized compounds 4–13 and 16–23 against HepG-2 and HCT-116 cell lines. ResearchGate. [Link]

  • Mehdhar, F. S., et al. (2022). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Bulletin of the Chemical Society of Ethiopia. [Link]

  • Tanimoto, S., et al. (2021). Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. PubMed. [Link]

  • Singh, P., et al. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed. [Link]

  • Al-Masoudi, N. A., et al. (2018). Determination of IC50 values obtained from the cytotoxicity... ResearchGate. [Link]

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Comparative Analysis of 2-chloro-N-(3-cyanothiophen-2-yl)acetamide: A Guide to Elucidating its Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Therapeutic Potential of a Novel Thiophene Derivative

The emergence of novel chemical entities with potential therapeutic applications necessitates a thorough investigation into their mechanism of action. 2-chloro-N-(3-cyanothiophen-2-yl)acetamide is a synthetic compound featuring a thiophene core, a cyano group, and a reactive chloroacetamide moiety. While direct studies on its specific biological targets are nascent, its structural motifs suggest several plausible mechanisms. This guide provides a comparative framework to elucidate the mechanism of action of this compound by contrasting it with related compounds and detailing robust experimental protocols for its characterization.

The chloroacetamide group is a known electrophile, capable of forming covalent bonds with nucleophilic residues such as cysteine in protein active sites, suggesting a potential role as a covalent inhibitor.[1][2] Furthermore, various derivatives of N-aryl 2-chloroacetamides have demonstrated a broad spectrum of biological activities, including antimicrobial and herbicidal effects.[3][4] The thiophene ring, a common scaffold in medicinal chemistry, is present in numerous compounds with diverse pharmacological properties, including protein kinase C (PKC) inhibition.[5][6] Additionally, related N-(3-cyanothiophen-2-yl)acetamide derivatives have shown promising antioxidant and antimicrobial activities.[7][8]

This guide will, therefore, explore three hypothesized mechanisms of action for this compound: covalent enzyme inhibition, general antimicrobial activity, and protein kinase inhibition. We will compare it with three distinct classes of compounds to highlight the contribution of its key structural features.

Comparative Framework: Benchmarking Against Structurally and Functionally Related Compounds

To effectively probe the mechanism of action of this compound, a carefully selected panel of comparator compounds is essential.

Compound Structure Rationale for Comparison Anticipated Insights
This compound this compoundThe compound of interest.Baseline activity and mechanism.
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamideA non-chloro analog to assess the role of the chloroacetamide moiety.[7][8]Determines if the biological activity is primarily due to the N-(3-cyanothiophen-2-yl)acetamide core or the reactive chloro group.
Staurosporine StaurosporineA well-characterized, potent, and broad-spectrum protein kinase inhibitor.Provides a benchmark for potential kinase inhibitory activity.
Ibrutinib IbrutinibA known covalent inhibitor of Bruton's tyrosine kinase (BTK), targeting a cysteine residue.Serves as a positive control for assays designed to detect covalent inhibition.

Experimental Protocols for Mechanistic Elucidation

A multi-pronged experimental approach is crucial to comprehensively define the mechanism of action. The following protocols provide a self-validating system to test the hypothesized activities.

Assessment of Antimicrobial Activity

The antimicrobial potential of this compound can be determined using standardized susceptibility testing methods.

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis start Prepare stock solutions of test compounds in DMSO dilution Perform serial dilutions of compounds in MHB in a 96-well plate start->dilution inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) add_inoculum Inoculate each well with the microbial suspension inoculum->add_inoculum media Prepare Mueller-Hinton broth (MHB) or agar (MHA) media->dilution dilution->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read Visually inspect for turbidity or measure absorbance to determine the Minimum Inhibitory Concentration (MIC) incubate->read analyze Compare MIC values of the test compound with controls read->analyze

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution Method [8][9][10]

  • Preparation of Reagents: Prepare stock solutions of this compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, and a standard antibiotic (e.g., ampicillin) in dimethyl sulfoxide (DMSO). Prepare Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) overnight. Dilute the culture to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Assay Procedure: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in MHB. Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in MHB) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Evaluation of Antioxidant Capacity

The antioxidant potential can be assessed using common in vitro assays that measure radical scavenging activity.[11][12][13][14][15]

Workflow for DPPH Radical Scavenging Assay

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis start Prepare stock solutions of test compounds and a standard antioxidant (e.g., Ascorbic Acid) mix Mix test compound dilutions with the DPPH solution start->mix dpph_prep Prepare a working solution of DPPH in methanol dpph_prep->mix incubate Incubate in the dark at room temperature for 30 minutes mix->incubate read Measure the absorbance at 517 nm incubate->read analyze Calculate the percentage of radical scavenging activity and determine the IC50 value read->analyze

Caption: Workflow for the DPPH antioxidant assay.

Detailed Protocol: DPPH Assay

  • Preparation of Reagents: Prepare stock solutions of the test compounds and ascorbic acid (positive control) in methanol. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure: In a 96-well plate, add various concentrations of the test compounds to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis: Measure the absorbance at 517 nm using a microplate reader. The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.

Kinase Inhibition Assay

To investigate the potential of this compound as a kinase inhibitor, a generic in vitro kinase assay can be employed.[16][17][18]

Workflow for In Vitro Kinase Assay

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis start Prepare kinase, substrate, and ATP solutions pre_incubate Pre-incubate kinase with test compounds start->pre_incubate compounds Prepare dilutions of test compounds and staurosporine compounds->pre_incubate initiate_reaction Initiate the kinase reaction by adding ATP and substrate pre_incubate->initiate_reaction incubate Incubate at 30°C for a defined period initiate_reaction->incubate detect Detect kinase activity (e.g., using a phosphospecific antibody or ADP-Glo assay) incubate->detect analyze Calculate the percentage of inhibition and determine the IC50 value detect->analyze

Caption: Workflow for a generic in vitro kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Preparation of Reagents: Reconstitute the kinase (e.g., PKCα), substrate, and prepare serial dilutions of the test compounds and staurosporine.

  • Kinase Reaction: In a 96-well plate, add the kinase and the test compound. After a brief pre-incubation, initiate the reaction by adding the substrate and ATP. Incubate at the optimal temperature for the kinase.

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The amount of light generated is proportional to the ADP produced and thus the kinase activity. Calculate the percentage of inhibition and determine the IC50 values.

Assessment of Cytotoxicity and Covalent Inhibition

The cytotoxic effects and the potential for covalent inhibition can be evaluated using cell-based assays.[19][20][21][22][23]

Workflow for Cytotoxicity and Covalent Inhibition Assessment

G cluster_cell_culture Cell Culture & Treatment cluster_viability Cell Viability Assay cluster_washout Washout Experiment (for Covalent Inhibition) seed Seed cells in a 96-well plate treat Treat cells with serial dilutions of test compounds seed->treat add_reagent Add MTT or XTT reagent treat->add_reagent wash After treatment, wash cells to remove unbound compound treat->wash incubate_reagent Incubate for 2-4 hours add_reagent->incubate_reagent read_viability Measure absorbance to determine cell viability incubate_reagent->read_viability re_incubate Incubate in fresh medium for an extended period wash->re_incubate read_washout Perform cell viability assay re_incubate->read_washout

Caption: Workflow for assessing cytotoxicity and covalent inhibition.

Detailed Protocol: MTT Cell Viability Assay

  • Cell Culture: Seed a suitable cell line (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds for 24-72 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value.

Detailed Protocol: Washout Experiment for Covalent Inhibition

  • Treatment and Washout: Treat cells with the test compounds for a defined period (e.g., 2 hours). Subsequently, remove the compound-containing medium and wash the cells multiple times with fresh medium to remove any unbound inhibitor.

  • Incubation: Add fresh medium and incubate the cells for various time points (e.g., 24, 48, 72 hours).

  • Viability Assessment: At each time point, perform an MTT assay to assess cell viability.

  • Data Analysis: A sustained inhibition of cell viability after the washout suggests a covalent or very slow off-rate binding mechanism, characteristic of compounds like Ibrutinib.

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized in clear, comparative tables.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound S. aureus E. coli
This compound
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

| Ampicillin | | |

Table 2: Comparative Antioxidant Activity (IC50 in µM)

Compound DPPH Scavenging IC50
This compound
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

| Ascorbic Acid | |

Table 3: Comparative Kinase Inhibitory Activity (IC50 in nM)

Compound PKCα IC50
This compound
Staurosporine

| Ibrutinib | |

Table 4: Comparative Cytotoxicity (IC50 in µM) and Covalent Binding Potential

Compound HeLa Cell Viability IC50 (72h) Sustained Inhibition after Washout?
This compound
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

| Ibrutinib | | Yes |

Conclusion: Synthesizing the Evidence for a Mechanistic Hypothesis

By systematically applying the described experimental workflows and comparing the results against well-chosen reference compounds, researchers can build a robust, evidence-based understanding of the mechanism of action of this compound. The convergence of data from antimicrobial, antioxidant, kinase inhibition, and cytotoxicity assays will provide a clear direction for further preclinical development and optimization of this promising compound. This comprehensive approach, grounded in scientific integrity and logical progression, is paramount in the rigorous field of drug discovery.

References

  • PubMed. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 2-chloro-N-(3-cyanothiophen-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to look beyond the immediate application of a compound and consider its entire lifecycle within a research setting, including its proper disposal. The safe handling and disposal of chemical reagents are not merely procedural formalities; they are foundational to a culture of safety, environmental responsibility, and scientific integrity. This guide provides a comprehensive overview of the proper disposal procedures for 2-chloro-N-(3-cyanothiophen-2-yl)acetamide, a compound often utilized in drug development and chemical synthesis.

The disposal of this chlorinated heterocyclic compound requires a multi-faceted approach, considering its potential toxicity, reactivity, and environmental impact. Failure to adhere to proper disposal protocols can result in harm to personnel, environmental contamination, and regulatory non-compliance.

Hazard Profile and Core Disposal Principles

While a specific, comprehensive toxicological profile for this compound is not widely available, its structural components—a chlorinated acetamide and a cyanothiophene group—suggest that it should be handled as a hazardous substance. The presence of a chloro- group indicates that it is a chlorinated organic compound, which can be persistent in the environment and may generate hazardous byproducts upon improper incineration.[1] The cyano- group suggests potential toxicity, as related compounds can release cyanide. Therefore, the core principle for its disposal is to ensure its complete destruction or secure containment in a licensed facility.

Key Disposal Directives:

  • Do not dispose of this compound down the drain or in regular trash. [2][3]

  • All waste containing this compound must be treated as hazardous waste. [4]

  • Segregate waste containing this compound from other waste streams to avoid incompatible mixtures. [3][5]

Waste Categorization and Segregation

Proper segregation of waste is the first critical step in the disposal process. This not only ensures safety but also facilitates efficient and compliant disposal by your institution's environmental health and safety (EHS) department or a licensed waste management contractor.

Waste CategoryDescriptionHandling and Storage
Solid Waste Unused or expired reagent, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weighing paper, stir bars).Collect in a dedicated, clearly labeled, and sealed hazardous waste container.[3][4] The container should be made of a material compatible with the chemical.
Liquid Waste Solutions containing the compound from experiments, reaction mixtures, and solvent rinses from cleaning contaminated glassware.Collect in a dedicated, clearly labeled, and sealed hazardous waste container.[4][5] Ensure the container is compatible with the solvents used. Do not overfill containers; leave at least 10% headspace.[5]
Contaminated Sharps Needles, syringes, or broken glassware contaminated with the compound.Place in a designated, puncture-resistant sharps container that is clearly labeled as hazardous waste.
Empty Containers The original container of the compound.An empty container that held this hazardous substance must be triple-rinsed with a suitable solvent.[4] The rinsate must be collected and disposed of as hazardous liquid waste.[4] After triple-rinsing, the container can be defaced and disposed of as regular trash, or as directed by your institution's EHS.[4]
Approved Disposal Methods

The primary and most recommended method for the disposal of this compound is through a licensed chemical destruction facility.[2] The two main approved methods are:

  • Controlled Incineration: This is the preferred method for many chlorinated organic compounds.[1][2] High-temperature incineration in a specialized facility equipped with flue gas scrubbing ensures the complete destruction of the compound and prevents the release of harmful combustion byproducts like hydrogen chloride into the atmosphere.[1][2]

  • Licensed Chemical Destruction Plant: These facilities have the expertise and permits to handle and dispose of a wide range of hazardous chemicals through various methods, including incineration or other advanced decomposition techniques.[2]

It is crucial to consult with your institution's EHS department to understand the specific procedures and licensed contractors for hazardous waste disposal.

Step-by-Step Protocol for Decontamination of Laboratory Equipment

Proper decontamination of laboratory equipment that has been in contact with this compound is essential to prevent cross-contamination and accidental exposure.

Materials:

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves.

  • Suitable organic solvent (e.g., acetone, ethanol, or as recommended by your institution's EHS).

  • Two wash basins.

  • Hazardous waste container for liquid waste.

  • Paper towels.

  • Hazardous waste container for solid waste.

Procedure:

  • Initial Rinse: In a fume hood, rinse the glassware or equipment with a small amount of the chosen organic solvent to remove the bulk of the chemical residue.

  • Collect Rinsate: Collect this initial rinsate in a dedicated hazardous liquid waste container.[4]

  • Second and Third Rinse: Perform two more rinses with the organic solvent, collecting the rinsate in the same hazardous waste container. This triple-rinse procedure helps ensure that the equipment is thoroughly decontaminated.[4]

  • Detergent Wash: Wash the triple-rinsed equipment with a laboratory detergent and water.

  • Final Rinse: Rinse the equipment with deionized water.

  • Drying: Allow the equipment to air dry or place it in a drying oven.

  • Dispose of Contaminated Materials: Any paper towels or other disposable materials used in the decontamination process should be placed in the solid hazardous waste container.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.

  • Isolate the Spill: If it is safe to do so, prevent the spill from spreading by using absorbent materials.

  • Consult the SDS: Refer to the Safety Data Sheet (SDS) for specific spill cleanup procedures.

  • Use Appropriate PPE: Wear appropriate PPE, including respiratory protection if necessary, before attempting to clean up the spill.

  • Cleanup: For small spills, use an absorbent material to soak up the substance. For larger spills, or if you are not trained in spill cleanup, contact your institution's EHS or emergency response team.

  • Dispose of Cleanup Materials: All materials used to clean up the spill, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.

DisposalWorkflow Start Waste Generation Categorize Categorize Waste Type Start->Categorize Solid Solid Waste (e.g., contaminated gloves, paper) Categorize->Solid Solid Liquid Liquid Waste (e.g., solutions, rinsate) Categorize->Liquid Liquid Sharps Contaminated Sharps Categorize->Sharps Sharps EmptyContainer Empty Reagent Container Categorize->EmptyContainer Empty Container SolidContainer Collect in Labeled Solid Hazardous Waste Container Solid->SolidContainer LiquidContainer Collect in Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer SharpsContainer Place in Labeled Sharps Container Sharps->SharpsContainer TripleRinse Triple-Rinse with Appropriate Solvent EmptyContainer->TripleRinse EHS_Pickup Arrange for EHS Hazardous Waste Pickup SolidContainer->EHS_Pickup LiquidContainer->EHS_Pickup SharpsContainer->EHS_Pickup CollectRinsate Collect Rinsate as Liquid Hazardous Waste TripleRinse->CollectRinsate Yes DisposeContainer Dispose of Rinsed Container as per EHS Guidelines TripleRinse->DisposeContainer Done CollectRinsate->LiquidContainer

Caption: Decision workflow for the disposal of this compound waste.

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Navigating the Safe Handling of 2-chloro-N-(3-cyanothiophen-2-yl)acetamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: The responsible advancement of novel chemical entities necessitates an unwavering commitment to safety. This guide provides a detailed protocol for the selection and use of personal protective equipment (PPE) when handling 2-chloro-N-(3-cyanothiophen-2-yl)acetamide, alongside essential logistical information for its operational use and disposal. As a Senior Application Scientist, the following recommendations are rooted in established safety principles and an understanding of the potential hazards associated with this class of compounds.

Hazard Assessment: Understanding the Risks

This compound is a substituted acetamide containing a thiophene ring. While comprehensive toxicological data for this specific compound is not widely available, the known hazards of its structural motifs—chloroacetamides and cyanothiophenes—necessitate a cautious approach. The primary routes of potential exposure are inhalation of dust particles, skin contact, and eye contact.

Based on available Safety Data Sheets (SDS) for the compound and its analogs, the primary hazards are summarized below.

Hazard ClassificationGHS Hazard StatementPotential Effects
Acute Toxicity, OralH302: Harmful if swallowedMay cause harm if ingested.
Acute Toxicity, DermalH312: Harmful in contact with skinCan be absorbed through the skin, leading to systemic effects.
Skin IrritationH315: Causes skin irritationMay cause redness, itching, and inflammation upon direct contact.
Serious Eye DamageH318: Causes serious eye damageRisk of severe eye injury upon contact.
Acute Toxicity, InhalationH332: Harmful if inhaledInhalation of dust may be harmful to the respiratory tract.
Respiratory IrritationH335: May cause respiratory irritationMay cause coughing, shortness of breath, and irritation of the nose and throat.

This table synthesizes information from available safety data sheets for this compound and related compounds.

The chloroacetamide functional group is known to be reactive and can act as an alkylating agent, potentially reacting with biological macromolecules. The cyano group and the thiophene ring also contribute to the molecule's reactivity and potential toxicity. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe handling. The following provides a step-by-step guide to outfitting yourself for work with this compound.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, engineering controls must be in place. All handling of solid this compound that could generate dust, such as weighing or transferring, should be conducted in a certified chemical fume hood or a powder containment hood.[1]

Step-by-Step PPE Protocol:
  • Protective Clothing: A clean, buttoned lab coat should be worn to protect against minor splashes and spills. For larger scale operations, or where significant contamination is possible, a disposable chemical-resistant gown or suit is recommended.

  • Hand Protection: Due to the risk of dermal absorption and skin irritation, double gloving is mandatory.

    • Inner Glove: A thin, powder-free nitrile examination glove.

    • Outer Glove: A thicker, chemical-resistant nitrile or neoprene glove. Nitrile gloves offer good resistance to a range of chemicals, but it is crucial to consult the manufacturer's compatibility data for specific breakthrough times, especially for halogenated compounds.[2][3] In the absence of specific data for this compound, it is prudent to change outer gloves every 30-60 minutes of continuous use or immediately upon visible contamination.[4]

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential to protect against dust particles and splashes. A face shield should be worn over the safety goggles, especially when there is a risk of splashes or when handling larger quantities.[5]

  • Respiratory Protection: When handling the solid compound outside of a fume hood (a practice that should be strictly avoided), or if there is a risk of aerosol generation, respiratory protection is required.

    • For fine dusts, a NIOSH-approved N95 or P100 particulate respirator is the minimum requirement.[6][7]

    • For operations with a higher potential for aerosolization or when handling the compound in a volatile solvent, a powered air-purifying respirator (PAPR) with a HEPA filter and an organic vapor cartridge is recommended to provide a higher level of protection.

PPE_Workflow cluster_0 Pre-Operational Checks cluster_1 Donning PPE Sequence cluster_2 Handling Operations cluster_3 Post-Operational Procedures Verify Fume Hood Certification Verify Fume Hood Certification Inspect PPE for Defects Inspect PPE for Defects Lab Coat/Gown Lab Coat/Gown Inner Nitrile Gloves Inner Nitrile Gloves Lab Coat/Gown->Inner Nitrile Gloves Outer Nitrile/Neoprene Gloves Outer Nitrile/Neoprene Gloves Inner Nitrile Gloves->Outer Nitrile/Neoprene Gloves Safety Goggles Safety Goggles Outer Nitrile/Neoprene Gloves->Safety Goggles Face Shield Face Shield Safety Goggles->Face Shield Respirator (if required) Respirator (if required) Face Shield->Respirator (if required) Work within Fume Hood Work within Fume Hood Respirator (if required)->Work within Fume Hood Decontaminate Work Area Decontaminate Work Area Work within Fume Hood->Decontaminate Work Area Doff PPE in Reverse Order Doff PPE in Reverse Order Decontaminate Work Area->Doff PPE in Reverse Order Dispose of Contaminated PPE as Hazardous Waste Dispose of Contaminated PPE as Hazardous Waste Doff PPE in Reverse Order->Dispose of Contaminated PPE as Hazardous Waste Wash Hands Thoroughly Wash Hands Thoroughly Dispose of Contaminated PPE as Hazardous Waste->Wash Hands Thoroughly

Caption: A logical workflow for PPE selection and use when handling this compound.

Operational and Disposal Plans

A structured approach to the entire workflow, from receipt of the chemical to the disposal of waste, is critical for maintaining a safe laboratory environment.

Safe Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that a chemical spill kit is readily accessible.

  • Weighing and Transferring: Conduct these operations within a fume hood over a disposable work surface (e.g., plastic-backed absorbent pads) to contain any spills.

  • During Use: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area.

Decontamination

In the event of a spill, or for routine cleaning of surfaces and equipment, the following procedure should be followed:

  • Alert personnel in the immediate area.

  • Don appropriate PPE as outlined above.

  • Contain the spill with an inert absorbent material such as vermiculite or sand.

  • For small spills, carefully wipe the area with a cloth dampened with a mild detergent solution, followed by a wipe with 70% ethanol.

  • For larger spills or for decontaminating equipment, a solution of sodium hypochlorite (bleach) may be effective for degrading the compound, but its compatibility with the surface or equipment must be verified first.

  • All materials used for decontamination (absorbent pads, wipes, etc.) must be collected and disposed of as hazardous chemical waste.[8][9]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[10]

  • Solid Waste: This includes excess compound, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE.

    • Collect in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with other incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[10]

  • Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area, segregated from incompatible materials.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[11][12]

By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound while minimizing the risk of exposure and ensuring a safe and compliant laboratory environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.